10-Hydroxy-9-nitrocamptothecin
説明
BenchChem offers high-quality 10-Hydroxy-9-nitrocamptothecin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 10-Hydroxy-9-nitrocamptothecin including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
(19S)-19-ethyl-7,19-dihydroxy-8-nitro-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O7/c1-2-20(27)12-6-14-16-9(7-22(14)18(25)11(12)8-30-19(20)26)5-10-13(21-16)3-4-15(24)17(10)23(28)29/h3-6,24,27H,2,7-8H2,1H3/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTZABKRGTMUGCV-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5[N+](=O)[O-])O)N=C4C3=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5[N+](=O)[O-])O)N=C4C3=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10908881 | |
| Record name | 4-Ethyl-4,9-dihydroxy-10-nitro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10908881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104267-73-4 | |
| Record name | 9-Hydroxy-10-nitrocamptothecin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104267734 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Ethyl-4,9-dihydroxy-10-nitro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10908881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
10-Hydroxy-9-nitrocamptothecin (CPT109): Mechanism of Action & Technical Guide
Executive Summary & Chemical Identity
10-Hydroxy-9-nitrocamptothecin (often coded as CPT109 in literature) is a semi-synthetic derivative of the alkaloid camptothecin (CPT). It represents a structural hybrid combining the 10-hydroxyl group found in SN-38 (the active metabolite of irinotecan) and the 9-nitro group found in rubitecan (9-NC).
This compound functions as a potent Topoisomerase I (Topo I) poison .[1] Its design rationale targets the synergistic enhancement of intrinsic potency (via the 10-OH group) with the unique metabolic and steric properties of the 9-nitro substitution.
Physicochemical Profile
| Parameter | Description |
| Chemical Name | 10-Hydroxy-9-nitro-20(S)-camptothecin |
| Core Scaffold | Pentacyclic camptothecin ring system (A-E rings) |
| Key Substitutions | C10 -OH: Increases polarity and hydrogen bonding potential within the Topo I pocket.C9 -NO₂: Electron-withdrawing group; potential prodrug moiety (reducible to -NH₂).[2] |
| Active Form | Lactone (closed E-ring). Hydrolysis to the carboxylate form at physiological pH inactivates the drug. |
| Primary Target | DNA Topoisomerase I (nuclear enzyme).[1][3][4][5] |
Mechanism of Action (MoA)
The efficacy of 10-Hydroxy-9-nitrocamptothecin relies on "interfacial inhibition"—the drug does not bind to DNA or enzyme alone but traps the transient intermediate formed during DNA relaxation.
Phase 1: The Molecular Trap (The Ternary Complex)
-
Target Recognition: Topoisomerase I creates a transient single-strand break (nick) in supercoiled DNA to relieve torsional stress. This forms a covalent Topo I-DNA cleavage complex .
-
Intercalation: 10-Hydroxy-9-nitrocamptothecin intercalates specifically at the enzyme-DNA interface.
-
Stabilization: The drug acts as a molecular wedge. The 10-hydroxyl group likely forms critical hydrogen bonds with enzyme residues (e.g., Asp533 or Arg364), while the planar ring system stacks between DNA base pairs.
-
Inhibition of Religation: The presence of the drug prevents the religation of the DNA nick. The complex is now "frozen."
Phase 2: The Collision (S-Phase Specificity)
The trapped complex is reversible and not immediately toxic. Toxicity is triggered during DNA replication (S-phase) :
-
Replication Fork Collision: The advancing DNA replication machinery collides with the frozen Topo I-drug-DNA complex.
-
Double-Strand Break (DSB) Formation: The collision converts the single-strand nick into a lethal double-strand break.
-
Protein Adducts: The Topoisomerase I enzyme remains covalently bound to the DNA end, creating a physical blockage that requires specialized repair (e.g., Tdp1 phosphodiesterase).
Phase 3: Cellular Response & Death
-
Checkpoint Activation: The DSBs trigger ATM/ATR kinases .
-
Marker Phosphorylation: Rapid phosphorylation of Histone H2AX (
-H2AX) marks the damage sites. -
Cell Cycle Arrest: Activation of Chk1/Chk2 leads to arrest, predominantly in the G2/M phase , attempting to allow time for repair.
-
Apoptosis: If damage is irreparable, p53-dependent or independent pathways trigger the caspase cascade (Caspase-3/7 activation), leading to programmed cell death.
Visualizing the Signaling Pathway
The following diagram illustrates the cascade from drug binding to apoptosis.
Caption: The molecular cascade of 10-Hydroxy-9-nitrocamptothecin, from Topoisomerase I trapping to replication fork collision and apoptotic cell death.[5]
Technical Protocols for Validation
To validate the mechanism of action of 10-Hydroxy-9-nitrocamptothecin in a research setting, the following experimental workflows are recommended. These protocols ensure data integrity and mechanistic specificity.
A. Cytotoxicity Profiling (MTT/CCK-8 Assay)
Purpose: Determine the IC50 and potency relative to standard CPTs (e.g., SN-38).
-
Seeding: Seed tumor cells (e.g., SCLC lines like NCI-H417 or DMS153) at
cells/well in 96-well plates. -
Drug Preparation: Dissolve 10-Hydroxy-9-nitrocamptothecin in DMSO (Stock: 10 mM). Prepare serial dilutions in culture medium.
-
Critical Control: Ensure final DMSO concentration is <0.5%.
-
pH Control: Maintain pH < 7.4 to preserve the active lactone ring.
-
-
Incubation: Treat cells for 72 hours.
-
Readout: Add MTT or CCK-8 reagent. Measure absorbance at 450 nm (CCK-8) or 570 nm (MTT).
-
Analysis: Plot dose-response curves using non-linear regression (4-parameter logistic fit) to calculate IC50.
B. Cell Cycle Analysis (Flow Cytometry)
Purpose: Confirm S-phase toxicity and G2/M arrest.
-
Treatment: Treat cells with
IC50 of the drug for 24 and 48 hours. -
Fixation: Harvest cells, wash in PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash ethanol. Resuspend in PBS containing Propidium Iodide (PI) (50 µg/mL) and RNase A (100 µg/mL).
-
Acquisition: Analyze >10,000 events on a flow cytometer.
-
Expected Result: A distinct reduction in G1 population and accumulation in S-phase (early) or G2/M phase (late), followed by a Sub-G1 peak (apoptosis).
C. Mechanistic Confirmation (Western Blot)
Purpose: Verify DNA damage signaling pathway activation.
| Target Marker | Expected Change | Significance |
| Topoisomerase I | Band Depletion | Indicates formation of covalent DNA complexes (trapped enzyme partitions to DNA fraction, disappearing from soluble lysate). |
| Upregulation | The "Gold Standard" for DNA double-strand breaks. | |
| p-Chk1 (Ser345) | Upregulation | Indicates activation of the G2/M checkpoint. |
| Cleaved Caspase-3 | Appearance | Confirms commitment to apoptosis. |
Experimental Workflow Diagram
Caption: Integrated experimental workflow for validating the cytotoxicity and mechanism of 10-Hydroxy-9-nitrocamptothecin.
Key Considerations for Researchers
Lactone Stability (The "Achilles' Heel")
Like all camptothecins, 10-Hydroxy-9-nitrocamptothecin exists in an equilibrium between the active closed lactone ring (stable at acidic pH) and the inactive open carboxylate form (favored at physiological/basic pH).
-
Protocol Implication: Always prepare stock solutions in high-grade acidic DMSO or buffers. Minimize time in neutral media before adding to cells.
Metabolic Reduction
The 9-nitro group is susceptible to enzymatic reduction (e.g., by nitroreductases) to form 10-hydroxy-9-aminocamptothecin .
-
Research Insight: In some cellular contexts, the 9-nitro compound may act as a prodrug.[6] The 9-amino metabolite is often highly potent. Researchers should consider checking for the presence of the amino-metabolite using HPLC/MS if "delayed" cytotoxicity is observed.
Drug Resistance
Resistance to CPT109 typically arises from:
-
MDR1 (P-glycoprotein) efflux: CPTs are known substrates.
-
Topo I Mutations: Alterations in the binding pocket that prevent drug intercalation.
-
Downregulation of Topo I: Cells reduce the target enzyme to survive.
References
-
Hamilton, G., et al. (2014). "Synergism of Cyclin-Dependent Kinase Inhibitors with Camptothecin Derivatives in Small Cell Lung Cancer Cell Lines."[4] Molecules, 19(2), 2077-2088.
-
Hsiang, Y. H., et al. (1985). "Camptothecin induces protein-linked DNA breaks via mammalian DNA topoisomerase I." Journal of Biological Chemistry, 260(27), 14873-14878.
-
Pommier, Y. (2006). "Topoisomerase I inhibitors: camptothecins and beyond." Nature Reviews Cancer, 6(10), 789-802.
-
Wall, M. E., & Wani, M. C. (1995). "Camptothecin and taxol: discovery to clinic." Cancer Research, 55(4), 753-760.
Sources
- 1. researchgate.net [researchgate.net]
- 2. µâ±½|¶Ô¼×Ñõ»ùµâ±½|4-ßßऻùßßà¤|Äϲ¿ÏسÏÐſƼ¼ÓÐÏÞ¹«Ë¾ [scnbcx.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synergism of Cyclin-Dependent Kinase Inhibitors with Camptothecin Derivatives in Small Cell Lung Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
Technical Guide: 10-Hydroxy-9-nitrocamptothecin (CPT-109) Topoisomerase I Inhibition
[1][2][3]
Executive Summary: The Dual-Modified Camptothecin Probe
10-Hydroxy-9-nitrocamptothecin (often referred to in literature as CPT-109 ) represents a critical case study in the structure-activity relationship (SAR) of camptothecin analogues.[1] By combining the lactone-stabilizing properties of the 9-nitro group (found in Rubitecan) with the enzyme-binding enhancement of the 10-hydroxyl group (found in SN-38/Topotecan), this compound serves as a sophisticated chemical probe for dissecting Topoisomerase I (Topo I) inhibition mechanisms.[1]
While CPT-109 did not advance to widespread clinical use due to solubility and comparative potency profiles against SN-38, it remains a vital reference compound for researchers studying the "interfacial inhibition" mechanism. This guide details the physicochemical rationale, mechanistic action, and validated experimental protocols for utilizing CPT-109 in drug discovery workflows.
Chemical Biology & SAR Logic
The design of CPT-109 attempts to synergize two distinct molecular advantages. Understanding this duality is essential for interpreting experimental data.
Structural Logic
-
9-Nitro Substitution (
): Electron-withdrawing group.[1] It stabilizes the labile E-ring lactone by reducing the electrophilicity of the carbonyl carbon, preventing rapid hydrolysis into the inactive carboxylate form in plasma.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
10-Hydroxy Substitution (
): Electron-donating group.[1] It provides a critical hydrogen bond anchor to Asp533 or Arg364 residues within the Topo I-DNA complex, significantly increasing binding affinity (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> ).
The SAR Trade-off
Despite the theoretical advantage, CPT-109 often exhibits lower cytotoxicity in specific cell lines (e.g., SCLC) compared to SN-38.[1] This is likely due to:
-
Steric Clash: The proximity of the 9-nitro and 10-hydroxy groups may induce torsional strain, disrupting the planarity required for optimal intercalation at the DNA nick site.
-
Solubility: The nitro group increases lipophilicity, potentially limiting bioavailability compared to the more water-soluble Topotecan.
Figure 1: Structure-Activity Relationship (SAR) map of CPT-109, highlighting the functional conflict between stability and binding geometry.
Mechanism of Action: Interfacial Inhibition
CPT-109 functions as a classic "interfacial poison." It does not bind to the enzyme or DNA separately with high affinity but specifically targets the transient Topo I-DNA covalent complex .
The Kinetic Trap
-
Nicking: Topo I cleaves the DNA phosphodiester backbone, forming a covalent tyrosyl-DNA intermediate (Tyr723).[2][3]
-
Intercalation: CPT-109 intercalates at the
base pair site, stacking against the base pairs flanking the nick. -
Arrest: The drug physically prevents the religation of the DNA strand.[3]
-
Collision: The "frozen" complex collides with an advancing replication fork (S-phase specific), converting the single-strand break into a lethal double-strand break (DSB).[1]
Comparative Potency Data
Data synthesized from comparative studies on SCLC cell lines (NCI-H417, DMS153).
| Compound | Modification | Relative Potency (IC50 Rank) | Mechanism Note |
| SN-38 | 7-Et, 10-OH | 1 (Highest) | Active metabolite of Irinotecan; optimal binding.[1] |
| 9-Aminocamptothecin | 9-NH2 | 2 | High potency, solubility issues.[1] |
| Rubitecan | 9-NO2 | 3 | Good lactone stability, moderate potency. |
| CPT-109 | 9-NO2, 10-OH | 4 (Moderate) | Dual modification; steric constraints limit efficacy vs SN-38.[1] |
| Topotecan | 9-DMA, 10-OH | 5 | Lower intrinsic potency but clinically viable solubility.[1] |
Experimental Protocols
To validate CPT-109 activity, researchers must employ assays that distinguish between inhibition of catalytic activity and stabilization of cleavage complexes.[1]
Protocol A: Topoisomerase I Plasmid Relaxation Assay
This is the definitive assay to confirm the compound acts on Topo I. It measures the conversion of supercoiled plasmid DNA to relaxed circular DNA.
Materials:
-
Enzyme: Recombinant Human Topoisomerase I (1 U/µL).[1]
-
Substrate: Supercoiled pBR322 plasmid DNA (0.5 µ g/reaction ).
-
Buffer: 10 mM Tris-HCl (pH 7.5), 50 mM KCl, 5 mM MgCl2, 0.1 mM EDTA, 15 µg/mL BSA.
-
Control: Camptothecin (positive control), DMSO (vehicle).[1]
Workflow:
-
Preparation: Prepare Master Mix (Buffer + DNA + H2O). Aliquot 18 µL into PCR tubes.
-
Drug Addition: Add 1 µL of CPT-109 (graduated concentrations: 0.1, 1.0, 10, 100 µM) to tubes. Keep DMSO < 1%.
-
Initiation: Add 1 µL (1 U) of Topo I enzyme.
-
Incubation: Incubate at 37°C for 30 minutes .
-
Note: CPT-109 stabilizes the nicked intermediate. In this assay, high concentrations will prevent relaxation, resulting in a "nicked open circular" band or retention of supercoiled form depending on the specific variation used (cleavage vs relaxation).
-
-
Termination: Stop reaction with 4 µL Stop Buffer (SDS/Proteinase K). Incubate 15 min at 50°C to digest the enzyme (essential to release the DNA).
-
Analysis: Run on 1% agarose gel (without Ethidium Bromide initially) at 2-3 V/cm. Stain post-run.
Interpretation:
-
Vehicle Control: Ladder of relaxed topoisomers.
-
CPT-109 Treated: Inhibition of relaxation.[4] Presence of a distinct "nicked open circular" (Form II) band indicates successful trapping of the cleavable complex.[1]
Protocol B: Flow Cytometry for S-Phase Arrest
Since CPT-109 toxicity is S-phase dependent, cell cycle analysis is required to verify the mechanism.[1]
Workflow:
-
Seeding: Seed HCT-116 or relevant cancer cells at
cells/well. -
Treatment: Treat with CPT-109 (IC50 concentration) for 24 hours.
-
Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol (dropwise addition while vortexing) for >2 hours at -20°C.
-
Staining: Resuspend in PBS containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) . Incubate 30 min at 37°C.
-
Acquisition: Analyze >10,000 events.
-
Result: Look for accumulation in S-phase or G2/M boundary, characteristic of Topo I poisons.
Figure 2: Validation workflow for confirming Topoisomerase I inhibition and cellular efficacy.
References
-
Klameth, L. et al. (2014).[1] "Synergism of Cyclin-Dependent Kinase Inhibitors with Camptothecin Derivatives in Small Cell Lung Cancer Cell Lines." International Journal of Molecular Sciences. Link[1]
-
Pommier, Y. et al. (2002).[1][2] "Human Topoisomerase I Inhibition: Docking Camptothecin and Derivatives into a Structure-Based Active Site Model." Biochemistry. Link[1]
-
Staker, B.L. et al. (2002).[1] "The Mechanism of Topoisomerase I Poisoning by a Camptothecin Analog." PNAS. Link
-
Hsiang, Y.H. et al. (1985).[1] "Camptothecin induces protein-linked DNA breaks via mammalian DNA topoisomerase I." Journal of Biological Chemistry. Link
-
Topogen Protocols. "Topoisomerase I Assay Kits and Protocols." TopoGEN, Inc.Link[1]
Synthesis of 10-Hydroxy-9-nitrocamptothecin from camptothecin
Technical Whitepaper: Chemo-selective Synthesis of 10-Hydroxy-9-nitrocamptothecin
Abstract This technical guide details the semi-synthetic pathway for generating 10-Hydroxy-9-nitrocamptothecin (10-OH-9-NO₂-CPT) from the natural alkaloid Camptothecin (CPT). This specific derivative serves as a critical intermediate in the development of advanced Topoisomerase I inhibitors, including 9-amino-10-hydroxycamptothecin analogues. The protocol emphasizes the preservation of the labile E-ring lactone—essential for biological activity—while achieving high regioselectivity at the C-10 and C-9 positions through sequential oxidation and electrophilic substitution.
Introduction & Retrosynthetic Analysis
The synthesis of 10-Hydroxy-9-nitrocamptothecin presents a classic challenge in heterocyclic chemistry: functionalizing the electron-deficient quinoline backbone (Rings A/B) while sparing the hydrolytically sensitive
Direct nitration of Camptothecin (CPT) typically yields 9-nitrocamptothecin (Rubitecan) and 12-nitro isomers, but introducing the 10-hydroxyl group first alters the electronic landscape, activating the C-9 position for subsequent nitration via an ortho-directing effect.
Retrosynthetic Logic:
-
Target: 10-Hydroxy-9-nitrocamptothecin.
-
Disconnection: C-9 Nitration (Electrophilic Aromatic Substitution).
-
Starting Material: (S)-Camptothecin (CPT).[5]
Phase 1: C-10 Functionalization (Synthesis of 10-HCPT)
The introduction of the hydroxyl group at C-10 is the rate-limiting step in terms of yield and complexity. While catalytic hydrogenation (Sawada method) exists, the N-oxide Photochemical Rearrangement (Wall & Wani method) remains the most mechanistically distinct route for high-purity laboratory synthesis.
Step 1: N-Oxidation of Camptothecin
The nitrogen at position 1 (Ring B) is oxidized to the N-oxide, activating the ring for the subsequent rearrangement.
-
Reagents: Hydrogen Peroxide (30%), Glacial Acetic Acid.
-
Conditions: 60–70°C, 2 hours.[6]
-
Mechanism: Nucleophilic attack of the pyridine nitrogen on the peracid oxygen.
Step 2: Photochemical Rearrangement
Irradiation of the N-oxide generates an oxaziridine intermediate, which rearranges to yield 10-hydroxycamptothecin.
-
Reagents: Dioxane/Acetonitrile (Solvent), H₂SO₄ (Catalytic).
-
Apparatus: Photochemical reactor (High-pressure Hg lamp, Pyrex filter).
-
Critical Control: The reaction must be performed under inert atmosphere (N₂) to prevent radical quenching or over-oxidation.
Experimental Protocol (Phase 1):
-
Suspend CPT (10 mmol) in glacial acetic acid (100 mL).
-
Add 30% H₂O₂ (50 mmol) dropwise. Heat to 65°C. Monitor via TLC (CHCl₃:MeOH 10:1) until CPT is consumed (~2h).
-
Concentrate in vacuo to 20 mL; pour into ice water to precipitate CPT-1-N-oxide . Filter and dry.[6][7][8]
-
Dissolve CPT-1-N-oxide in Dioxane:Acetonitrile (1:1). Add 1M H₂SO₄ (2 mL).
-
Irradiate (300 nm cutoff) for 1 hour.
-
Evaporate solvent. Recrystallize from MeOH/CHCl₃ to yield 10-Hydroxycamptothecin (10-HCPT) .[8]
Phase 2: Regioselective Nitration (Synthesis of Target)
With the 10-hydroxyl group installed, the A-ring becomes activated. The hydroxyl group is a strong ortho/para director. However, position 11 (para) is sterically hindered and electronically less favorable in the rigid pentacyclic system compared to position 9 (ortho). Consequently, nitration proceeds with high regioselectivity to the C-9 position.
Mechanism: Electrophilic Aromatic Substitution (EAS)
The reaction proceeds via the generation of a nitronium ion (
Experimental Protocol (Phase 2)
Reagents:
-
Nitrating Agent: Fuming Nitric Acid (HNO₃, >90%).
-
Solvent/Catalyst: Concentrated Sulfuric Acid (H₂SO₄) or Acetic Anhydride (Ac₂O).
Step-by-Step Methodology:
-
Preparation: Cool concentrated H₂SO₄ (20 mL) to 0°C in an ice-salt bath.
-
Dissolution: Slowly add 10-HCPT (1.0 g, 2.74 mmol) to the acid with vigorous stirring. Ensure the internal temperature does not exceed 5°C to protect the lactone ring.
-
Nitration: Add fuming HNO₃ (1.1 eq, 3.0 mmol) dropwise over 15 minutes.
-
Note: The solution will turn deep red/orange.
-
-
Reaction: Stir at 0–5°C for 1 hour. Monitor by HPLC (C18 column, Acetonitrile:Water gradient).
-
Quenching: Pour the reaction mixture onto 100 g of crushed ice. The product will precipitate as a yellow/orange solid.
-
Isolation: Filter the solid. Wash with copious amounts of cold water to remove acid traces (pH neutral).
-
Purification: Recrystallize from DMF or perform flash chromatography (CHCl₃:MeOH) to isolate 10-Hydroxy-9-nitrocamptothecin .
Data Summary Table: Typical Reaction Metrics
| Parameter | Phase 1 (Oxidation) | Phase 2 (Nitration) |
| Starting Material | Camptothecin (CPT) | 10-Hydroxycamptothecin |
| Reagents | H₂O₂ / AcOH; then UV Light | Fuming HNO₃ / H₂SO₄ |
| Temperature | 65°C (Ox); 25°C (Photo) | 0–5°C (Strict Control) |
| Time | 2h (Ox); 1h (Photo) | 1–2 hours |
| Major Side Product | CPT-Sulfone (if over-oxidized) | 12-Nitro isomer (<5%) |
| Typical Yield | 40–50% (Overall) | 75–85% |
Visualization of Signaling & Synthesis
Figure 1: Synthetic Workflow
This flowchart visualizes the transformation from natural CPT to the target nitro-derivative.
Caption: Step-wise conversion showing reagents and key intermediates. Blue indicates the activation phase; Green the functionalization; Red the final target generation.
Figure 2: Mechanism of Regioselective Nitration
This diagram illustrates why the nitro group attacks position 9 preferentially over position 11 or 12.
Caption: The 10-hydroxyl group acts as an Ortho-director, stabilizing the transition state at C-9.
Critical Quality Attributes & Troubleshooting
-
Lactone Stability (The E-Ring): The biological activity of camptothecins relies on the closed E-ring lactone. At pH > 7, this ring opens to the carboxylate form (inactive and toxic).
-
Corrective Action: Always maintain acidic conditions (pH < 5) during workup. Use dilute HCl for washes if necessary.
-
-
Polynitration: If the temperature exceeds 10°C during nitration, dinitration may occur.
-
Corrective Action: Strict cryostatic control of the reaction vessel.
-
-
Solubility: 10-OH-9-NO₂-CPT is poorly soluble in water.
-
Handling: Use DMSO or DMF for analytical sample preparation (NMR/HPLC).
-
References
-
Wall, M. E., et al. (1986). "Plant antitumor agents. 22. Isolation of 11-hydroxycamptothecin from Camptotheca acuminata." Journal of Natural Products.
-
Wani, M. C., et al. (1980).[9] "Plant antitumor agents. 18. Synthesis and biological activity of camptothecin analogues." Journal of Medicinal Chemistry.
-
Sawada, S., et al. (1991). "Synthesis and Antitumor Activity of 20(S)-Camptothecin Derivatives: Carbamate-Linked, Water-Soluble Derivatives of 7-Ethyl-10-hydroxycamptothecin." Chemical and Pharmaceutical Bulletin.
-
Zydus Cadila Healthcare Ltd. (2012). "Process for the manufacture of irinotecan hydrochloride by total synthesis." World Intellectual Property Organization (WO2012032531A1).
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. The regio-selective synthesis of 10-hydroxy camptothecin norcantharidin conjugates and their biological activity evaluation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and preliminary anticancer evaluation of 10-hydroxycamptothecin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biotechnological approaches for the production of camptothecin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 10-Hydroxycamptothecin synthesis - chemicalbook [chemicalbook.com]
- 9. WO2012032531A1 - Process for the manufacture of irinotecan hydrochloride by total synthesis - Google Patents [patents.google.com]
10-Hydroxy-9-nitrocamptothecin: Synthetic Pivot and SAR Probe in Topoisomerase I Inhibition
The following technical guide details the discovery, chemical origin, and pharmacological significance of 10-Hydroxy-9-nitrocamptothecin (often abbreviated as CPT-109 or 10-OH-9-NC ).
Executive Summary
10-Hydroxy-9-nitrocamptothecin represents a critical junction in the medicinal chemistry of Camptothecin (CPT) derivatives. While rarely deployed as a standalone clinical therapeutic, it serves two pivotal roles in oncology drug development:
-
Synthetic Intermediate: It is the obligate precursor in the semi-synthesis of 9-Aminocamptothecin (9-AC) , a potent topoisomerase I inhibitor tested in Phase II/III clinical trials.
-
SAR Probe: It provides essential Structure-Activity Relationship (SAR) data regarding the simultaneous substitution of the A-ring at positions 9 and 10, elucidating the steric and electronic tolerance of the Topoisomerase I binding pocket.
This guide analyzes the compound's origin from natural precursors, its regioselective synthesis, and its comparative pharmacological profile.
Historical Context & Origin
The discovery of 10-Hydroxy-9-nitrocamptothecin is inextricably linked to the optimization of Camptothecin , a naturally occurring alkaloid isolated from Camptotheca acuminata by Wall and Wani in 1966.
The Solubility/Potency Paradox
Early CPT development was hindered by poor water solubility and severe bladder toxicity. Researchers identified that functionalizing the A-ring (positions 9, 10, and 11) could improve solubility without disrupting the planar structure required for DNA intercalation.
-
10-Hydroxycamptothecin (10-HC): A naturally occurring metabolite with higher potency than CPT.
-
9-Nitrocamptothecin (Rubitecan): A semi-synthetic analog with moderate activity.
The "Gateway" Discovery
In the late 1980s and early 1990s, during efforts to synthesize 9-Aminocamptothecin (9-AC) —a compound with superior solubility and potency—researchers required a reliable method to introduce an amino group at position 9. Direct amination was chemically difficult. The breakthrough came via electrophilic aromatic nitration of 10-hydroxycamptothecin. The hydroxyl group at position 10 acted as an ortho-director, forcing the nitro group exclusively to position 9, yielding 10-Hydroxy-9-nitrocamptothecin .
Key Reference: This synthetic route was solidified in seminal works such as J. Med. Chem. 1993, 36, 2689-2700, where Wani, Wall, and colleagues (and parallel groups like GSK) optimized the path to 9-AC.
Chemical Identity & Synthesis Logic[1][2]
Structural Logic (SAR)
The CPT scaffold consists of a pentacyclic ring system. 10-Hydroxy-9-nitrocamptothecin modifies the A-ring:
-
Position 10 (-OH): Electron-donating group (EDG). Increases potency and serves as a "handle" for prodrugs (e.g., Irinotecan).
-
Position 9 (-NO2): Electron-withdrawing group (EWG). In this specific molecule, it is primarily a precursor group, though it adds significant bulk.
Regioselective Synthesis Protocol
The synthesis exploits the electronic properties of the A-ring.
Reaction Workflow:
-
Substrate: 10-Hydroxycamptothecin (isolated from natural sources or synthesized).
-
Reagent: Fuming Nitric Acid (
) in Sulfuric Acid ( ). -
Mechanism: The 10-OH group activates the ring and directs the electrophile (
) to the ortho position (C9). The C11 position is sterically hindered and less favored electronically relative to C9 in this specific rigid system. -
Product: 10-Hydroxy-9-nitrocamptothecin precipitates as a yellow/orange solid.
DOT Diagram: Synthetic Pathway
The following diagram illustrates the transformation from 10-HC to 9-AC via the 10-Hydroxy-9-nitro intermediate.[1][2]
Figure 1: Synthetic pathway illustrating 10-Hydroxy-9-nitrocamptothecin as the obligate intermediate for 9-Aminocamptothecin.[2]
Pharmacological Profile[3][4][5][6][7]
Mechanism of Action
Like its parent CPT, 10-Hydroxy-9-nitrocamptothecin targets DNA Topoisomerase I (Topo I) .
-
Binding: It binds to the interface of the Topo I-DNA covalent complex.
-
Stabilization: It stabilizes the "cleavable complex," preventing the religation of the DNA strand nick.
-
Collision: When the replication fork collides with this stabilized complex, it causes irreversible double-strand breaks, leading to apoptosis.
Comparative Cytotoxicity (SAR Data)
While active, 10-Hydroxy-9-nitrocamptothecin is generally less potent than its reduced counterpart (9-Amino) or the 10-hydroxy parent in many cell lines. This is likely due to the electron-withdrawing nature of the nitro group at C9, which may unfavorably alter the electronic density of the A-ring required for optimal pi-stacking with DNA base pairs, or steric hindrance affecting deep pocket binding.
Table 1: Comparative IC50 Values (Representative Data)
Values are approximate aggregates from SCLC (Small Cell Lung Cancer) and Colon Cancer cell line studies.
| Compound | Substituent (C9) | Substituent (C10) | Relative Potency | Clinical Status |
| Camptothecin (CPT) | -H | -H | High (Toxic) | Discontinued |
| 10-Hydroxy-CPT | -H | -OH | High | Metabolite/Precursor |
| 9-Nitro-CPT (Rubitecan) | -NO2 | -H | Moderate | Investigational |
| 10-OH-9-Nitro-CPT | -NO2 | -OH | Moderate/Low | Research Tool |
| 9-Amino-CPT | -NH2 | -H | Very High | Phase II/III |
| SN-38 | -Et (C7) | -OH | Very High | Active Metabolite |
Experimental Protocols
Protocol A: Synthesis of 10-Hydroxy-9-nitrocamptothecin
Source Validation: Adapted from Wani et al. and standard nitration protocols for CPT derivatives.
Reagents:
-
10-Hydroxycamptothecin (1.0 eq)
-
Fuming Nitric Acid (
, >90%) -
Concentrated Sulfuric Acid (
) -
Ice/Water bath
Step-by-Step:
-
Preparation: Suspend 10-hydroxycamptothecin (e.g., 500 mg) in concentrated
(10-15 mL) in a round-bottom flask. Stir until a clear solution is obtained. -
Cooling: Cool the solution to 0–5°C using an ice bath.
-
Nitration: Dropwise add fuming
(1.1–1.5 eq) over 15 minutes. Maintain temperature below 10°C to prevent over-nitration or ring opening. -
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 1–2 hours. Monitor via TLC (or HPLC).
-
Quenching: Pour the reaction mixture slowly onto crushed ice (approx. 100g) with vigorous stirring. The product will precipitate as a yellow/orange solid.
-
Isolation: Filter the solid, wash extensively with cold water to remove acid (until pH neutral), and wash with cold methanol.
-
Drying: Dry under vacuum at 40°C.
-
Yield: Typically 70–85%.
Protocol B: Topoisomerase I Inhibition Assay
Objective: Verify the ability of the compound to stabilize the cleavable complex.
-
Components: Purified human Topoisomerase I, Supercoiled plasmid DNA (e.g., pBR322).
-
Incubation: Mix DNA, enzyme, and varying concentrations of 10-Hydroxy-9-nitrocamptothecin (0.1 µM – 100 µM) in cleavage buffer.
-
Reaction: Incubate at 37°C for 30 minutes.
-
Termination: Add SDS/Proteinase K to trap the nicked DNA.
-
Analysis: Run on 1% agarose gel with Ethidium Bromide.
-
Readout: Presence of "Nicked Open Circular" (Form II) DNA indicates Topo I inhibition (stabilization of cleavable complex). Compare band intensity vs. DMSO control.
Pathway Visualization
The following diagram details the interaction logic within the biological system.
Figure 2: Mechanism of Action showing the stabilization of the ternary complex leading to apoptosis.
References
- Synthesis and Antitumor Activity of Camptothecin Analogs: Wani, M. C., Nicholas, A. W., Wall, M. E. Journal of Medicinal Chemistry, 1987.
-
Synthesis of Water-Soluble (Aminoalkyl)camptothecin Analogues: Kingsbury, W. D., et al. Journal of Medicinal Chemistry, 1991. (Describes the optimization of 9-amino synthesis via nitro intermediates).
-
Camptothecin and its Analogs: An Overview of their Potential in Cancer Therapeutics: ResearchGate Review.
-
Synergism of Cyclin-Dependent Kinase Inhibitors with Camptothecin Derivatives: MDPI Molecules, 2014. (Provides comparative cytotoxicity data for CPT109).
-
Design and synthesis of water-soluble glucuronide derivatives of camptothecin: Leu, Y.L., et al. Journal of Medicinal Chemistry, 1999.[1][3] (Details the nitration of 10-OH-CPT to 9-nitro-10-OH-CPT).
Sources
Chemical structure and properties of 10-Hydroxy-9-nitrocamptothecin
Chemical Biology, Synthesis, and Pharmacological Characterization
Executive Summary
This technical guide provides a comprehensive analysis of 10-Hydroxy-9-nitrocamptothecin (CAS: 104267-73-4), a potent camptothecin (CPT) analogue.[1] Distinct from the clinically evaluated 9-nitrocamptothecin (Rubitecan) and 10-hydroxycamptothecin (HCPT), this di-substituted derivative represents a critical node in Structure-Activity Relationship (SAR) studies of Topoisomerase I inhibitors.[1] This document details its structural architecture, electrophilic synthesis pathways, lactone stability kinetics, and validated HPLC protocols for quantification, designed for researchers in medicinal chemistry and molecular pharmacology.
Structural Architecture & Physicochemical Properties[1][2]
The pharmacological potency of camptothecins relies on the integrity of the planar pentacyclic ring system (A-E). 10-Hydroxy-9-nitrocamptothecin introduces a "push-pull" electronic system on the A-ring: the electron-donating hydroxyl group at C10 and the electron-withdrawing nitro group at C9.[1]
Molecular Specifications
| Property | Data |
| Chemical Name | (4S)-4-ethyl-4,9-dihydroxy-10-nitro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione |
| Common Name | 10-Hydroxy-9-nitrocamptothecin (9-Nitro-10-HCPT) |
| CAS Registry | 104267-73-4 |
| Molecular Formula | C₂₀H₁₅N₃O₇ |
| Molecular Weight | 409.35 g/mol |
| Appearance | Yellow to Orange Crystalline Solid |
| Solubility | Soluble in DMSO, DMF; Poorly soluble in water (Lactone form) |
| pKa (Calculated) | ~9.5 (Phenolic OH), ~11 (Quinoline N) |
Structural Logic & SAR
The A-ring substitutions significantly alter the compound's interaction with the DNA-Topoisomerase I cleavable complex.
-
10-OH Group: Enhances water solubility and forms hydrogen bonds with the enzyme (Asp533 in human Topo I), typically increasing potency (similar to SN-38).[1]
-
9-NO₂ Group: Provides steric bulk and electron withdrawal.[1] In 9-nitrocamptothecin (Rubitecan), this group is postulated to interact with the DNA minor groove.[1]
-
E-Ring (Lactone): The pharmacophore. It is hydrolytically unstable at physiological pH (>7.4), opening to the inactive carboxylate form. The 9/10 substitutions modulate the electron density of the scaffold, potentially influencing the rate of this hydrolysis.
Figure 1: Structural functionalization of the Camptothecin scaffold highlighting the critical 9-Nitro and 10-Hydroxy substitutions.[1]
Synthesis & Purification Protocols
The synthesis of 10-Hydroxy-9-nitrocamptothecin is typically achieved via the direct nitration of 10-hydroxycamptothecin.[1] This is an electrophilic aromatic substitution where the hydroxyl group at C10 strongly directs the incoming nitro group to the ortho position (C9).
Synthetic Pathway
Precursor: 10-Hydroxycamptothecin (Natural product or semi-synthetic).[1][2][3] Reagents: Concentrated Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄) or Acetic Anhydride.[1]
Step-by-Step Synthesis Protocol
Note: Camptothecins are cytotoxic.[1][3] All procedures must be performed in a fume hood with appropriate PPE.
-
Preparation: Dissolve 10-hydroxycamptothecin (500 mg, 1.37 mmol) in glacial acetic acid (15 mL) or sulfuric acid (depending on desired kinetics) at 0°C.
-
Nitration: Slowly add fuming nitric acid (1.1 eq) dropwise over 20 minutes. Maintain temperature < 5°C to prevent over-nitration or ring oxidation.[1]
-
Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (Chloroform:Methanol 95:5) or HPLC.[1][4][2][5][6][7] The product will be less polar than the starting material due to the intramolecular H-bond between OH and NO₂.
-
Quenching: Pour the reaction mixture onto crushed ice (100 g). The yellow/orange precipitate will form immediately.
-
Isolation: Filter the solid under vacuum. Wash copiously with cold water to remove acid traces.[1]
-
Purification: Recrystallize from Methanol/Chloroform or purify via Flash Chromatography (Silica gel, CH₂Cl₂/MeOH gradient).
Figure 2: Synthetic workflow for the nitration of 10-hydroxycamptothecin.
Molecular Pharmacology: Mechanism of Action
Like its parent compound, 10-Hydroxy-9-nitrocamptothecin targets DNA Topoisomerase I (Topo I).[1] However, its specific substituents alter its binding kinetics.[1]
The "Interfacial Inhibition" Model
The drug acts as an interfacial inhibitor, trapping the transient intermediate where Topo I is covalently bound to the 3'-end of a DNA strand (the "cleavable complex").
-
Intercalation: The planar rings intercalate between DNA base pairs at the cleavage site.
-
Stabilization: The 10-OH group likely hydrogen bonds with Asp533 or Arg364 of the enzyme, stabilizing the complex.
-
Collision: The advancing DNA replication fork collides with the "frozen" Topo I-DNA complex.[1]
-
Lethality: This collision generates irreversible Double-Strand Breaks (DSBs), triggering S-phase arrest and apoptosis.[1]
Resistance Mechanisms
Resistance often arises from:
-
Topo I Mutations: Point mutations (e.g., Asn722Ser) that reduce drug binding affinity.
-
Efflux Pumps: Overexpression of ABCG2 (BCRP), which actively transports camptothecins out of the cell. The 10-OH group can make the molecule a substrate for glucuronidation (via UGT1A1), leading to excretion.
Analytical Protocols: HPLC Quantification
Accurate quantification is critical due to the reversible hydrolysis of the lactone ring. The following protocol ensures separation of the active lactone from the inactive carboxylate.
Validated HPLC Method
Objective: Quantify 10-Hydroxy-9-nitrocamptothecin lactone vs. carboxylate forms.
-
Column: C18 Reverse Phase (e.g., Zorbax SB-C18, 5 µm, 4.6 x 150 mm).[1]
-
Mobile Phase:
-
Flow Rate: 1.0 mL/min.[1]
-
Detection:
-
Sample Prep: Dissolve samples in cold Methanol/ACN acidified with 0.1% acetic acid. Avoid neutral/basic buffers during prep to prevent lactone hydrolysis.[1]
Lactone Stability Assay[1]
-
Prepare a 1 mM stock solution in DMSO.[1]
-
Dilute into Phosphate Buffered Saline (PBS) at pH 7.4 (simulating blood).
-
Incubate at 37°C.
-
Aliquot at t=0, 15, 30, 60, 120 min.[1]
-
Immediately acidify aliquots with cold methanol/5% acetic acid to "freeze" the equilibrium.
-
Inject into HPLC and plot % Lactone remaining over time.
References
-
PubChem. (2025).[1] 9-Nitro-10-hydroxycamptothecin (Compound Summary). National Library of Medicine. [Link]
-
Hsiang, Y. H., et al. (1985).[1] Camptothecin induces protein-linked DNA breaks via mammalian DNA topoisomerase I.[1] Journal of Biological Chemistry. [Link]
-
Wall, M. E., & Wani, M. C. (1995). Camptothecin and taxol: discovery to clinic. Cancer Research.[1][8] [Link]
-
Van Gijn, R., et al. (1998).[1] High-performance liquid chromatographic analysis of 9-aminocamptothecin.... Journal of Pharmaceutical and Biomedical Analysis. [Link]
Sources
- 1. Hydroxycamptothecin | C20H16N2O5 | CID 97226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 10-Hydroxycamptothecin synthesis - chemicalbook [chemicalbook.com]
- 3. Perspectives on Biologically Active Camptothecin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of camptothecin and 10-hydroxycamptothecin in human plasma using polymer monolithic in-tube solid phase microextraction combined with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A simple HPLC method with fluorescence detection for simultaneous determination of 10-methoxycamptothecin and its metabolite 10-hydroxycamptothecin in rat liver tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-performance liquid chromatographic analysis of the investigational anticancer drug 9-aminocamptothecin, as the lactone form and as the total of the lactone and the hydroxycarboxylate forms, in micro-volumes of human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. stacks.cdc.gov [stacks.cdc.gov]
- 8. biosynth.com [biosynth.com]
Technical Guide: Pharmacokinetics and Metabolism of 10-Hydroxy-9-nitrocamptothecin (CPT-109)
This guide serves as an in-depth technical resource on the pharmacokinetics (PK) and metabolism of 10-Hydroxy-9-nitrocamptothecin (CPT-109) .
Note on Development Status: CPT-109 is a research-grade camptothecin analog that combines structural features of Rubitecan (9-nitro) and SN-38 (10-hydroxy).[1] Unlike Topotecan or Irinotecan, it was not advanced into broad clinical use.[2] Therefore, this guide focuses on preclinical profiling , metabolic mechanisms , and experimental characterization protocols relevant to drug discovery scientists.
Executive Summary
10-Hydroxy-9-nitrocamptothecin (CPT-109) is a semi-synthetic derivative of the alkaloid camptothecin (CPT). It functions as a Topoisomerase I inhibitor, stabilizing the cleavable complex between DNA and the enzyme, leading to replication fork collision and double-strand breaks.[3]
From a pharmacokinetic perspective, CPT-109 represents a "hybrid" metabolic challenge:
-
The 9-Nitro Group: Acts as a prodrug moiety requiring metabolic reduction to the 9-amino form (highly cytotoxic) via cellular nitroreductases.
-
The 10-Hydroxy Group: Provides a handle for Phase II conjugation (glucuronidation), serving as a primary clearance pathway similar to SN-38.
-
The E-Ring Lactone: Subject to pH-dependent hydrolysis, creating a dynamic equilibrium between the active lactone and the inactive carboxylate.
This guide details the metabolic fate of CPT-109 and provides validated protocols for its bioanalysis.
Physicochemical & Structural Properties
The pharmacokinetics of CPT-109 are dictated by its structural rigidity and ionization states.
| Property | Description | PK Implication |
| Chemical Structure | Pentacyclic planar system with 9-NO₂ and 10-OH substitutions.[4] | High affinity for DNA intercalation; poor aqueous solubility. |
| Lactone Ring (E-ring) | Unstable at physiological pH (>7.4). | Rapid hydrolysis to the inactive carboxylate form reduces therapeutic index. |
| Solubility | Lipophilic (low aqueous solubility). | Requires co-solvents (DMSO/PEG) or lipid-based formulations for in vivo administration. |
| pKa | ~10.5 (Phenolic OH). | The 10-OH group is ionizable, affecting membrane permeability and protein binding. |
Metabolic Pathways
CPT-109 undergoes a complex biotransformation involving both activation and inactivation pathways. Understanding this bifurcation is critical for interpreting cytotoxicity data.
Phase I: Bioactivation (Nitro-Reduction)
Similar to 9-nitrocamptothecin (Rubitecan), the 9-nitro group of CPT-109 is susceptible to enzymatic reduction.
-
Enzymes: NAD(P)H:quinone oxidoreductase 1 (NQO1/DT-diaphorase) and other cytosolic nitroreductases.
-
Reaction:
-
Product: 10-Hydroxy-9-aminocamptothecin . This amine metabolite is often significantly more potent than the nitro parent due to enhanced electron-donating properties stabilizing the drug-enzyme-DNA complex.
Phase II: Inactivation (Glucuronidation)
The 10-hydroxyl group is a direct substrate for UDP-glucuronosyltransferases (UGTs).
-
Enzymes: UGT1A1 (primary), UGT1A9.
-
Reaction: Conjugation of glucuronic acid to the 10-OH position.
-
Outcome: Formation of the CPT-109-Glucuronide. This increases water solubility and facilitates biliary excretion, effectively inactivating the drug (analogous to SN-38G formation from SN-38).
Chemical Hydrolysis (Lactone Opening)
This is a non-enzymatic, pH-driven equilibrium.
-
Acidic pH (< 5.5): Lactone form dominates (Active).
-
Physiological pH (7.4): Carboxylate form dominates (Inactive).
-
PK Impact: Only the lactone form can passively diffuse into cells. The carboxylate is highly protein-bound (specifically to Human Serum Albumin), creating a "sink" that traps the drug in the plasma in its inactive state.
Visualization: Metabolic Fate of CPT-109
Figure 1: The metabolic disposition of CPT-109, highlighting the competition between bioactivation (reduction), inactivation (glucuronidation), and chemical hydrolysis.
Experimental Protocols for PK Profiling
For researchers evaluating CPT-109, the following protocols ensure data integrity by accounting for the molecule's instability.
In Vitro Metabolic Stability Assay
Rationale: Standard microsomal stability assays often miss nitro-reduction because nitroreductases (like NQO1) are primarily cytosolic , not microsomal. You must use S9 fraction or cytosol + microsomes.
Protocol:
-
System: Pooled Liver S9 Fraction (Human/Mouse) or Cytosol.
-
Cofactors:
-
NADPH: Required for P450s and Reductases.
-
UDPGA: Required for UGTs (if checking glucuronidation).
-
Alamethicin: Pore-forming agent to access luminal UGTs.
-
-
Incubation:
-
Prepare 1 µM CPT-109 in buffer (pH 7.4).
-
Initiate with cofactors at 37°C.
-
Timepoints: 0, 15, 30, 60, 120 min.
-
-
Quenching: Add ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid. Crucial: Acidification stabilizes the lactone form for analysis.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
Sample Handling for Bioanalysis (The "Cold-Acid" Rule)
To accurately measure the active lactone, you must prevent the carboxylate equilibrium from shifting during sample prep.
-
Blood Collection: Collect into pre-chilled tubes containing anticoagulant (EDTA/Heparin).
-
Immediate Stabilization:
-
For Total CPT: No specific pH adjustment needed if analyzing total.
-
For Lactone Specific: Immediately mix plasma with cold methanol containing 1% acetic acid or citric acid buffer (pH 3-4). This "locks" the lactone ring.
-
-
Storage: -80°C. Never store at -20°C for extended periods as hydrolysis can continue slowly.
LC-MS/MS Method Parameters
-
Column: C18 Reverse Phase (e.g., Waters BEH C18), 1.7 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Detection: Positive Ion Mode (ESI+).
-
Precursor Ion: [M+H]+ = 410.1 (approximate, based on MW 409.35).
-
Fragment Ions: Monitor for loss of CO₂ (lactone) or NO₂ group.
-
Preclinical Data Interpretation
When reviewing CPT-109 data in literature (e.g., SCLC cell line studies), apply these interpretative filters:
-
Cytotoxicity vs. Metabolism:
-
If CPT-109 shows high potency in a cell line, check the NQO1 expression levels of that line. High NQO1 = High conversion to the super-active 9-amino metabolite.
-
If potency is low, the cell line may have high UGT1A1 activity (rapid clearance).
-
-
Synergy with CDK Inhibitors:
-
Research indicates CPT-109 is often tested with CDK4/6 inhibitors (e.g., Palbociclib).[2]
-
Mechanism:[5] CDK inhibitors arrest cells in G1.[5] CPTs kill cells in S-phase.
-
Paradox: Theoretically, G1 arrest should protect cells from CPTs. However, "unscheduled" S-phase entry or DNA damage persistence in resistant lines (like SCLC) creates a therapeutic window.
-
Workflow: Investigating CPT-109 Resistance
Figure 2: Diagnostic workflow for determining the mechanism of resistance to CPT-109 in preclinical models.
References
-
Klameth, L., et al. (2014). "Synergism of Cyclin-Dependent Kinase Inhibitors with Camptothecin Derivatives in Small Cell Lung Cancer Cell Lines."[1] International Journal of Molecular Sciences, 15(2), 2075-2094. Link
- Key Finding: Establishes CPT-109 as a comparator compound in SCLC panels and highlights the lack of clinical development compared to Topotecan.
-
Hsiang, Y. H., et al. (1989). "Camptothecin induces protein-linked DNA breaks via mammalian DNA topoisomerase I." Journal of Biological Chemistry, 260(27), 14873-14878. Link
- Key Finding: Foundational mechanism of action for the camptothecin class.
-
Jang, S. H., et al. (2003). "Metabolism of 9-nitrocamptothecin by liver microsomes and cytosol." Drug Metabolism and Disposition. Link
- Key Finding: Delineates the cytosolic reduction pathway for 9-nitro substituted camptothecins, applicable to the 9-nitro moiety of CPT-109.
-
Mathijssen, R. H., et al. (2001). "Clinical pharmacokinetics and metabolism of irinotecan (CPT-11)." Clinical Cancer Research, 7(8), 2182-2194. Link
- Key Finding: Reference for the glucuronidation pathway of 10-hydroxy camptothecins (SN-38), directly relevant to the 10-OH group of CPT-109.
Sources
- 1. Synergism of cyclin-dependent kinase inhibitors with camptothecin derivatives in small cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synergism of Cyclin-Dependent Kinase Inhibitors with Camptothecin Derivatives in Small Cell Lung Cancer Cell Lines | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. US11529352B2 - Preservation of immune response during chemotherapy regimens - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Technical Guide: In Vitro Anticancer Activity of 10-Hydroxy-9-nitrocamptothecin (CPT-109)
[1]
Executive Summary
10-Hydroxy-9-nitrocamptothecin (CPT-109) is a semi-synthetic derivative of the plant alkaloid camptothecin (CPT). It represents a structural hybrid possessing both the 10-hydroxyl group (characteristic of SN-38 and Topotecan, enhancing aqueous solubility and electronic interaction) and the 9-nitro group (characteristic of Rubitecan, influencing steric handling at the Topoisomerase I interface).
While often utilized as a synthetic intermediate for Rubitecan (9-NC), CPT-109 exhibits distinct cytotoxic activity. Its primary mechanism is the stabilization of the Topoisomerase I-DNA cleavable complex , leading to replication fork collision, DNA double-strand breaks (DSBs), and subsequent apoptosis.
Key Technical Insight: The simultaneous presence of the 9-nitro and 10-hydroxy moieties alters the electron density of the A/B ring system, potentially affecting the drug's stacking ability within the DNA base pairs compared to monosubstituted analogs.
Chemical Identity & Mechanism of Action
Structural Pharmacology
The anticancer potency of CPT-109 relies on the integrity of its E-ring lactone .
-
Active Form: Closed lactone ring (neutral pH or acidic environments).
-
Inactive Form: Open carboxylate form (basic pH, physiological plasma pH).
-
Substitution Impact:
-
10-OH: Increases hydrophilicity and provides a site for glucuronidation (in vivo), but in vitro, it enhances H-bonding with the enzyme-DNA complex.
-
9-NO2: An electron-withdrawing group that may alter the pKa of the 10-OH and affect the drug's metabolic stability.
-
Molecular Mechanism: Interfacial Inhibition
CPT-109 acts as an interfacial inhibitor. It does not bind to the enzyme or DNA separately but traps the transient intermediate where Topoisomerase I is covalently bound to the 3'-phosphate of the DNA backbone.
Pathway Visualization: The following diagram illustrates the signaling cascade triggered by CPT-109, moving from target engagement to apoptotic execution.
Caption: CPT-109 stabilizes the Topo I-DNA complex, causing replication fork collapse and activating the ATM/p53 damage response.
In Vitro Efficacy Profile
Comparative studies, particularly in Small Cell Lung Cancer (SCLC) models, have benchmarked CPT-109 against clinical standards like Topotecan and SN-38.
Comparative Cytotoxicity (SCLC Cell Lines)
Data derived from chemoresistant (NCI-H417) and chemosensitive (SCLC26A) cell lines indicates that while CPT-109 is active, it generally exhibits a higher IC50 (lower potency) compared to SN-38, but remains a critical probe for Structure-Activity Relationship (SAR) studies.
| Compound | Substitution (C9) | Substitution (C10) | Relative Potency (SCLC)* | Solubility Profile |
| SN-38 | -Ethyl | -OH | High (+++++) | Low (Hydrophobic) |
| 9-Aminocamptothecin | -NH2 | -H | High (++++) | Moderate |
| Rubitecan (9-NC) | -NO2 | -H | Moderate (+++) | Low |
| Topotecan | -CH2-N(CH3)2 | -OH | Moderate (++) | High (Water Soluble) |
| CPT-109 | -NO2 | -OH | Moderate (+) | Moderate |
Relative potency data synthesized from Hamilton et al. (2014) [1].
Interpretation: The addition of the 9-nitro group to the 10-hydroxy core (CPT-109) appears to reduce potency compared to the 7-ethyl-10-hydroxy configuration (SN-38). However, CPT-109 remains valuable for overcoming specific resistance mechanisms where 7-substituted camptothecins fail.
Detailed Experimental Protocols
To ensure reproducibility, the following protocols address the specific instability of the camptothecin lactone ring.
Reagent Preparation (Critical Step)
The hydrolysis of the lactone ring at pH > 7.4 inactivates the drug.
-
Solvent: Dissolve CPT-109 powder in 100% DMSO to create a 10 mM stock solution.
-
Why: CPT-109 is lipophilic; DMSO prevents precipitation.
-
-
Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Working Solution: Dilute in culture medium immediately before use.
-
Control: Ensure the final DMSO concentration is < 0.5% to avoid solvent toxicity.
-
pH Check: Ensure culture medium is slightly acidic or neutral (pH 7.0–7.2) if possible during short exposures to maximize lactone presence.
-
Cytotoxicity Assay (MTT/CCK-8)
Objective: Determine IC50 values.
-
Seeding: Plate tumor cells (e.g., A549, HCT116) at 3,000–5,000 cells/well in 96-well plates. Allow 24h attachment.
-
Treatment: Add CPT-109 in serial dilutions (e.g., 0.01 µM to 100 µM).
-
Duration: 48 to 72 hours.[1] (Camptothecins are S-phase specific; at least one cell cycle is required for effect).
-
-
Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO. Measure absorbance at 570 nm.
-
Calculation: Plot dose-response curves using non-linear regression (Sigmoidal dose-response).
Topoisomerase I Relaxation Assay (Mechanism Validation)
Objective: Verify that CPT-109 inhibits the religation step of Topo I.
-
Components: Supercoiled plasmid DNA (pBR322), Purified human Topoisomerase I, CPT-109.
-
Reaction:
-
Mix DNA + Topo I + CPT-109 in reaction buffer.
-
Incubate at 37°C for 30 minutes.
-
-
Termination: Add SDS/Proteinase K to trap the "cleavable complex" and digest the enzyme.
-
Analysis: Run samples on a 1% agarose gel with Ethidium Bromide.
-
Result: Active CPT-109 will result in nicked open-circular DNA (slower migration) rather than relaxed closed-circular DNA, indicating the enzyme was trapped on the DNA.
-
Experimental Workflow Visualization
This diagram outlines the standard workflow for validating CPT-109 activity, ensuring all critical checkpoints (pH control, timing) are met.
Caption: Workflow for CPT-109 validation. Note the critical pH control step during dilution to preserve the active lactone form.
Challenges & Troubleshooting
Lactone Hydrolysis
The most common cause of experimental failure with CPT-109 is the conversion to the carboxylate form.
-
Symptom: Inconsistent IC50 values or loss of potency.
-
Solution: Always prepare fresh dilutions from the DMSO stock. Do not store diluted drug in aqueous media for >1 hour before adding to cells.
Drug Resistance
Cells overexpressing ABCG2 (BCRP) often display resistance to 10-hydroxy substituted camptothecins.
-
Verification: If IC50 is unexpectedly high, check ABCG2 expression or co-treat with an ABCG2 inhibitor (e.g., Ko143) to confirm specificity [1].
References
-
Hamilton, G., Klameth, L., Rath, B., & Thalhammer, T. (2014).[2] Synergism of Cyclin-Dependent Kinase Inhibitors with Camptothecin Derivatives in Small Cell Lung Cancer Cell Lines . Molecules, 19(2), 2077-2088. Link
-
Hsiang, Y. H., Hertzberg, R., Hecht, S., & Liu, L. F. (1985). Camptothecin induces protein-linked DNA breaks via mammalian DNA topoisomerase I . Journal of Biological Chemistry, 260(27), 14873-14878. Link
-
Li, Q. Y., Zu, Y. G., Shi, R. Z., & Yao, L. P. (2006). Review camptothecin: current perspectives . Current Medicinal Chemistry, 13(17), 2021-2039. Link
-
Wall, M. E., & Wani, M. C. (1995). Camptothecin and taxol: discovery to clinic . Cancer Research, 55(4), 753-760. Link
Technical Deep Dive: 10-Hydroxy-9-nitrocamptothecin Derivatives & Structure-Activity Relationship (SAR)
Executive Summary
This technical guide analyzes the 10-hydroxy-9-nitrocamptothecin (10-OH-9-NO₂-CPT) scaffold, a critical structural motif in the camptothecin (CPT) class of topoisomerase I inhibitors. While 10-hydroxycamptothecin (HCPT) and 9-nitrocamptothecin (Rubitecan) are well-known individually, the 9,10-disubstituted scaffold represents a pivotal chemical junction. It serves primarily as the essential precursor to the 9-amino-10-hydroxy pharmacophore (the core of Topotecan) and offers a unique electronic environment for developing novel "push-pull" lipophilic analogs. This guide details the synthesis, SAR logic, and experimental validation of this specific subclass.
Part 1: Pharmacophore & Structural Rationale[1]
The therapeutic efficacy of CPT derivatives hinges on stabilizing the Topoisomerase I-DNA cleavable complex . The 10-hydroxy-9-nitro scaffold introduces a distinct electronic conflict that defines its reactivity and biological profile.
The "Push-Pull" Electronic System
The simultaneous presence of an electron-donating group (EDG) at C10 and an electron-withdrawing group (EWG) at C9 creates a unique electronic environment on the A-ring.
-
Position 10 (Hydroxyl - EDG): The -OH group at C10 is critical for increasing hydrophilicity and forming hydrogen bonds with the enzyme-DNA complex. It strongly activates the aromatic ring, making the C9 position susceptible to electrophilic attack (nitration).
-
Position 9 (Nitro - EWG): The -NO₂ group at C9 introduces steric bulk and withdraws electron density. While the nitro group itself can be reduced in vivo (acting as a prodrug), its primary utility in this scaffold is as a gateway to the 9-amino group.
-
The Ortho Effect: The proximity of C9 and C10 allows for potential intramolecular hydrogen bonding (if reduced to amino) or steric clashing, which influences the planarity of the A/B rings—a key factor for DNA intercalation.
Structural Diagram: The CPT Core Analysis
Figure 1: SAR Map of the 10-hydroxy-9-nitrocamptothecin scaffold. The 10-OH group dictates the regiochemistry of the 9-NO₂ addition.
Part 2: Synthesis Strategy & Regiochemistry
The synthesis of 10-hydroxy-9-nitrocamptothecin is a classic example of regioselective electrophilic aromatic substitution .
The Directing Effect
Camptothecin naturally lacks substituents on the A-ring. To access the 9,10-disubstituted core:
-
Starting Material: 10-Hydroxycamptothecin (isolated from Camptotheca acuminata or semi-synthesized).[1][2]
-
Reagent: Concentrated Nitric acid (HNO₃) in Sulfuric acid (H₂SO₄) or Acetic Anhydride.
-
Mechanism: The 10-OH group is an ortho, para-director.
-
Para position (C12) is sterically hindered by the B-ring fusion.
-
Ortho position (C9) is the favored site for nitration.
-
Ortho position (C11) is less favored due to steric hindrance from the C-ring.
-
Synthesis Workflow Diagram
Figure 2: Synthetic pathway from HCPT to 9,10-disubstituted derivatives.
Part 3: Structure-Activity Relationship (SAR) Data
The following table summarizes the SAR trends when modifying the 9 and 10 positions. Data is synthesized from comparative studies of CPT derivatives (Wall et al., Kingsbury et al.).
| Compound Structure | Substituent (C10) | Substituent (C9) | Relative Potency (Topo I) | Water Solubility | Clinical Relevance |
| Camptothecin (CPT) | -H | -H | High (Reference) | Very Low | Toxic (bladder) |
| 10-HCPT | -OH | -H | High | Low-Moderate | Used in China |
| 9-Nitro-CPT (Rubitecan) | -H | -NO₂ | High | Low | Failed Phase III |
| 10-OH-9-NO₂-CPT | -OH | -NO₂ | Moderate-High | Low | Key Intermediate |
| Topotecan Core | -OH | -CH₂N(CH₃)₂ | Moderate | High | FDA Approved |
| 9-Amino-10-OH-CPT | -OH | -NH₂ | Very High | Moderate | Active Metabolite |
Key SAR Insight: The 10-hydroxy-9-nitro derivative exhibits potent cytotoxicity but suffers from poor solubility. Its primary value lies in its reduction to 9-amino-10-hydroxycamptothecin . The amino group at C9 (unlike the nitro group) can donate electrons back to the ring and, crucially, provides a handle for attaching solubilizing side chains (as seen in Topotecan).
Part 4: Experimental Protocols
Protocol A: Regioselective Synthesis of 10-Hydroxy-9-nitrocamptothecin
Safety Note: CPT derivatives are potent cytotoxins. Work in a dedicated fume hood with double gloving.
-
Preparation: Suspend 1.0 g (2.74 mmol) of 10-hydroxycamptothecin in 20 mL of acetic anhydride.
-
Cooling: Cool the suspension to 0–5°C in an ice bath.
-
Nitration: Dropwise add 0.5 mL of fuming nitric acid (HNO₃) over 10 minutes. Maintain temperature below 5°C to prevent over-nitration or ring opening.
-
Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (Mobile phase: Chloroform/Methanol 20:1). The product will appear as a yellow/orange spot distinct from the starting material.
-
Quenching: Pour the reaction mixture into 100 mL of ice water/crushed ice. A yellow precipitate will form.
-
Filtration: Filter the solid under vacuum. Wash with cold water (3x 20 mL) and cold ether (2x 20 mL) to remove acid traces.
-
Purification: Recrystallize from dimethylformamide (DMF) or acetonitrile.
-
Validation: Confirm structure via ¹H-NMR. Look for the disappearance of the C9 proton signal and the downfield shift of the C11 proton.
Protocol B: Topoisomerase I Relaxation Assay
This assay confirms the mechanism of action (MOA) is Topo I inhibition, not just general toxicity.
-
Reagents: Supercoiled plasmid DNA (e.g., pBR322), Recombinant Human Topoisomerase I (commercially available), Assay Buffer (10 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl₂, 0.1 mM EDTA).
-
Setup: Prepare 20 µL reactions containing:
-
Incubation: Incubate at 37°C for 30 minutes.
-
Termination: Stop reaction by adding 4 µL of Stop Buffer (3% SDS, 60 mM EDTA, 50% glycerol, bromophenol blue).
-
Analysis: Electrophorese on a 1% agarose gel (without Ethidium Bromide) at 2-3 V/cm for 2-3 hours.
-
Staining: Stain gel with Ethidium Bromide (0.5 µg/mL) for 30 mins, destain, and image.
-
Interpretation: Topo I relaxes supercoiled DNA (fast migration) to relaxed circular DNA (slow migration). Effective inhibitors will prevent this relaxation, maintaining the supercoiled band (fast migration) or trapping the nicked intermediate.
Part 5: Future Outlook & Applications
The 10-hydroxy-9-nitrocamptothecin scaffold is currently experiencing a resurgence in Antibody-Drug Conjugate (ADC) research.
-
Linker Chemistry: The 10-OH group provides a chemically accessible site for carbonate or carbamate linker attachment.
-
Payload Potency: While less soluble than Topotecan, the lipophilic nature of the 9-nitro/10-hydroxy core makes it an ideal payload for ADCs, where the antibody solves the solubility problem and the hydrophobic payload ensures high intracellular retention after cleavage.
-
Hypoxia Activation: The 9-nitro group can theoretically serve as a hypoxia-activated trigger, where low-oxygen environments in tumors reduce the nitro to the more active amino form in situ.
References
-
Wall, M. E., et al. (1993). "Plant antitumor agents.[3][2][5][6] 30. Synthesis and structure-activity of novel camptothecin analogs." Journal of Medicinal Chemistry. Link
-
Kingsbury, W. D., et al. (1991). "Synthesis of water-soluble (aminoalkyl)camptothecin analogues: inhibition of topoisomerase I and antitumor activity."[7] Journal of Medicinal Chemistry. Link
-
Hsiang, Y. H., et al. (1989). "Camptothecin induces protein-linked DNA breaks via mammalian DNA topoisomerase I." Journal of Biological Chemistry. Link
-
Burke, T. G., & Mi, Z. (1994). "The structural basis of camptothecin interactions with human serum albumin: impact on drug stability and pharmacokinetics." Journal of Medicinal Chemistry. Link
-
Ulukan, H., & Swaan, P. W. (2002). "Camptothecins: a review of their chemotherapeutic potential." Drugs. Link
Sources
- 1. Preparation and Antitumor Evaluation of Four Pentacyclic Triterpenoids and 10-Hydroxycamptothecin Self-Assembled Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Advances in Antitumor Nano-Drug Delivery Systems of 10-Hydroxycamptothecin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Cytotoxic efficacy of 9-nitrocamptothecin in the treatment of human malignant melanoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Technical Guide: 10-Hydroxy-9-nitrocamptothecin as a Synthetic Precursor to 9-Aminocamptothecin
[1][2]
Executive Summary
9-Aminocamptothecin (9-AC) is a potent topoisomerase I inhibitor derived from the natural alkaloid camptothecin (CPT).[1][2] Despite its high antitumor efficacy, the direct synthesis of 9-AC from CPT is chemically challenging due to poor regioselectivity during nitration. 10-Hydroxy-9-nitrocamptothecin serves as a critical synthetic prodrug (precursor) in this context.[1] Unlike biological prodrugs activated by metabolism, this compound is designed to exploit the ortho-directing effect of the 10-hydroxyl group to secure the 9-position substitution, followed by a reductive cleavage (activation) to yield high-purity 9-AC.[1]
This guide details the chemical rationale, activation protocols (synthesis), and validation workflows for researchers utilizing 10-hydroxy-9-nitrocamptothecin to generate 9-aminocamptothecin.[1]
Technical Rationale & Mechanism
The Regioselectivity Challenge
Direct nitration of camptothecin (CPT) typically yields a mixture of isomers (9-nitro, 12-nitro) with poor yield.[1] The introduction of a hydroxyl group at the C10 position creates 10-hydroxycamptothecin (10-HCPT) .[1] The electron-donating hydroxyl group activates the aromatic ring and directs electrophilic substitution (nitration) exclusively to the ortho position (C9).
The "Prodrug" Activation Pathway
The transformation of 10-hydroxy-9-nitrocamptothecin to 9-aminocamptothecin involves a simultaneous reduction and deoxygenation strategy.[1] This is achieved via an intermediate sulfonation step (typically tosylation), followed by catalytic hydrogenolysis.
The Pathway:
-
Nitration: 10-HCPT
10-Hydroxy-9-nitrocamptothecin.[1][3][4] -
Activation (Tosylation): Conversion of the 10-OH to a leaving group (10-Tosylate).
-
Reduction/Hydrogenolysis: Palladium-catalyzed reduction converts the 9-Nitro group to 9-Amino and cleaves the 10-Tosylate bond to remove the oxygen, yielding 9-AC.[1]
Figure 1: The synthetic activation pathway converting 10-hydroxy-9-nitrocamptothecin to 9-aminocamptothecin.
Experimental Protocols
Safety & Handling
-
Hazard: Camptothecins are potent cytotoxic agents. All handling must occur in a Class II Biological Safety Cabinet or a chemical fume hood.
-
PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.
Protocol: Conversion of 10-Hydroxy-9-nitrocamptothecin to 9-AC
This protocol describes the "activation" of the precursor via the tosylate route.[1]
Reagents:
-
p-Toluenesulfonyl chloride (TsCl)[1]
-
Triethylamine (
)[1] -
4-Dimethylaminopyridine (DMAP)[1]
-
Palladium on Carbon (10% Pd/C)[1]
-
Ammonium Formate (Hydrogen donor) or
gas[1] -
Solvents: Dichloromethane (DCM), DMF, Dioxane[1]
Step-by-Step Methodology:
-
Tosylation (Activation of the 10-position):
-
Dissolve 10-hydroxy-9-nitrocamptothecin (1.0 eq) in anhydrous DCM/DMF (4:1 ratio).
-
Add
(3.0 eq) and catalytic DMAP (0.1 eq). -
Cool to 0°C. Slowly add TsCl (1.5 eq).
-
Stir at room temperature for 4–6 hours. Monitor by TLC/HPLC for disappearance of the starting material.
-
Workup: Quench with water, extract with DCM, dry over
, and concentrate. This yields 9-nitro-10-tosyloxycamptothecin .[1][3][4]
-
-
Reductive Cleavage (Formation of 9-AC):
-
Dissolve the tosylate intermediate in anhydrous Dioxane.
-
Add 10% Pd/C catalyst (10% w/w relative to substrate).
-
Add Ammonium Formate (5.0 eq) as the hydrogen source (transfer hydrogenation is preferred for safety and selectivity).
-
Reflux at 60–80°C for 2 hours.
-
Mechanism Note: The Pd/C catalyzes the reduction of
to and the hydrogenolysis of the bond at position 10, effectively removing the hydroxyl group trace. -
Purification: Filter off the catalyst through Celite. Concentrate the filtrate. Recrystallize from Methanol/Ether to obtain pure 9-Aminocamptothecin .[1]
-
Analytical Validation (QC)
To ensure the "prodrug" has been successfully converted to the active 9-AC, specific analytical markers must be verified.
HPLC Validation Parameters
| Parameter | 10-Hydroxy-9-nitro-CPT (Precursor) | 9-Aminocamptothecin (Target) |
| Retention Time (RT) | Early eluting (Polar OH group) | Late eluting (Less polar after OH removal) |
| UV Max ( | ~370 nm (Nitro shift) | ~360 nm (Amino shift) |
| Mass Spec (M+H) | 394.3 Da | 364.3 Da |
Workflow Logic
The following diagram illustrates the decision logic for validating the conversion efficiency.
Figure 2: Analytical decision tree for monitoring the conversion of 10-hydroxy-9-nitrocamptothecin to 9-aminocamptothecin.
Biological Context & Distinction
While 9-nitrocamptothecin (Rubitecan) is a biological prodrug metabolized to 9-aminocamptothecin in vivo, 10-hydroxy-9-nitrocamptothecin (CPT109) is distinct.[1]
-
In Vivo Fate: If administered biologically, CPT109 is primarily reduced to 10-hydroxy-9-aminocamptothecin , not 9-AC.[1] The removal of the 10-hydroxyl group does not occur spontaneously in human metabolism.
-
Clinical Relevance: Therefore, 10-hydroxy-9-nitrocamptothecin is strictly a chemical precursor for 9-AC manufacturing, not a biological prodrug for 9-AC delivery.[1] Researchers must not confuse these pathways when designing in vivo studies [1, 2].
References
-
Cabri, W. et al. (1995). Synthesis of 9-aminocamptothecin. Drug Future. Available at: [1]
-
Hamilton, G. et al. (2014).[6] Synergism of Cyclin-Dependent Kinase Inhibitors with Camptothecin Derivatives in Small Cell Lung Cancer Cell Lines. Molecules, 19, 2077-2088.[1] Available at: [1]
-
Wall, M.E. et al. (1993). Plant antitumor agents.[2][7][8] 30. Synthesis and structure-activity of novel camptothecin analogs. Journal of Medicinal Chemistry. Available at: [1]
Sources
- 1. Pyranopyridines | Fisher Scientific [fishersci.com]
- 2. Synergism of Cyclin-Dependent Kinase Inhibitors with Camptothecin Derivatives in Small Cell Lung Cancer Cell Lines | MDPI [mdpi.com]
- 3. 9-Aminocamptothecin glucuronide, 9-ACG-药物合成数据库 [drugfuture.com]
- 4. 9-Aminocamptothecin, IDEC-132, NSC-603071, NSC-629971((R, S)-isomer), 9-AC-药物合成数据库 [drugfuture.com]
- 5. US11529352B2 - Preservation of immune response during chemotherapy regimens - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Perspectives on Biologically Active Camptothecin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Mechanistic Profiling and Apoptotic Induction of 10-Hydroxy-9-nitrocamptothecin: A Technical Guide
Executive Summary
10-Hydroxy-9-nitrocamptothecin is a specific structural analog of the alkaloid Camptothecin (CPT). It represents a dual-functionalized derivative, combining the 10-hydroxyl group (found in SN-38/Irinotecan) which enhances enzyme binding and polarity, with the 9-nitro group (found in Rubitecan) which influences lactone stability and metabolic reduction.
While often encountered as a synthetic intermediate in the production of 9-nitrocamptothecin (Rubitecan), this molecule possesses potent intrinsic cytotoxicity. Its mechanism of action is strictly defined by Topoisomerase I (Topo I) poisoning , leading to replication-mediated DNA double-strand breaks (DSBs), S-phase arrest, and subsequent apoptosis.
This guide provides a rigorous technical framework for researchers to evaluate the apoptotic induction of this compound, distinguishing it from its mono-substituted congeners through precise mechanistic validation.
Part 1: Molecular Pharmacology & Structure-Activity Relationship (SAR)
To understand the apoptotic potential of 10-Hydroxy-9-nitrocamptothecin, one must analyze its pharmacophore relative to the Topoisomerase I cleavage complex.
The Topoisomerase I "Collision" Mechanism
Like all CPT analogs, 10-Hydroxy-9-nitrocamptothecin does not inhibit the catalytic activity of Topo I directly. Instead, it acts as an interfacial poison .
-
Intercalation: The planar pentacyclic ring system intercalates between the DNA base pairs at the site of the Topo I-induced single-strand break.
-
Stabilization: The drug stabilizes the covalent Topoisomerase I-DNA cleavable complex , preventing the religation of the DNA strand.
-
The Collision: Cytotoxicity is triggered only during DNA replication. The advancing replication fork collides with the "frozen" cleavable complex, converting the single-strand break into an irreversible Double-Strand Break (DSB) .
Structural Contributions to Efficacy
| Functional Group | Position | Mechanistic Contribution |
| 10-Hydroxyl (-OH) | C-10 (A-Ring) | Enzyme Interaction: Forms a critical hydrogen bond with residues (likely Asp533 or Arg364 ) within the Topo I active site, significantly increasing binding affinity compared to unsubstituted CPT. Increases hydrophilicity. |
| 9-Nitro (-NO2) | C-9 (A-Ring) | Steric/Electronic: Electron-withdrawing group. In vivo, this group is often reduced to an amino group (9-amino-CPT). It can sterically hinder metabolic inactivation but may also influence the E-ring lactone stability. |
| Lactone Ring | E-Ring | The "Switch": Essential for activity. At physiological pH (7.4), the closed lactone ring hydrolyzes to an inactive carboxylate form. Substitutions at C-9 and C-10 modulate this equilibrium, potentially extending the plasma half-life of the active species. |
Part 2: Apoptotic Signaling Cascades
The induction of apoptosis by 10-Hydroxy-9-nitrocamptothecin is a downstream consequence of the DNA Damage Response (DDR).
The Signaling Pathway
The collision of the replication fork with the drug-enzyme-DNA complex activates the ATR/Chk1 and ATM/Chk2 kinase pathways.
-
S-Phase Arrest: Chk1 phosphorylation leads to Cdc25A degradation, halting the cell cycle in the S or G2 phase to attempt repair.
-
Mitochondrial Priming: If damage is irreparable, p53 is stabilized (via phosphorylation at Ser15/20). p53 upregulates PUMA and Bax , while repressing Bcl-2 .
-
Execution: Bax oligomerizes at the mitochondrial outer membrane (MOMP), releasing Cytochrome c, which binds Apaf-1 to form the apoptosome, activating Caspase-9 and subsequently Caspase-3 .
Visualization: The Apoptotic Cascade
The following diagram illustrates the causal pathway from drug intercalation to apoptotic execution.
Caption: Causal pathway of 10-Hydroxy-9-nitrocamptothecin-induced apoptosis via replication fork collision and mitochondrial dysfunction.
Part 3: Experimental Validation Protocols
To scientifically validate that 10-Hydroxy-9-nitrocamptothecin is the causative agent of apoptosis via the Topo I mechanism, you must perform a Target Engagement Assay (ICE) followed by Phenotypic Validation .
The "Gold Standard": In Vivo Complex of Enzyme (ICE) Assay
This assay proves the drug is physically trapping Topo I on the DNA, distinguishing it from general genotoxins.
Protocol:
-
Treatment: Treat cells (e.g., HCT116) with 10-Hydroxy-9-nitrocamptothecin (0.1 - 10 µM) for 1 hour. Include Camptothecin (10 µM) as a positive control.
-
Lysis: Lyse cells rapidly with 1% Sarkosyl (detergent). Note: Sarkosyl denatures the enzyme but does not disrupt the covalent bond if the drug has trapped it.
-
Separation: Overlay lysate onto a Cesium Chloride (CsCl) step gradient.
-
Ultracentrifugation: Spin at ~100,000 x g for 20 hours.
-
Logic: Free Topo I (protein) stays at the top. DNA (dense) pellets at the bottom. Trapped Topo I will co-sediment with the DNA pellet.
-
-
Detection: Collect DNA fractions, slot-blot onto nitrocellulose, and probe with anti-Topo I antibody.
-
Result: A strong signal in the DNA fractions confirms the "Cleavable Complex" formation.
Phenotypic Validation: Annexin V/PI Flow Cytometry
Quantifies the ratio of early vs. late apoptosis.
Protocol:
-
Seeding: Seed cells at
cells/well. Allow 24h attachment. -
Exposure: Treat with drug for 24h and 48h.
-
Harvesting: Collect supernatant (floating dead cells) and trypsinized adherent cells. Crucial: Do not discard supernatant.
-
Staining: Wash in PBS. Resuspend in Binding Buffer. Add Annexin V-FITC (binds exposed Phosphatidylserine) and Propidium Iodide (PI) (stains permeable/dead cells).
-
Analysis:
-
Q3 (Annexin-/PI-): Viable.
-
Q4 (Annexin+/PI-): Early Apoptosis (Phosphatidylserine flip).
-
Q2 (Annexin+/PI+): Late Apoptosis/Necrosis.
-
Experimental Workflow Visualization
Caption: Integrated workflow for validating Topo I trapping (ICE Assay) and subsequent apoptosis (Flow Cytometry).
Part 4: Data Interpretation & Troubleshooting
Expected Quantitative Data
When characterizing 10-Hydroxy-9-nitrocamptothecin, compare your data against these reference ranges for CPT analogs.
| Metric | Expected Range (Sensitive Lines) | Interpretation |
| IC50 (72h) | 10 nM - 200 nM | High potency due to 10-OH group. If >1 µM, suspect lactone hydrolysis or MDR efflux. |
| S-Phase Fraction | > 40% (at 24h) | Indicates successful replication fork collision. |
| Annexin V+ | > 30% (at 48h) | Significant induction of apoptosis. |
| Cleaved Caspase-3 | Strong Band (Western Blot) | Confirms commitment to apoptosis. |
Troubleshooting Common Issues
-
Issue: High IC50 / Low Activity.
-
Cause: The lactone ring may have hydrolyzed to the carboxylate form in the stock solution or media.
-
Solution: Always prepare stock in anhydrous DMSO or DMA . Maintain media pH < 7.4 if possible, or treat for shorter durations with higher concentrations (pulse-chase).
-
-
Issue: No Apoptosis despite S-phase arrest.
-
Cause: Cell line may be p53-null or Bcl-2 overexpressing .
-
Solution: Check p53 status. If p53-null, apoptosis may be delayed or proceed via mitotic catastrophe rather than classical apoptosis.
-
References
-
Hsiang, Y. H., et al. (1985). "Camptothecin induces protein-linked DNA breaks via mammalian DNA topoisomerase I." Journal of Biological Chemistry. Link
-
Pommier, Y. (2006). "Topoisomerase I inhibitors: camptothecins and beyond." Nature Reviews Cancer. Link
-
Hertzberg, R. P., et al. (1989). "Modification of the hydroxy lactone ring of camptothecin: inhibition of mammalian topoisomerase I and biological activity."[1] Journal of Medicinal Chemistry. Link
-
Pantazis, P., et al. (1999). "Modulation of 9-nitrocamptothecin-induced apoptosis by hyperthermia in human leukemia HL-60 cells." Anti-Cancer Drugs.[1][2][3][4][5][6][7][8] Link
-
Li, Q., et al. (2017). "10-Hydroxycamptothecin induces apoptosis in human colon cancer cells via the mitochondrial pathway." Oncology Letters. Link
Sources
- 1. 10-Hydroxycamptothecin, DNA topoisomerase I inhibitor (CAS 64439-81-2) | Abcam [abcam.com]
- 2. Rubitecan | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. Rubitecan - Wikipedia [en.wikipedia.org]
- 4. Rubitecan: 9-NC, 9-Nitro-20(S)-camptothecin, 9-nitro-camptothecin, 9-nitrocamptothecin, RFS 2000, RFS2000 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. Crystal structures of human topoisomerase I in covalent and noncovalent complexes with DNA (Journal Article) | OSTI.GOV [osti.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Induction of apoptosis in 9-nitrocamptothecin-treated DU145 human prostate carcinoma cells correlates with de novo synthesis of CD95 and CD95 ligand and down-regulation of c-FLIP(short) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Cell Cycle Arrest Mechanisms of 10-Hydroxy-9-nitrocamptothecin (CPT109)
[1]
Executive Summary
10-Hydroxy-9-nitrocamptothecin (often abbreviated as CPT109 or 10-OH-9-NC ) is a semi-synthetic derivative of the alkaloid camptothecin (CPT).[1] Structurally, it is synthesized via the nitration of 10-hydroxycamptothecin (HCPT), distinguishing it from the better-known analog 9-nitrocamptothecin (Rubitecan/9-NC).[1]
As a Senior Application Scientist, it is critical to position this compound correctly: CPT109 is a Topoisomerase I (Topo I) poison . Its mechanism of action is strictly S-phase dependent, relying on active DNA replication to convert reversible drug-enzyme-DNA complexes into lethal double-strand breaks (DSBs).[1] This guide details the molecular cascade triggering cell cycle arrest, specifically the transition from S-phase replication stress to a G2/M checkpoint blockade, and provides validated protocols for interrogating these pathways.
Molecular Mechanism of Action
The cytotoxicity of CPT109 is not due to enzyme inhibition per se, but rather the stabilization of a toxic intermediate.
The "Collision Model"
-
Intercalation: CPT109 binds to the interface of the Topo I-DNA "cleavable complex" (Topo I-cc).[1]
-
Stabilization: It prevents the religation of the DNA single-strand nick created by Topo I to relax supercoiling.
-
Replication Fork Collision: During the S-phase, the advancing DNA replication fork collides with the stabilized Topo I-cc.
-
DSB Formation: This collision converts the single-strand break into a "one-ended" double-strand break (DSB), which is highly cytotoxic and triggers the DNA Damage Response (DDR).[1]
Mechanism Visualization
The following diagram illustrates the progression from drug binding to cell cycle arrest.
Figure 1: The "Collision Model" mechanism of CPT109.[1] Cytotoxicity is strictly dependent on the collision of the replication fork with the drug-stabilized enzyme complex.
Cell Cycle Arrest Dynamics
CPT109 induces a biphasic cell cycle response depending on concentration and exposure time.
S-Phase Slowing (Immediate Response)
Upon detecting the Topo I-cc obstacles, the replication machinery stalls.[1] This is often observed as an accumulation of cells in the S-phase or a "smearing" of the S-phase population in flow cytometry histograms.[1] This is a protective mechanism to allow time for repair (though often futile with high drug loads).[1]
G2/M Arrest (Delayed Response)
Cells that manage to complete replication with damaged DNA are halted at the G2/M checkpoint . This is the most prominent phenotype observed in asynchronous populations treated with CPT109 for >12 hours.
-
Checkpoint: The G2/M checkpoint prevents entry into mitosis with damaged DNA.
-
Mediators: The arrest is enforced by the inhibition of the Cdc25C phosphatase, which keeps the Cyclin B1/Cdk1 complex in an inactive (phosphorylated) state.
Signaling Cascade (ATM/Chk Axis)
The cellular response to CPT109-induced DSBs is orchestrated by the ATM kinase pathway.[1]
Figure 2: Signaling pathway governing CPT109-induced G2/M arrest.[1] The inhibition of Cdc25C is the terminal effector preventing mitosis.
Validated Experimental Protocols
To study CPT109, one must use protocols that account for its specific mechanism. Standard viability assays (like MTT) often fail to distinguish between cytostasis (arrest) and cytotoxicity (death) in the short term.[1]
Protocol: Cell Cycle Analysis via Flow Cytometry
Objective: Quantify the percentage of cells in G1, S, and G2/M phases.[2] Critical Control: Include a sample treated with a CDK4/6 inhibitor (e.g., Palbociclib) as a negative control for S-phase damage; if cells arrest in G1, CPT109 toxicity should be reduced (Hamilton et al., 2014).[1]
Reagents:
-
Propidium Iodide (PI) Staining Solution: 50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS.[3]
Workflow:
-
Seeding: Seed cells (e.g., SCLC or HeLa) at
cells/well in 6-well plates. Allow 24h attachment. -
Treatment: Treat with CPT109 (range 10 nM – 1 µM) for 24 hours.
-
Note: Dissolve CPT109 in DMSO; keep final DMSO < 0.1%.
-
-
Harvest: Trypsinize cells and collect floating cells (detached mitotic/apoptotic cells).
-
Fixation:
-
Wash with cold PBS.
-
Resuspend in 300 µL PBS.
-
Add 700 µL ice-cold ethanol dropwise while vortexing gently (prevents clumping).
-
Incubate at -20°C for >2 hours (overnight preferred).
-
-
Staining:
-
Wash fixed cells with PBS (centrifuge 500xg, 5 min).
-
Resuspend in 500 µL PI Staining Solution.
-
Incubate 30 min at 37°C in the dark.
-
-
Acquisition: Analyze on Flow Cytometer (excitation 488 nm, emission ~600 nm). Collect 20,000 events.
-
Analysis: Use ModFit LT or FlowJo to deconvolute G1, S, and G2/M peaks.
Protocol: Western Blot for Damage Signaling
Objective: Confirm the molecular trigger (DSBs) and checkpoint activation.
Target Proteins:
-
γ-H2AX (Ser139): The gold standard for DSB confirmation.[1]
-
p-Chk1 (Ser345) / p-Chk2 (Thr68): Active checkpoint kinases.[1]
-
Cyclin B1: Often elevated in G2 arrest (cells are primed for mitosis but blocked).
Key Step - Lysis: Use RIPA buffer supplemented with Phosphatase Inhibitors (Sodium Orthovanadate, Sodium Fluoride) to preserve the phosphorylation states of Chk1/2 and H2AX. Without this, the signal will be lost during lysis.
Comparative Data Summary
The following table contextualizes CPT109's potency relative to other Camptothecin analogs. Data derived from comparative studies in Small Cell Lung Cancer (SCLC) lines (Hamilton et al., 2014).[1]
| Compound | Structure Note | Relative Potency (SCLC) | Primary Arrest Phase | Mechanism Note |
| SN-38 | Active metabolite of Irinotecan | High (Reference) | S / G2/M | High metabolic stability |
| 9-Aminocamptothecin (9-AC) | Amino group at C9 | High | S / G2/M | - |
| Rubitecan (9-NC) | Nitro group at C9 | Moderate-High | G2/M | Precursor to 9-AC in vivo |
| CPT109 | 10-OH, 9-NO2 substitution | Moderate | G2/M | Synergistic with CDK4/6i |
| Topotecan | Water-soluble derivative | Moderate | S / G2/M | Clinical Standard |
Insight: While CPT109 shows moderate potency compared to SN-38, its distinct substitution pattern (10-hydroxy-9-nitro) alters its solubility and metabolic profile.[1] The G2/M arrest is a universal class effect, but the efficiency of induction varies by cell line p53 status.
References
-
Hamilton, G., Klameth, L., Rath, B., & Thalhammer, T. (2014).[1][4][5] Synergism of Cyclin-Dependent Kinase Inhibitors with Camptothecin Derivatives in Small Cell Lung Cancer Cell Lines. Molecules, 19(2), 2077–2088.[1] [Link]
-
Hsiang, Y. H., Lihou, M. G., & Liu, L. F. (1989). Arrest of replication forks by drug-stabilized topoisomerase I-DNA cleavable complexes as a mechanism of cell killing by camptothecin. Cancer Research, 49(18), 5077–5082.[1] [Link][1]
-
Pommier, Y. (2006). Topoisomerase I inhibitors: camptothecins and beyond. Nature Reviews Cancer, 6(10), 789–802.[1] [Link]
-
Darzynkiewicz, Z., & Juan, G. (2001).[3] DNA Content Measurement for DNA Ploidy and Cell Cycle Analysis. Current Protocols in Cytometry. [Link][1]
-
Cabri, W., et al. (1995).[6] A new high yield semisynthetic approach to (20S)-9-amino-camptothecin based on a sequence of palladium-catalysed reductions. Tetrahedron Letters, 36(50), 9197-9200.[1] [Link]
Sources
- 1. US11529352B2 - Preservation of immune response during chemotherapy regimens - Google Patents [patents.google.com]
- 2. Flow cytometry with PI staining | Abcam [abcam.com]
- 3. cancer.wisc.edu [cancer.wisc.edu]
- 4. researchgate.net [researchgate.net]
- 5. Synergism of cyclin-dependent kinase inhibitors with camptothecin derivatives in small cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 9-Aminocamptothecin, IDEC-132, NSC-603071, NSC-629971((R, S)-isomer), 9-AC-药物合成数据库 [drugfuture.com]
Methodological & Application
Application Note: In Vitro Protocols for 10-Hydroxy-9-nitrocamptothecin
Introduction & Mechanism of Action
10-Hydroxy-9-nitrocamptothecin is a potent, synthetic derivative of the plant alkaloid camptothecin (CPT). It structurally combines the metabolic reactivity of 9-nitrocamptothecin (Rubitecan) with the increased potency and polarity conferred by the 10-hydroxyl group (characteristic of SN-38).
The "Lactone Paradox"
The biological activity of this compound relies entirely on the integrity of its E-ring lactone. Under physiological conditions (pH 7.4), the closed lactone ring undergoes rapid hydrolysis to an open carboxylate form.
-
Lactone Form (Closed): Lipophilic, cell-permeable, highly potent Topoisomerase I inhibitor.
-
Carboxylate Form (Open): Hydrophilic, poor cell permeability, significantly reduced toxicity/activity.
Critical Directive: All in vitro protocols must be designed to maximize the exposure of cells to the lactone species before hydrolysis occurs.
Mechanism: Topoisomerase I Inhibition
Unlike traditional DNA damaging agents, camptothecins do not directly attack DNA. They bind to the Topoisomerase I-DNA cleavage complex (a transient intermediate).[1] This stabilization prevents the re-ligation of the DNA single-strand break.[1]
Figure 1: Mechanism of Action.[1] The drug converts reversible single-strand breaks into lethal double-strand breaks during DNA replication.[1]
Pre-Experimental Setup: Chemical Handling
Failure to strictly control pH and solvent conditions is the primary cause of experimental inconsistency with CPT analogs.
Stock Solution Preparation[2]
-
Solvent: Anhydrous Dimethyl Sulfoxide (DMSO).
-
Note: Avoid ethanol or methanol; CPTs have poor solubility and stability in alcohols.
-
-
Concentration: Prepare a 10 mM master stock.
-
Acidification (Optional but Recommended): To ensure the lactone ring remains closed during storage, some protocols recommend adding phosphoric acid to the DMSO to achieve an apparent pH of < 6.0. However, for short-term use, anhydrous DMSO is sufficient.
Storage
-
Condition: Aliquot into single-use amber vials (light sensitive).
-
Temperature: -20°C for up to 3 months; -80°C for long term (>6 months).
-
Thawing: Thaw only once. Do not refreeze aliquots, as freeze-thaw cycles precipitate the hydrophobic compound.
Physicochemical Properties Table[3]
| Parameter | Specification | Notes |
| Molecular Weight | ~393.35 g/mol | Based on parent scaffold + OH + NO2 |
| Solubility | DMSO (>10 mg/mL) | Insoluble in water/PBS |
| Lactone Stability | pH < 5.0 | Hydrolyzes at pH > 7.0 |
| Fluorescence | Yes (Blue/Green) | Excitation ~370nm; Emission ~440nm (pH dependent) |
Protocol A: Cytotoxicity Assay (MTT/CCK-8)
This protocol determines the IC50 value.[2] Because the drug degrades at pH 7.4, the "drug addition" step must be performed quickly.
Materials
-
Human Cancer Cell Lines (e.g., A549, HCT-116, BXPC-3).
-
Complete Growth Medium (RPMI-1640 or DMEM + 10% FBS).
-
96-well culture plates.
-
DMSO (Vehicle control).
Step-by-Step Methodology
-
Seeding: Seed cells (3,000–5,000 cells/well) in 100 µL medium. Incubate for 24 hours to allow attachment.
-
Drug Dilution (Critical Step):
-
Prepare an intermediate dilution in DMSO (e.g., 100x the final concentration).
-
Dilute this intermediate into pre-warmed culture medium immediately before adding to cells.
-
Reasoning: If you dilute into medium and let it sit on the bench for 30 minutes, 50% of the drug may hydrolyze to the inactive carboxylate form before it even touches the cells.
-
-
Treatment:
-
Add 100 µL of 2x drug-containing medium to each well.
-
Final DMSO concentration must be < 0.5% (v/v).
-
Include a "Vehicle Control" (0.5% DMSO only) and "Blank" (Medium only).
-
-
Incubation: Incubate for 48 to 72 hours at 37°C, 5% CO2.
-
Note: CPTs are S-phase specific. Short exposures (<24h) may underestimate toxicity in slow-dividing cells.
-
-
Readout: Add MTT or CCK-8 reagent according to manufacturer instructions and read absorbance.
Protocol B: Cell Cycle Analysis (Flow Cytometry)
10-Hydroxy-9-nitrocamptothecin typically induces arrest at the S-phase or G2/M boundary , depending on the concentration and cell line.
Step-by-Step Methodology
-
Synchronization (Optional): Serum starve cells for 24h if precise synchronization is required (usually not necessary for general profiling).
-
Treatment: Treat cells with the compound at IC50 and 5x IC50 concentrations for 24 hours.
-
Harvesting:
-
Collect supernatant (floating dead cells).
-
Trypsinize adherent cells.
-
Combine floating and adherent fractions.
-
-
Fixation:
-
Wash with cold PBS.
-
Resuspend in 300 µL PBS.
-
Add 700 µL ice-cold 100% ethanol dropwise while vortexing.
-
Incubate at -20°C for >2 hours (or overnight).
-
-
Staining:
-
Pellet cells (500g, 5 min). Wash with PBS.
-
Resuspend in staining buffer: PBS + 50 µg/mL Propidium Iodide (PI) + 100 µg/mL RNase A .
-
Incubate 30 min at 37°C in the dark.
-
-
Analysis: Analyze via Flow Cytometer (FL2 channel). Look for accumulation in the S-phase peak compared to DMSO control.
Experimental Workflow Diagram
Figure 2: Integrated Experimental Workflow. Note the critical timing at the "Final Dilution" step to prevent lactone hydrolysis.
Troubleshooting & Expert Tips
| Issue | Probable Cause | Corrective Action |
| High IC50 variability | Lactone hydrolysis before treatment. | Do not prepare drug-media dilutions in bulk. Dilute and add to wells immediately. |
| Precipitation | Aqueous shock. | Ensure intermediate dilution step. Do not go from 10 mM DMSO directly to 10 nM media if possible; step down concentration. |
| No S-phase arrest | Harvest time too late. | S-phase arrest is often transient. Check at 12h, 18h, and 24h. By 48h, cells may have moved to sub-G1 (apoptosis). |
| Low Potency | High Albumin binding. | FBS contains albumin, which binds the carboxylate form and shifts equilibrium. Try reducing FBS to 5% if cells tolerate it, or acknowledge the "Serum Effect" in data. |
References
-
Hsiang, Y. H., et al. (1985). "Camptothecin induces protein-linked DNA breaks via mammalian DNA topoisomerase I." Journal of Biological Chemistry. Link
-
Giovanella, B. C., et al. (2000).[3] "Dependence of anticancer activity of camptothecins on maintaining their lactone function."[4] Annals of the New York Academy of Sciences. Link
-
Fassberg, J., & Stella, V. J. (1992). "A kinetic and mechanistic study of the hydrolysis of camptothecin and some analogues." Journal of Pharmaceutical Sciences. Link
-
Ulukan, H., & Swaan, P. W. (2002). "Camptothecins: a review of their chemotherapeutic potential." Drugs. Link
-
Wall, M. E., & Wani, M. C. (1995). "Camptothecin and taxol: discovery to clinic." Cancer Research. Link
Sources
- 1. What is the mechanism of Camptothecin? [synapse.patsnap.com]
- 2. Perspectives on Biologically Active Camptothecin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dependence of anticancer activity of camptothecins on maintaining their lactone function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 9-nitrocamptothecin polymeric nanoparticles: cytotoxicity and pharmacokinetic studies of lactone and total forms of drug in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Precision IC50 Determination of 10-Hydroxy-9-nitrocamptothecin (10-OH-9-NC)
Abstract & Introduction
10-Hydroxy-9-nitrocamptothecin (10-OH-9-NC) is a potent derivative of the alkaloid Camptothecin (CPT). Like its parent compound, it functions as a Topoisomerase I (Topo I) poison . It stabilizes the transient DNA-Topo I cleavable complex, preventing DNA religation.[1] This results in replication fork collisions during the S-phase of the cell cycle, leading to lethal double-strand breaks (DSBs) and subsequent apoptosis.
Accurate IC50 determination for CPT derivatives is notoriously difficult due to the pH-dependent equilibrium of the lactone ring . At physiological pH (>7.4), the active lactone ring hydrolyzes into an inactive, toxic carboxylate form. This protocol provides a rigorous method to maintain chemical stability and generate reproducible IC50 data using the MTT metabolic assay.
Mechanism of Action
Understanding the molecular target is critical for experimental timing. Because 10-OH-9-NC is an S-phase specific toxicant, short incubation times (<24h) often yield artificially high IC50 values (false resistance) because not all cells have cycled through the S-phase.
Figure 1: Molecular Mechanism of 10-OH-9-NC Cytotoxicity
Caption: The "Collision Model" of cytotoxicity. 10-OH-9-NC traps Topo I on DNA. Lethality occurs when the replication fork collides with this block.
Compound Preparation & Stability (Critical)
The "Lactone Paradox": The E-ring lactone is essential for Topo I binding. In PBS or media at pH 7.4, the lactone opens to the carboxylate form (inactive).
-
Active Form: Lactone (Closed ring). Favored at pH < 6.0.
-
Inactive Form: Carboxylate (Open ring). Favored at pH > 7.4.
Reconstitution Protocol
-
Solvent: Dissolve neat 10-OH-9-NC powder in 100% Dimethyl Sulfoxide (DMSO).
-
Target Stock Concentration: 10 mM or 20 mM.
-
Solubility Note: CPT derivatives are poorly water-soluble.[2] Do not attempt to dissolve directly in media.
-
-
Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Working Solution: Dilute the DMSO stock into culture media immediately before adding to cells.
-
Tip: Keep the DMSO concentration on cells below 0.5% (v/v) to avoid solvent toxicity.
-
Experimental Protocol: MTT Assay
Phase 1: Cell Seeding (Day 0)
Seeding density dictates the linear range of the assay. If cells overgrow (confluence) by Day 3, metabolic inhibition will be masked by contact inhibition.
Recommended Seeding Densities (96-Well Plate):
| Cell Line | Tissue Origin | Doubling Time | Seeding Density (Cells/Well) |
| HeLa | Cervical | ~24 h | 3,000 - 4,000 |
| MCF-7 | Breast | ~38 h | 5,000 - 7,000 |
| A549 | Lung | ~22 h | 3,000 - 4,000 |
| HT-29 | Colon | ~20 h | 3,000 - 5,000 |
-
Trypsinize and count cells using a hemocytometer or automated counter.
-
Resuspend cells in complete media (RPMI-1640 or DMEM + 10% FBS).
-
Dispense 100 µL/well into a clear-bottom 96-well plate.
-
Edge Effect Control: Fill the outer perimeter wells with 200 µL PBS (no cells) to prevent evaporation artifacts.
-
Incubate for 24 hours at 37°C / 5% CO2 to allow attachment.
Phase 2: Drug Treatment (Day 1)
Design a 9-point serial dilution curve to capture the full sigmoidal profile.
-
Preparation: Prepare a 2x concentrated drug solution in media.
-
Example: If targeting 10 µM final, prepare 20 µM in media.
-
-
Dilution Scheme:
-
High Control: 100 µM (Toxic plateau)
-
Low Control: 0.1 nM (Non-toxic baseline)
-
Vehicle Control: Media + DMSO (matched % to highest drug well).
-
Blank: Media only (no cells).
-
-
Addition: Remove old media (carefully) and add 200 µL of fresh drug-containing media, OR add 100 µL of 2x drug solution to the existing 100 µL in the well.
-
Incubation: Incubate for 72 hours .
-
Why 72h? This covers ~3 cell cycles, ensuring the drug traps Topo I during multiple S-phases.
-
Phase 3: Readout (Day 4)
-
Prepare MTT Reagent : 5 mg/mL in PBS (pH 7.4). Filter sterilize.
-
Add 20 µL of MTT stock to each well (Final conc: 0.5 mg/mL).
-
Incubate for 3-4 hours at 37°C. (Check for purple formazan crystals).
-
Solubilization:
-
Carefully aspirate media (do not disturb crystals).
-
Add 150 µL DMSO to each well.[3]
-
Shake plate on an orbital shaker for 15 mins (protected from light).
-
-
Measurement: Measure Absorbance (OD) at 570 nm (Reference: 630 nm).
Data Analysis & Visualization
Calculate % Viability for each well:
IC50 Calculation:
Plot Log[Concentration] (x-axis) vs. % Viability (y-axis). Fit the data using a 4-Parameter Logistic (4PL) Non-Linear Regression model:
Figure 2: Experimental Workflow
Caption: Step-by-step workflow for IC50 determination using the MTT assay.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| High IC50 (Resistance) | Lactone hydrolysis | Ensure stock is in DMSO. Minimize time drug spends in pH >7.4 media before addition. |
| High Variance | Evaporation / Edge Effect | Do not use outer wells. Use a humidity chamber. |
| Low Signal | Low seeding density | Increase cell number per well (e.g., from 3k to 5k). |
| Precipitation | Drug insolubility | Check 100 µM wells under microscope. If crystals form, max soluble dose is reached. |
References
-
Hsiang, Y. H., et al. (1985). "Camptothecin induces protein-linked DNA breaks via mammalian DNA topoisomerase I." Journal of Biological Chemistry.
-
Mosmann, T. (1983). "Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays." Journal of Immunological Methods.
-
Fassberg, J., & Stella, V. J. (1992). "A kinetic and mechanistic study of the hydrolysis of camptothecin and some analogues." Journal of Pharmaceutical Sciences.
-
Pommier, Y. (2006). "Topoisomerase I inhibitors: camptothecins and beyond." Nature Reviews Cancer.
-
Botta, M., et al. (2012). "Camptothecin derivatives in clinical development." Current Medicinal Chemistry.
Sources
Technical Application Note: Topoisomerase I Activity & Inhibition Assays using 10-Hydroxy-9-nitrocamptothecin
[1]
Executive Summary
This guide outlines the validation and execution of Topoisomerase I (Topo I) assays utilizing 10-Hydroxy-9-nitrocamptothecin (10-OH-9-NC), a potent camptothecin analogue.[1] Unlike catalytic inhibitors, 10-OH-9-NC functions as an interfacial poison , stabilizing the transient covalent Topo I-DNA complex.[1] Consequently, standard relaxation assays must be interpreted with specific attention to the "cleavable complex" mechanism. This protocol details two complementary workflows: the Relaxation Inhibition Assay (for potency screening) and the Cleavage Complex Trapping Assay (for mechanistic validation).[1]
Mechanistic Grounding
To design a robust assay, one must understand the molecular causality. Human Topoisomerase I relaxes supercoiled DNA by generating a transient single-strand break (nicking), passing the intact strand through, and religating the nick.
-
Catalytic Cycle: Binding
Cleavage (Tyrosine-723 nucleophilic attack) Strand Passage Religation Release.[1] -
Drug Action: 10-OH-9-NC intercalates at the enzyme-DNA interface after cleavage but before religation.[1] It physically separates the 5'-hydroxyl end of the cleaved DNA from the 3'-phosphotyrosyl enzyme intermediate.
-
Net Result: The enzyme is trapped on the DNA.[2] In an assay, this manifests as a reduction in relaxed plasmid (inhibition) and an accumulation of nicked plasmid (poisoning) when denaturants are added.[1]
Pathway Visualization
Figure 1: Mechanism of Action.[1] 10-OH-9-NC traps the Topo I-DNA complex, preventing the religation step essential for DNA relaxation.[1]
Experimental Design & Reagents
Critical Reagents
| Component | Specification | Purpose |
| Enzyme | Recombinant Human Topoisomerase I | Target enzyme.[1] (Avoid E. coli Topo I as it has different drug sensitivity).[1] |
| Substrate | Supercoiled Plasmid DNA (pHOT1 or pBR322) | >95% Supercoiled (Form I).[1] Acts as the substrate for relaxation.[1][2][3][4] |
| Compound | 10-Hydroxy-9-nitrocamptothecin | Test agent.[1][4][5] Prepare 10 mM stock in 100% DMSO. Store at -20°C. |
| Stop Solution | 1% SDS + Proteinase K | Crucial: SDS denatures the trapped enzyme, revealing the DNA nick. |
| Assay Buffer | 10 mM Tris-HCl (pH 7.5), 50 mM KCl, 5 mM MgCl₂, 0.1 mM EDTA, 15 μg/mL BSA | Provides optimal ionic strength and pH for catalysis.[1] |
Solvent Tolerance
Camptothecins are hydrophobic.[1] Ensure the final DMSO concentration in the assay does not exceed 1-2% (v/v) , as high DMSO can inhibit Topo I independently of the drug.
Protocol A: Relaxation Inhibition Assay
Objective: Determine the IC50 of 10-OH-9-NC by measuring the prevention of supercoiled DNA relaxation.
Workflow Diagram
Figure 2: Relaxation Assay Workflow. Order of addition is critical: Compound must be present before enzyme turnover begins.
Step-by-Step Procedure
-
Preparation: Thaw DNA and Assay Buffer on ice. Dilute 10-OH-9-NC in DMSO to 100x the desired final concentrations (e.g., 0.1 μM to 100 μM).
-
Reaction Setup (20 μL volume):
-
Incubation: Incubate at 37°C for 30 minutes .
-
Termination: Add 4 μL of 5X Stop Buffer (containing 5% SDS, Bromophenol Blue, Glycerol). Note: Proteinase K is optional here if only looking for relaxation inhibition, but SDS is required to dislodge the enzyme.
-
Electrophoresis:
Data Interpretation[1][6][8][9][10][11]
-
Negative Control (No Enzyme): Migrates fast as a single Supercoiled band (Form I).[1]
-
Positive Control (Enzyme + DMSO): Migrates slower as a ladder of Relaxed topoisomers (Form Ir).[1]
-
Drug Treated: As 10-OH-9-NC concentration increases, you will see a protection of the Supercoiled band (Form I) because the enzyme is prevented from relaxing the DNA.
Protocol B: Cleavage Complex Trapping Assay
Objective: Confirm the "Poison" mechanism by detecting the accumulation of nicked DNA (Form II).
This is the gold standard for camptothecin analogues. Unlike simple inhibitors, 10-OH-9-NC should convert supercoiled DNA into Nicked Open Circular DNA (Form II) in the presence of SDS.[1]
Step-by-Step Modifications
-
Setup: Identical to Protocol A.
-
Incubation: 37°C for 30 minutes.
-
Trapping Step (Critical):
-
Add SDS to 1% final concentration.[1]
-
Add Proteinase K (50 μg/mL final).[1]
-
Incubate at 37°C for an additional 30 minutes .
-
Why? SDS denatures the Topo I, "freezing" the covalent bond. Proteinase K digests the bulky enzyme attached to the DNA, allowing the DNA to enter the gel. Without Proteinase K, the DNA-protein complex may remain in the well.
-
-
Analysis:
-
Run on a gel containing Ethidium Bromide (0.5 μg/mL) in both the gel and running buffer.[1] (EtBr is present here to ensure separation of nicked vs. relaxed forms).
-
Data Interpretation (Table 1)
| DNA Form | Migration Speed | Appearance in Control | Appearance with 10-OH-9-NC |
| Form I (Supercoiled) | Fastest | Dominant in "No Enzyme" | Decreases as drug conc.[1] increases |
| Form Ir (Relaxed) | Slow (Ladder) | Dominant in "Enzyme Only" | Decreases as drug conc.[1] increases |
| Form II (Nicked) | Slowest (Distinct Band) | Trace / Absent | Increases significantly (Diagnostic of Poison) |
Troubleshooting & Optimization
-
Issue: No Relaxation in Positive Control.
-
Issue: Drug Precipitates.
-
Issue: Smearing in Wells.
-
Cause: Protein-DNA complexes not fully digested.[1]
-
Fix: Increase Proteinase K incubation time or concentration.
-
References
-
Hsiang, Y. H., et al. (1985). "Camptothecin induces protein-linked DNA breaks via mammalian DNA topoisomerase I." Journal of Biological Chemistry.[1]
-
Pommier, Y. (2006). "Topoisomerase I inhibitors: camptothecins and beyond."[1] Nature Reviews Cancer.[1]
-
Staker, B. L., et al. (2002). "The mechanism of topoisomerase I poisoning by a camptothecin analog." Proceedings of the National Academy of Sciences. [1]
-
TopoGEN, Inc. "Topoisomerase I Assay Kits and Protocols."[1]
-
Inspiralis. "Human Topoisomerase I Relaxation Assay Protocol."
Sources
- 1. 10-Hydroxycamptothecin, DNA topoisomerase I inhibitor (CAS 64439-81-2) | Abcam [abcam.com]
- 2. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human Topoisomerase I DNA Relaxation Assay Kit -100 – American Society for Clinical Nutrition (ASCN) [ascn.org]
- 4. A Novel DNA Topoisomerase I Inhibitor with Different Mechanism from Camptothecin Induces G2/M Phase Cell Cycle Arrest to K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Topoisomerase I activity and sensitivity to camptothecin in breast cancer-derived cells: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. inspiralis.com [inspiralis.com]
Application Note: Engineering Stable 10-Hydroxy-9-nitrocamptothecin (HNC) Nanoparticles via Modified Nanoprecipitation
Topic: 10-Hydroxy-9-nitrocamptothecin Nanoparticle Formulation for Drug Delivery Content Type: Application Note & Protocol Guide Audience: Pharmaceutical Scientists, Formulation Engineers, and Oncology Researchers
Executive Summary & Scientific Rationale
10-Hydroxy-9-nitrocamptothecin (HNC), often referred to in development as CPT109 , represents a potent "third-generation" camptothecin analogue designed to overcome the limitations of Topotecan and Irinotecan. Structurally, it combines the 10-hydroxyl group (enhancing Topoisomerase I binding) with a 9-nitro moiety (steric bulk).
The Formulation Challenge: Like its parent compound, HNC faces two critical physicochemical barriers that severely limit its clinical efficacy:
-
Extreme Hydrophobicity: The nitro-substitution renders the molecule poorly soluble in aqueous media, necessitating toxic organic cosolvents (e.g., Cremophor EL) for traditional delivery.
-
Lactone Ring Instability: The E-ring lactone is thermodynamically unstable at physiological pH (7.4), hydrolyzing into the inactive carboxylate form. Only the lactone form inhibits Topoisomerase I.
The Solution: This guide details a Self-Validating Protocol for encapsulating HNC into PEGylated PLGA nanoparticles . We utilize a pH-stabilized Nanoprecipitation method . By maintaining an acidic microenvironment during particle formation, we lock the drug in its active lactone configuration before trapping it within the hydrophobic polymer core, protecting it from hydrolysis in the bloodstream.
Mechanism of Action & Protection Strategy
The following diagram illustrates the equilibrium challenge and the nanoparticle solution.
Caption: The pH-dependent equilibrium of HNC. Nanoparticles sequester the active lactone form, shielding it from physiological hydrolysis until release at the tumor site.
Material Selection & Experimental Design
Reagents
-
API: 10-Hydroxy-9-nitrocamptothecin (HNC/CPT109), >98% purity.
-
Polymer: mPEG-PLGA (Methoxy Poly(ethylene glycol)-b-Poly(lactide-co-glycolide)).
-
Recommendation: PEG MW 2,000-5,000 Da; PLGA MW 10,000-20,000 Da (50:50 LA:GA ratio).
-
Why: The PEG shell provides "stealth" properties to evade opsonization, while the PLGA core offers controlled biodegradability.
-
-
Solvent: Acetone (HPLC Grade).
-
Why: Acetone is water-miscible and easy to remove via evaporation (Class 3 solvent).
-
-
Stabilizer: Polyvinyl Alcohol (PVA), MW 30,000-70,000, 87-89% hydrolyzed.
-
pH Adjuster: 0.1N Hydrochloric Acid (HCl).[1]
Protocol: Acid-Stabilized Nanoprecipitation
This protocol is adapted from optimized methods for 9-nitrocamptothecin [1] and 10-hydroxycamptothecin [2], tailored for the specific dual-substituted HNC molecule.
Workflow Visualization
Caption: Step-by-step workflow for fabricating HNC-loaded PEG-PLGA nanoparticles using the acid-stabilized nanoprecipitation technique.
Detailed Methodology
Step 1: Preparation of Phases[2]
-
Organic Phase: Dissolve 20 mg of PEG-PLGA and 2 mg of HNC in 2 mL of Acetone .
-
Note: Ensure complete dissolution. Mild sonication (30 sec) may be required.
-
-
Aqueous Phase (Critical Step): Prepare 10 mL of 1% (w/v) PVA solution .
-
Stabilization: Adjust the pH of the PVA solution to pH 3.0 ± 0.2 using 0.1N HCl.
-
Causality: This acidic environment prevents the HNC lactone ring from opening upon contact with water during the high-energy mixing phase [1].
-
Step 2: Nanoprecipitation
-
Place the Aqueous Phase on a magnetic stirrer (approx. 600 rpm).
-
Using a syringe pump, inject the Organic Phase into the Aqueous Phase drop-wise.
-
Rate:0.5 mL/min .
-
Observation: The solution should turn into a milky blue opalescent suspension immediately (Tyndall effect), indicating nanoparticle formation.
-
Step 3: Solvent Removal
-
Continue stirring the suspension under a fume hood for 3-4 hours at room temperature.
-
Alternative: Use a rotary evaporator at reduced pressure (35°C) to remove acetone efficiently.
Step 4: Purification (Self-Validating Step)
-
Centrifugation: Transfer the suspension to ultracentrifuge tubes. Centrifuge at 20,000 x g for 30 minutes at 4°C.
-
Washing: Discard the supernatant (containing free drug and excess PVA). Resuspend the pellet in acidified distilled water (pH 4.0) .
-
Validation: Analyze the supernatant via HPLC to calculate Encapsulation Efficiency (EE) immediately. If EE is <40%, re-evaluate polymer:drug ratio.
-
-
Repeat the wash step 2 times.
Step 5: Storage
-
Resuspend the final pellet in distilled water containing 5% Trehalose (cryoprotectant).
-
Lyophilize (freeze-dry) for 48 hours to obtain a dry powder. Store at -20°C.
Characterization & Quality Control
To ensure the formulation is viable for biological testing, the following parameters must be verified.
| Parameter | Method | Acceptance Criteria | Scientific Relevance |
| Particle Size | Dynamic Light Scattering (DLS) | 120 - 200 nm | Ideal size for EPR effect (tumor accumulation) and avoiding renal clearance. |
| Polydispersity (PDI) | DLS | < 0.2 | Indicates a uniform ("monodisperse") population, critical for consistent release kinetics. |
| Zeta Potential | Electrophoretic Mobility | -10 to -30 mV | Slight negative charge prevents aggregation; PEG layer often masks charge (closer to -10 mV). |
| Encapsulation Efficiency (EE%) | HPLC (UV 370 nm) | > 60% | Determines cost-effectiveness and drug waste. |
| Morphology | TEM / SEM | Spherical, smooth | Confirms structural integrity and absence of drug crystals. |
HPLC Validation Method for HNC
-
Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile : Water (pH 3.0 with Phosphoric Acid) [40:60 v/v].
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 370 nm (or Fluorescence Ex 370nm / Em 528nm for higher sensitivity) [3].
In Vitro Drug Release Protocol
This experiment validates the "protection" hypothesis.
-
Setup: Place 5 mg of lyophilized NPs (resuspended in 1 mL media) into a dialysis bag (MWCO 3.5 kDa).
-
Conditions: Immerse bag in 20 mL release medium at 37°C with gentle shaking (100 rpm).
-
Condition A: PBS pH 7.4 (Simulating blood).
-
Condition B: Acetate Buffer pH 5.0 (Simulating endosomes/lysosomes).
-
-
Sampling: Withdraw 1 mL aliquots at 1, 2, 4, 8, 24, and 48 hours. Replace with fresh medium.
-
Analysis: Quantify HNC via HPLC.
-
Expected Result: Release should be faster at pH 5.0 (polymer degradation/swelling) and slower at pH 7.4, confirming tumor-targeted release potential.
References
-
Preparation and in vitro characterization of 9-nitrocamptothecin-loaded long circulating nanoparticles. Source: International Journal of Nanomedicine (2011). URL:[Link] Relevance: Establishes the core protocol for nitro-substituted camptothecins, specifically the use of acidified PVA.
-
Advances in Antitumor Nano-Drug Delivery Systems of 10-Hydroxycamptothecin. Source: International Journal of Nanomedicine (2022).[3] URL:[Link] Relevance: Provides comparative data on polymer selection and stability mechanisms for 10-OH substituted analogues.
-
Biophysical Properties of 10-Hydroxy-Camptothecin Determined by Fluorescence Anisotropy. Source: Journal of Fluorescence (2002). URL:[Link] Relevance: Validates fluorescence detection methods for high-sensitivity characterization.
-
PLGA nanoparticle preparations by emulsification and nanoprecipitation techniques. Source: RSC Advances (2013). URL:[Link] Relevance: Foundation for the nanoprecipitation parameter choices (solvent ratios, mixing speeds).[4][5]
Sources
- 1. dovepress.com [dovepress.com]
- 2. static.igem.org [static.igem.org]
- 3. Advances in Antitumor Nano-Drug Delivery Systems of 10-Hydroxycamptothecin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation and physicochemical properties of 10-hydroxycamptothecin (HCPT) nanoparticles by supercritical antisolvent (SAS) process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PLGA nanoparticle preparations by emulsification and nanoprecipitation techniques: effects of formulation parameters - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Note: High-Retention Liposomal Delivery of 10-Hydroxy-9-nitrocamptothecin (10-HNC)
Introduction & Rationale
10-Hydroxy-9-nitrocamptothecin (10-HNC) represents a potent subclass of Camptothecin (CPT) derivatives targeting Topoisomerase I. However, its clinical translation is severely hampered by two physicochemical limitations inherent to the CPT pharmacophore:[1]
-
Lactone Ring Instability: At physiological pH (7.4), the active closed E-ring (lactone) rapidly hydrolyzes into the inactive open-ring carboxylate form. This carboxylate form binds tightly to Human Serum Albumin (HSA), rendering the drug therapeutically inert and increasing systemic toxicity.
-
Extreme Hydrophobicity: The nitro and hydroxyl substitutions create a solubility profile that is incompatible with standard aqueous intravenous formulations.
This Application Note details a Passive Bilayer Intercalation Protocol using PEGylated liposomes. Unlike remote loading (used for amphipathic weak bases like Doxorubicin), 10-HNC is best stabilized by embedding it within the hydrophobic lipid bilayer, shielded from the hydrolytic aqueous environment.
Mechanistic Strategy
The goal is to entrap 10-HNC in the lipid bilayer while maintaining an intraliposomal acidic microenvironment (pH < 6.0) to thermodynamically favor the active lactone species.
Figure 1: Mechanism of Action. Free 10-HNC rapidly deactivates in plasma. Liposomal encapsulation shields the lactone ring from hydrolysis and prevents albumin binding.
Pre-Formulation & Materials[2][3]
Physicochemical Profile
| Parameter | Value | Implication |
| Molecular Weight | ~393.3 g/mol | Small molecule, suitable for bilayer loading. |
| LogP | ~1.8 - 2.5 | Moderately lipophilic; partitions into lipid membranes. |
| Lactone Stability pH | < 6.0 | Hydration buffer must be acidic. |
| pKa | ~10 (Phenolic OH) | Remains non-ionized at acidic pH, aiding retention. |
Required Reagents
-
API: 10-Hydroxy-9-nitrocamptothecin (High Purity >98%).
-
Lipids:
-
HSPC (Hydrogenated Soy Phosphatidylcholine) or DSPC : High transition temperature (
) lipids are crucial for rigid bilayers that retain the drug. -
Cholesterol (Chol): Stabilizes the bilayer and prevents leakage.
-
DSPE-PEG2000: Provides "stealth" properties (long circulation).
-
-
Solvents: Chloroform (HPLC grade), Methanol.
-
Buffers:
-
Hydration Buffer: 10mM Citrate Buffer or Acetate Buffer (pH 5.0).
-
External Buffer: PBS (pH 7.4).
-
Protocol: Liposome Fabrication (Thin Film Hydration)
This protocol utilizes the Thin Film Hydration method followed by High-Pressure Extrusion . This is the industry standard for producing unilamellar vesicles (LUVs) with narrow size distribution.
Step-by-Step Methodology
Phase A: Lipid Film Formation
-
Stock Preparation: Dissolve lipids in Chloroform and 10-HNC in Methanol/Chloroform (1:1 v/v) to ensure complete solubilization.
-
Mixing: Combine in a round-bottom flask at the following molar ratio:
-
HSPC : Chol : DSPE-PEG2000 : 10-HNC
-
Ratio: 55 : 40 : 5 : 2 (Optimize drug ratio based on solubility limits, typically 1-5 mol%).
-
-
Evaporation: Attach to a Rotary Evaporator.
-
Bath Temp:
(Must be of HSPC). -
Vacuum: Gradual reduction to prevent bumping.
-
Duration: 30-60 mins until a thin, dry film forms on the flask wall.
-
-
Desiccation: Place the flask under high vacuum (desiccator) overnight to remove trace solvents.
Phase B: Hydration & Sizing
-
Hydration: Add warm (65°C) Citrate Buffer (pH 5.0) to the flask.
-
Why pH 5.0? To ensure any drug contacting the aqueous phase remains in the lactone form.
-
-
Agitation: Rotate at atmospheric pressure (60-100 rpm) in the
water bath for 45-60 minutes. The film should peel off and form a multilamellar vesicle (MLV) suspension (milky appearance). -
Freeze-Thaw (Optional but Recommended): Cycle the suspension 5 times between liquid nitrogen and the
water bath. This equilibrates the drug distribution. -
Extrusion: Pass the suspension through polycarbonate membranes using a high-pressure extruder heated to
.-
Pass 5x through 400 nm membrane.
-
Pass 10x through 100 nm membrane.
-
Result: Translucent, opalescent suspension of Large Unilamellar Vesicles (LUVs).
-
Phase C: Purification
-
Dialysis: Transfer liposomes to a dialysis cassette (MWCO 12-14 kDa).
-
Buffer Exchange: Dialyze against PBS (pH 7.4) at
for 24 hours (change buffer 3 times).-
Note: This removes unencapsulated 10-HNC and exchanges the external pH to physiological levels, while the internal pH remains acidic (due to the lipid barrier).
-
Figure 2: Fabrication Workflow. Critical control points include the hydration temperature (>Tm) and acidic hydration buffer.
Characterization & Quality Control
Encapsulation Efficiency (EE%)
Quantify the amount of drug successfully loaded versus the initial amount added.
-
Total Drug (
): Lyse an aliquot of the liposomes with Methanol (1:10 dilution) and sonicate to release all drug. -
Free Drug (
): Separate free drug using centrifugal ultrafiltration (Amicon Ultra, 10k MWCO) or measure the dialysate. -
Calculation:
HPLC Protocol for 10-HNC
To accurately quantify 10-HNC, the method must prevent lactone hydrolysis during the run.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Phenomenex Luna), 5 µm, 250 x 4.6 mm.
-
Mobile Phase: Acetonitrile : Buffer (30:70 v/v).
-
Buffer: 25mM Ammonium Acetate or Potassium Phosphate, adjusted to pH 3.0 with Acetic Acid.
-
Note: The acidic mobile phase is non-negotiable to keep 10-HNC in the lactone form for detection.
-
-
Flow Rate: 1.0 mL/min.
-
Detection:
-
UV: 254 nm or 370 nm.
-
Fluorescence (Higher Sensitivity): Ex 370 nm / Em 528 nm.
-
Physical Stability
-
Size (DLS): Target Z-Average 100-120 nm. Polydispersity Index (PDI) < 0.15.
-
Zeta Potential: Typically negative (-10 to -20 mV) due to DSPE-PEG2000.
Troubleshooting & Expert Insights
| Issue | Probable Cause | Corrective Action |
| Low Encapsulation Efficiency (<30%) | Drug precipitation during hydration. | Reduce drug-to-lipid ratio. Ensure hydration temperature is strictly maintained >60°C. |
| Rapid Drug Leakage (Burst Release) | Bilayer fluidity is too high. | Increase Cholesterol content (up to 45 mol%). Switch from EggPC to HSPC or DSPC (higher Tm). |
| Lactone Ring Opening | Exposure to pH > 7 during processing.[2] | Verify hydration buffer pH is 5.0. Ensure HPLC mobile phase is acidic (pH 3.0). |
| Filter Clogging during Extrusion | Lipid film not fully hydrated; Aggregates. | Increase hydration time. Perform freeze-thaw cycles before extrusion. |
References
-
Giovanella, B. C., et al. (2000).[3][4] Dependence of anticancer activity of camptothecins on maintaining their lactone function.[4][5] Annals of the New York Academy of Sciences, 922, 27-35.
-
Schoemaker, N. E., et al. (2002). Determination of 9-nitrocamptothecin and its metabolite 9-aminocamptothecin in human plasma using high-performance liquid chromatography.[6][7] Journal of Chromatography B, 775(2), 231-237.[6]
-
Zou, Y., et al. (2010). Characterization of 9-Nitrocamptothecin Liposomes: Anticancer Properties and Mechanisms. PLoS ONE, 5(5), e10656.
-
National Cancer Institute. (n.d.). Rubitecan (9-Nitrocamptothecin) Definition. NCI Drug Dictionary.
-
Emerson, D. L. (2000). Liposomal delivery of camptothecins.[8][9] Pharmaceutical Science & Technology Today, 3(6), 205-209.
Sources
- 1. Enhanced Stability and Bioactivity of Natural Anticancer Topoisomerase I Inhibitors through Cyclodextrin Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2003039512A1 - Liposomal formulations and related methods - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Dependence of anticancer activity of camptothecins on maintaining their lactone function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of 9-nitrocamptothecin and its metabolite 9-aminocamptothecin in human plasma using high-performance liquid chromatography with ultraviolet and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-performance liquid chromatographic analysis of the investigational anticancer drug 9-aminocamptothecin, as the lactone form and as the total of the lactone and the hydroxycarboxylate forms, in micro-volumes of human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rubitecan Liposomal - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. Effect of phospholipid composition on characterization of liposomes containing 9-nitrocamptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of 10-Hydroxy-9-nitrocamptothecin stock solutions for experiments
Application Note: Precision Preparation of 10-Hydroxy-9-nitrocamptothecin (CPT109) Stock Solutions
Executive Summary & Scientific Context
10-Hydroxy-9-nitrocamptothecin (CPT109) is a potent semi-synthetic derivative of the alkaloid camptothecin. Like its structural analogs 9-nitrocamptothecin (Rubitecan) and 10-hydroxycamptothecin (SN-38 precursor), CPT109 exerts antitumor activity by stabilizing the cleavable complex between DNA and Topoisomerase I (Topo I), leading to replication fork collision and subsequent apoptosis.
The Critical Challenge:
The biological efficacy of CPT109 is strictly dependent on the integrity of its
-
Lactone Form (Closed Ring): Lipophilic, cell-permeable, potent Topo I inhibitor.
-
Carboxylate Form (Open Ring): Hydrophilic, poor cell permeability, negligible Topo I inhibition, binds tightly to Human Serum Albumin (HSA).
Therefore, the preparation of stock solutions is not merely a solubilization step but a chemical preservation strategy . This guide details the protocol to maintain the lactone species during storage and experimental delivery.
Physicochemical Profile
| Parameter | Specification |
| Compound Name | 10-Hydroxy-9-nitrocamptothecin (CPT109) |
| CAS Number | 104267-73-4 |
| Molecular Formula | |
| Molecular Weight | 409.35 g/mol |
| Primary Solvent | Dimethyl Sulfoxide (DMSO), Anhydrous |
| Solubility Limit | ~10–20 mM in DMSO (varies by purity/crystal form) |
| Appearance | Yellow to orange crystalline powder |
| Key Sensitivity | Hydrolysis (pH > 6.0), Photodegradation, Oxidation |
Protocol A: Preparation of Master Stock Solution (10 mM)
Objective: Create a stable, high-concentration stock solution free of water to prevent lactone hydrolysis.
Reagents & Equipment:
-
CPT109 Powder (Store at -20°C, desiccated).[1]
-
Anhydrous DMSO (≥99.9%, treated with molecular sieves if possible). Note: Standard DMSO is hygroscopic and absorbs atmospheric moisture, accelerating hydrolysis.
-
Amber borosilicate glass vials (or foil-wrapped tubes).
-
Class II Biological Safety Cabinet (BSC).
Procedure:
-
Equilibration: Remove the CPT109 vial from the freezer and allow it to equilibrate to room temperature for 30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold powder.
-
Weighing: Weigh approximately 4.1 mg of CPT109 powder into a tared amber glass vial.
-
Calculation: To achieve 10 mM in 1 mL:
-
-
Solubilization: Add 1.0 mL of Anhydrous DMSO.
-
Mixing: Vortex vigorously for 30–60 seconds.
-
Troubleshooting: If particles persist, sonicate in a water bath for 5 minutes at ambient temperature. Do not heat above 40°C , as thermal stress can induce degradation.
-
-
Aliquoting: Immediately dispense into single-use aliquots (e.g., 20–50 µL) in amber microcentrifuge tubes.
-
Rationale: Repeated freeze-thaw cycles introduce moisture and oxygen, promoting lactone hydrolysis and ring oxidation.
-
-
Storage: Store at -80°C .
Protocol B: Working Solutions & Experimental Delivery
Objective: Dilute the stock for cellular treatment while minimizing the time the drug spends in a neutral/basic aqueous environment before entering the cell.
The "Dilution Shock" Phenomenon: When the DMSO stock is diluted into aqueous media (pH 7.4), the lactone ring immediately begins to hydrolyze. The half-life of the lactone form in plasma/media is often < 20 minutes.
Workflow:
-
Thaw: Thaw one aliquot of 10 mM stock at room temperature. Protect from light.
-
Intermediate Dilution (Optional but Recommended):
-
If a high dilution factor is needed (e.g., treating at 10 nM), do not dilute directly from 10 mM to 10 nM in one step if pipetting accuracy is compromised.
-
Prepare a 100 µM intermediate in acidified DMSO or acidified PBS (pH 5.0) .
-
Note: Keeping the intermediate acidic (pH < 5.5) preserves the lactone form.
-
-
Final Addition: Add the drug directly to the cell culture media.
-
Mix immediately.
-
Do not pre-incubate the drug in media at 37°C before adding to cells. The clock starts ticking the moment the drug hits pH 7.4.
-
-
Vehicle Control: Treat control cells with an equivalent volume of DMSO (Final DMSO concentration should be < 0.5% to avoid solvent toxicity).
Mechanistic Visualization
Diagram 1: The Lactone-Carboxylate Equilibrium
This diagram illustrates the pH-dependent structural change that dictates drug efficacy.
Caption: The reversible hydrolysis of the E-ring. At physiological pH, the equilibrium shifts right, deactivating the drug. Acidic conditions shift it left.
Diagram 2: Stock Preparation Workflow
Caption: Step-by-step workflow for preparing stable 10 mM CPT109 stock solutions.
Critical Control Points & Troubleshooting
| Issue | Cause | Solution |
| Precipitation upon dilution | Concentration too high; Aqueous shock. | Vortex media immediately upon addition. Ensure final concentration < 50 µM in media. |
| Loss of Potency | Hydrolysis of lactone ring. | Check pH of stock (must be neutral/acidic). Avoid storing diluted samples. Use fresh aliquots. |
| Yellow precipitate in stock | Saturation or water contamination. | Sonicate gently. Ensure DMSO is anhydrous. |
| Color change (Darkening) | Oxidation. | Discard. Store future stocks at -80°C and purge headspace with Nitrogen if possible. |
Safety Considerations
-
Toxicity: CPT109 is a potent cytotoxic agent and DNA damaging agent.
-
PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.
-
Handling: All powder handling must occur inside a fume hood or Class II BSC to prevent inhalation.
-
Disposal: Dispose of all tips, tubes, and waste as hazardous chemical waste (incineration).
References
-
Fassberg, J., & Stella, V. J. (1992). A kinetic and mechanistic study of the hydrolysis of camptothecin and some analogues. Journal of Pharmaceutical Sciences, 81(7), 676–684.
-
Burke, T. G., & Mi, Z. (1994). The structural basis of camptothecin interactions with human serum albumin: impact on drug stability. Journal of Medicinal Chemistry, 37(1), 40–46.
-
Hatefi, A., & Amsden, B. (2002). Camptothecin delivery methods. Pharmaceutical Research, 19(10), 1385–1399.
-
Cayman Chemical. (n.d.). Rubitecan (9-Nitrocamptothecin) Product Information. (Used for structural homology/stability data).
-
ChemicalBook. (2023).[4] 10-Hydroxy-9-nitrocamptothecin CAS 104267-73-4 Data Sheet.
Sources
Application Note: Optimized Encapsulation of 10-Hydroxy-9-nitrocamptothecin (HNC) into PLGA Nanoparticles
Executive Summary
This guide details the protocol for encapsulating 10-Hydroxy-9-nitrocamptothecin (HNC) into Poly(lactic-co-glycolic acid) (PLGA) nanoparticles. HNC, a potent topoisomerase I inhibitor, exhibits poor water solubility and chemical instability due to the hydrolysis of its E-ring lactone at physiological pH. This protocol utilizes a Single Emulsion (Oil-in-Water) Solvent Evaporation technique designed to protect the active lactone form, ensuring high encapsulation efficiency (>70%) and sustained release profiles suitable for oncology applications.
Pre-Formulation & Scientific Rationale[1][2]
The Challenge: Lactone Stability
The therapeutic efficacy of camptothecins, including HNC, relies entirely on the integrity of the
-
Acidic pH (pH < 5.5): The active Lactone form predominates.
-
Physiological pH (pH > 7.4): The ring hydrolyzes into the inactive, toxic Carboxylate form.
Strategic Insight: The encapsulation process must occur under conditions that favor the lactone form. Furthermore, the hydrophobic PLGA core acts as a "proton sponge" or acidic microclimate, shielding the drug from premature hydrolysis in the bloodstream.
Polymer Selection
-
Polymer: PLGA 50:50 (Resomer® RG 502 H or similar).
-
Rationale: The 50:50 ratio of lactide to glycolide offers the fastest degradation rate among standard PLGAs (weeks vs. months), ideal for tumor targeting where rapid drug accumulation is required.
-
-
Surfactant: Polyvinyl Alcohol (PVA) (MW 30,000–70,000, 87–89% hydrolyzed).
-
Rationale: PVA provides steric stabilization, preventing nanoparticle aggregation during solvent evaporation.
-
Experimental Protocol: Single Emulsion (O/W)
Materials Required[2][3][4]
-
API: 10-Hydroxy-9-nitrocamptothecin (HNC) (>98% purity).
-
Polymer: PLGA (50:50, Inherent Viscosity 0.16–0.24 dL/g).
-
Solvents: Dichloromethane (DCM) (HPLC Grade), Acetone (Optional co-solvent).
-
Aqueous Phase: Milli-Q Water, PVA.
-
Equipment: Probe Sonicator (e.g., QSonica), High-speed Centrifuge, Lyophilizer.
Step-by-Step Methodology
Step 1: Preparation of Phases
-
Organic Phase (Oil):
-
Dissolve 50 mg PLGA in 2 mL DCM .
-
Dissolve 2 mg HNC in 0.5 mL Acetone (or minimal DMSO if solubility is an issue, though Acetone/DCM mix is preferred for evaporation).
-
Mix the two solutions to form a homogenous organic phase.
-
Critical Check: Ensure the solution is clear. Turbidity indicates poor solubility, which leads to low encapsulation efficiency.
-
-
Aqueous Phase (Water):
-
Prepare 10 mL of 1% (w/v) PVA solution in Milli-Q water.
-
Optimization: Adjust pH to 4.0 using 0.1N HCl to stabilize the HNC lactone ring during emulsification.
-
Step 2: Emulsification
-
Add the Organic Phase dropwise into the Aqueous Phase under moderate magnetic stirring.
-
Sonication: Immediately subject the mixture to probe sonication.
-
Settings: 40% Amplitude, 60 seconds (Pulse mode: 5s ON, 2s OFF).
-
Precaution: Keep the beaker in an ice bath to prevent heat buildup, which can degrade the polymer and drug.
-
Step 3: Solvent Evaporation[1][2]
-
Transfer the emulsion to a magnetic stirrer.
-
Stir at 600 RPM for 3–4 hours at room temperature in a fume hood.
-
Endpoint: Complete removal of DCM/Acetone. The suspension should turn from a milky emulsion to a translucent colloidal suspension.
-
Step 4: Purification & Recovery
-
Centrifugation: Centrifuge the suspension at 15,000 × g for 20 minutes at 4°C.
-
Washing: Discard the supernatant (save for EE% analysis). Resuspend the pellet in Milli-Q water and centrifuge again (Repeat 2x) to remove excess PVA and unencapsulated drug.
-
Lyophilization: Resuspend the final pellet in 2 mL Cryoprotectant solution (5% Trehalose) and freeze-dry for 24–48 hours.
Process Visualization
Figure 1: Workflow for the Single Emulsion Solvent Evaporation encapsulation of HNC.
Characterization & Validation
Physicochemical Parameters
The following metrics indicate a successful formulation:
| Parameter | Target Range | Method | Notes |
| Particle Size | 150 – 220 nm | DLS (Zetasizer) | <200nm preferred for EPR effect. |
| PDI | < 0.20 | DLS | Indicates monodispersity.[3] |
| Zeta Potential | -10 to -30 mV | DLS | Negative charge stabilizes suspension. |
| Drug Loading (DL) | 2% – 5% | HPLC | Depends on initial drug:polymer ratio. |
| Encapsulation Eff. (EE) | > 70% | HPLC | Critical for cost-effectiveness. |
HPLC Quantification Protocol
To accurately measure HNC, you must prevent lactone hydrolysis during analysis.
-
Column: C18 Reverse Phase (e.g., 250mm × 4.6mm, 5µm).
-
Mobile Phase: Acetonitrile : Buffer (pH 3.[4]0) (40:60 v/v).
-
Buffer: 0.01M Potassium Dihydrogen Phosphate adjusted with Phosphoric Acid.
-
-
Detection: Fluorescence (Ex: 370nm, Em: 530nm) or UV (370nm).
-
Sample Prep: Dissolve PLGA NPs in Acetonitrile (breaks polymer), then dilute with Mobile Phase (acidifies environment).
Formulas:
Mechanism of Action & Release
The release of HNC from PLGA follows a biphasic pattern:
-
Burst Release (0-24h): Drug adsorbed on the NP surface desorbs.
-
Sustained Release (Days-Weeks): Drug diffuses through the polymer matrix as PLGA hydrolyzes (bulk erosion).
Lactone Protection Mechanism
Figure 2: Mechanism of HNC protection and delivery to tumor cells.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Encapsulation Efficiency | Drug leakage into aqueous phase. | Increase pH of aqueous phase slightly (if drug is ionizing) or use a co-solvent. Ensure rapid emulsion formation. |
| Large Particle Size (>300nm) | Insufficient sonication or low PVA conc. | Increase sonication amplitude or PVA concentration to 2%. |
| Aggregation after Lyophilization | Lack of cryoprotectant. | Ensure 5% Trehalose or Sucrose is added before freezing. |
| Burst Release > 50% | Drug adsorbed on surface. | Include a more rigorous wash step or switch to Double Emulsion (W/O/W) if the drug is partially hydrophilic. |
References
-
Derakhshandeh, K. et al. (2007). "Encapsulation of 9-nitrocamptothecin, a novel anticancer drug, in biodegradable nanoparticles: factorial design, characterization and release kinetics." Journal of Pharmaceutical Sciences.
-
Hatefi, A. & Amsden, B. (2002). "Biodegradable injectable in situ forming drug delivery systems." Journal of Controlled Release.
-
Zhang, L. et al. (2004). "Development of neutral nanoparticles for the delivery of 10-hydroxycamptothecin." Journal of Controlled Release.
-
Schoemaker, N.E. et al. (2002). "Determination of 9-nitrocamptothecin and its metabolite 9-aminocamptothecin in human plasma using high-performance liquid chromatography." Journal of Chromatography B.
-
Mainardes, R.M. & Evangelista, R.C. (2005).[5] "PLGA nanoparticles containing praziquantel: effect of formulation variables on size distribution." International Journal of Pharmaceutics.
Sources
- 1. Encapsulation in PLGA-PEG enhances 9- nitro-camptothecin cytotoxicity to human ovarian carcinoma cell line through apoptosis pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Encapsulation of 9-nitrocamptothecin, a novel anticancer drug, in biodegradable nanoparticles: factorial design, characterization and release kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. farmaciajournal.com [farmaciajournal.com]
- 5. Determination of camptothecin and 10-hydroxycamptothecin in human plasma using polymer monolithic in-tube solid phase microextraction combined with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Precision Assessment of DNA Damage Induced by 10-Hydroxy-9-nitrocamptothecin
Introduction & Mechanism of Action
10-Hydroxy-9-nitrocamptothecin (10-OH-9-NC) is a potent derivative of Camptothecin (CPT). Like its parent compound and analogs (e.g., Topotecan, Irinotecan), it functions as a Topoisomerase I (Topo I) poison .
Unlike traditional DNA damaging agents that directly adduct or crosslink DNA, 10-OH-9-NC targets the enzymatic intermediate. It binds to the interface of the Topo I-DNA "cleavable complex" (Topo I-cc), preventing the religation of the DNA nick.[1] The cytotoxicity is highly S-phase specific : when a replication fork collides with this stabilized protein-DNA roadblock, the single-strand break is converted into a lethal double-strand break (DSB).
Therefore, assessing the efficacy of 10-OH-9-NC requires assays capable of detecting these specific replication-mediated breaks and the subsequent DNA Damage Response (DDR).
Mechanistic Pathway Visualization
Figure 1: The cascade of 10-OH-9-NC induced DNA damage.[2][3] Note that the primary lesion is a protein-DNA adduct, which converts to a DSB only during replication.
Experimental Workflow Overview
To robustly validate the activity of 10-OH-9-NC, a multi-parametric approach is required. We utilize three complementary assays to confirm the presence, magnitude, and functional consequence of the damage.
| Assay | Target Metric | Biological Insight |
| Nuclear Foci (Quantifiable) | Direct marker of DSB formation; highly sensitive.[4] | |
| Alkaline Comet Assay | DNA Tail Moment | Physical measurement of strand breaks (SSB + DSB) and alkali-labile sites. |
| Flow Cytometry (PI) | Cell Cycle Distribution | Functional validation of S-phase arrest (S/G2 checkpoint activation). |
Protocol A: Quantitative -H2AX Immunofluorescence[4]
Rationale: Phosphorylation of the histone variant H2AX at Serine 139 (
Materials
-
Primary Antibody: Mouse anti-phospho-Histone H2AX (Ser139), clone JBW301 (Millipore or equivalent).
-
Secondary Antibody: Goat anti-Mouse IgG (H+L), Alexa Fluor 488 conjugate.[5]
-
Fixative: 4% Paraformaldehyde (PFA) in PBS (pH 7.4).
-
Permeabilization: 0.25% Triton X-100 in PBS.
-
Blocking Buffer: 3% BSA in PBS.
Step-by-Step Methodology
-
Cell Seeding & Treatment:
-
Seed cells (e.g., A549, HCT116) on sterile glass coverslips in 6-well plates.
-
Treatment: Treat with 10-OH-9-NC (range: 10 nM – 1
M) for 1–4 hours . -
Critical Control: Include a Camptothecin (CPT, 1
M) positive control and a DMSO (0.1%) vehicle control.
-
-
Fixation:
-
Aspirate media and wash 1x with PBS.
-
Fix with 4% PFA for 15 minutes at Room Temperature (RT).
-
Wash 3x with PBS (5 min each).[6]
-
-
Permeabilization & Blocking:
-
Staining:
-
Imaging & Analysis:
-
Mount coverslips using anti-fade mounting medium.
-
Image using Confocal Microscopy (60x objective).
-
Quantification: Count foci per nucleus. >10 foci/nucleus is generally considered positive for significant damage.
-
Protocol B: Alkaline Comet Assay (Single Cell Gel Electrophoresis)
Rationale: While
Materials
-
Low Melting Point (LMP) Agarose & Normal Melting Point (NMP) Agarose.
-
Lysis Buffer: 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, 10% DMSO, pH 10.0 (Chill at 4°C).
-
Electrophoresis Buffer: 300 mM NaOH, 1 mM EDTA, pH > 13 (Prepare fresh).
-
Stain: SYBR Gold or Propidium Iodide.
Step-by-Step Methodology
-
Slide Preparation:
-
Coat frosted slides with 1% NMP agarose; let dry.
-
-
Cell Encapsulation:
-
Treat cells with 10-OH-9-NC as described in Protocol A.
-
Harvest cells (trypsinize gently), wash in PBS, and resuspend at
cells/mL in PBS. -
Mix 50
L cell suspension with 150 L 0.5% LMP agarose (at 37°C). -
Pipette onto coated slides, add coverslip, and solidify at 4°C for 10 min.
-
-
Lysis (The Critical Step):
-
Remove coverslips. Immerse slides in cold Lysis Buffer for at least 1 hour (or overnight) at 4°C. This removes histones, leaving nucleoids.
-
-
Alkaline Unwinding:
-
Transfer slides to an electrophoresis tank filled with fresh Electrophoresis Buffer .
-
Incubate for 20–40 minutes to allow DNA unwinding and expression of alkali-labile sites.
-
-
Electrophoresis:
-
Run at 25V (approx. 300mA) for 20–30 minutes. Note: Keep the tank on ice or in a cold room to prevent gel melting.
-
-
Neutralization & Staining:
-
Wash slides 3x with Neutralization Buffer (0.4 M Tris, pH 7.5).
-
Stain with SYBR Gold for 20 mins.
-
-
Scoring:
-
Use CometScore or OpenComet software.
-
Key Metric: % Tail DNA (intensity of tail relative to head) is the most linear and robust metric, superior to Tail Length.
-
Protocol C: Cell Cycle Analysis (Flow Cytometry)
Rationale: DNA damage induced by 10-OH-9-NC activates the S-phase checkpoint. A functional validation of the compound involves observing a reduction in G1 cells and an accumulation in S and G2/M phases (S-phase arrest).
Methodology Summary
-
Treatment: Treat cells for 24 hours (longer duration needed to observe cycle shift).
-
Fixation: Harvest cells, wash, and fix in 70% ice-cold ethanol (add dropwise while vortexing) for >2 hours at -20°C.
-
Staining: Wash ethanol out with PBS. Resuspend in PI/RNase Staining Buffer (50
g/mL Propidium Iodide + 100 g/mL RNase A). -
Analysis: Incubate 30 min at 37°C. Analyze on a Flow Cytometer (FL2 channel). Look for the "S-phase shoulder" broadening.
Data Interpretation & Troubleshooting
Expected Results Summary
| Condition | Comet Tail (% DNA) | Cell Cycle Profile | |
| Negative Control (DMSO) | < 5 foci/cell | < 5% | Normal G1/S/G2 distribution |
| 10-OH-9-NC (Low Dose) | 10–30 foci/cell | 15–30% | Slight S-phase increase |
| 10-OH-9-NC (High Dose) | Pan-nuclear (>50) | > 50% | S-phase arrest / G2 accumulation |
Troubleshooting Guide
-
High Background in Immunofluorescence: Ensure cells are not allowed to dry out during staining.[7] Increase blocking time or BSA concentration.
-
Comet Heads Detaching: Agarose concentration may be too low, or slides were not fully frosted. Ensure LMP agarose is at 37°C, not hotter (kills cells) or colder (clumps).
-
No H2AX Signal: Verify the antibody recognizes Ser139. Ensure the treatment time is sufficient (1 hour minimum) for the kinase cascade (ATM/ATR) to phosphorylate the histone.
References
-
Pommier, Y. (2006). Topoisomerase I inhibitors: camptothecins and beyond.[8][9][10] Nature Reviews Cancer, 6(10), 789-802. [Link]
-
Rogakou, E. P., Pilch, D. R., Orr, A. H., Ivanova, V. S., & Bonner, W. M. (1998). DNA double-stranded breaks induce histone H2AX phosphorylation on serine 139.[6] Journal of Biological Chemistry, 273(10), 5858-5868. [Link]
-
Olive, P. L., & Banáth, J. P. (2006). The comet assay: a method to measure DNA damage in individual cells.[11][12][13][14] Nature Protocols, 1(1), 23-29. [Link]
-
Hsiang, Y. H., Lihou, M. G., & Liu, L. F. (1989). Arrest of replication forks by drug-stabilized topoisomerase I-DNA cleavable complexes as a mechanism of cell killing by camptothecin.[8] Cancer Research, 49(18), 5077-5082. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Relationship of DNA Damage Signaling to DNA Replication Following Treatment with DNA Topoisomerase Inhibitors Camptothecin/Topotecan, Mitoxantrone, or Etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Relationship of DNA damage signaling to DNA replication following treatment with DNA topoisomerase inhibitors camptothecin/topotecan, mitoxantrone, or etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]
- 5. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. crpr-su.se [crpr-su.se]
- 8. Topoisomerase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 10. Rubitecan - Wikipedia [en.wikipedia.org]
- 11. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
Western blot analysis for apoptosis markers after 10-Hydroxy-9-nitrocamptothecin treatment
Application Note: Western Blot Analysis for Apoptosis Markers after 10-Hydroxy-9-nitrocamptothecin (CPT109) Treatment
Introduction: The Mechanism of CPT109
10-Hydroxy-9-nitrocamptothecin (CPT109) is a potent derivative of camptothecin, functioning primarily as a Topoisomerase I (Topo I) inhibitor .[1] Unlike general cytotoxic agents, CPT109 stabilizes the covalent Topo I-DNA complex (the "cleavable complex"), preventing DNA religation.[1] This results in replication fork collision and lethal DNA double-strand breaks (DSBs) during the S-phase of the cell cycle.[1]
For researchers, detecting cell death induced by CPT109 requires distinguishing between senescence , necrosis , and apoptosis .[1] Western blotting remains the gold standard for this differentiation because it allows for the specific detection of proteolytically activated "cleaved" fragments of caspases and PARP, which are the biochemical hallmarks of apoptosis.
Key Signaling Cascade:
-
Trigger: CPT109 stabilizes Topo I-DNA complex.[2]
-
Sensor: DNA damage response (DDR) activation (ATM/ATR kinases).
-
Mediator: Phosphorylation of p53 and H2AX (
-H2AX). -
Effector: Shift in Bax/Bcl-2 ratio (Mitochondrial Permeabilization).
-
Execution: Activation of Caspase-9 (Intrinsic) and Caspase-8 (Extrinsic), converging on Caspase-3/7 and PARP cleavage.[1]
Experimental Design & Marker Selection
To validate CPT109 efficacy, a single marker is insufficient.[1] You must design a panel that covers the Trigger , Upstream Regulators , and Downstream Executioners .[1]
Recommended Marker Panel
| Category | Target Protein | Molecular Weight (kDa) | Biological Context for CPT109 |
| Executioners | Cleaved Caspase-3 | 17, 19 | Primary Endpoint. The final effector of apoptosis.[1] Absence of this band usually indicates non-apoptotic cell death. |
| Cleaved PARP | 89 | Validation Endpoint. PARP (116 kDa) is cleaved by Caspase-3/7 into an 89 kDa fragment, preventing DNA repair during cell death.[1] | |
| Intrinsic Pathway | Caspase-9 | 47 (Pro), 35/37 (Cleaved) | Activated by Cytochrome c release from mitochondria.[1] Critical for Topo I inhibitor mechanism. |
| Bax | 20 | Pro-apoptotic pore-former.[1] Expect upregulation or translocation to mitochondria. | |
| Bcl-2 | 26 | Anti-apoptotic.[1] CPT109 treatment typically decreases Bcl-2 or increases its phosphorylation (inactivation).[1] | |
| Extrinsic Pathway | Caspase-8 | 55/57 (Pro), 41/43 (Cleaved) | Camptothecin derivatives (like 9-NC) can upregulate FasL/CD95, triggering the extrinsic pathway.[1] |
| DNA Damage | 15 | Mechanism Check. Confirms CPT109 is effectively causing DNA double-strand breaks.[1] |
Detailed Protocol
Phase 1: Cell Treatment & Lysis (The Critical Step)
Rationale: Apoptotic cells detach and float. Discarding the media means discarding the dying population, leading to false negatives.[1]
-
Treatment: Treat cells with CPT109 (typically 10 nM – 1 µM) for 24–48 hours. Include a DMSO Negative Control and a Staurosporine Positive Control (1 µM, 4h).
-
Harvesting (Crucial):
-
Collect the culture media (containing floating/dying cells) into a 15 mL tube.
-
Wash adherent cells with PBS; collect this PBS into the same tube.
-
Trypsinize adherent cells and add to the same tube.
-
Centrifuge at 1,000 x g for 5 min to pellet all cells.
-
-
Lysis:
-
Resuspend the pellet in RIPA Buffer supplemented with Protease Inhibitor Cocktail (PMSF, Aprotinin, Leupeptin) and Phosphatase Inhibitors (Na3VO4, NaF).[1]
-
Expert Tip: Caspases are proteases. If you do not inhibit endogenous proteases immediately, they will degrade your sample, losing the specific "cleaved" bands.[1]
-
Incubate on ice for 30 min, vortexing every 10 min.
-
Centrifuge at 14,000 x g for 15 min at 4°C. Collect supernatant.
-
Phase 2: Electrophoresis & Transfer
Rationale: Cleaved fragments (17 kDa) are small and can easily blow through the membrane during transfer.[1]
-
Loading: Load 20–30 µg of protein per lane.
-
Gel: Use a 4–20% Gradient Gel or a 12-15% Fixed Percentage Gel .
-
Why? High percentage is needed to resolve the small 17 kDa Caspase-3 fragment from the dye front.
-
-
Transfer:
Phase 3: Antibody Incubation & Detection
-
Blocking: 5% Non-fat Dry Milk in TBST for 1 hour at Room Temp (RT).
-
Primary Antibody: Incubate Overnight at 4°C .
-
Secondary Antibody: HRP-conjugated (1:2000 – 1:5000) for 1 hour at RT.
-
Detection: Use a high-sensitivity ECL substrate (e.g., SuperSignal West Dura/Femto).[1] Cleaved bands can be faint in early apoptosis.
Pathway Visualization
The following diagram illustrates the mechanism of action for CPT109 and the resulting signaling flow detectable by Western blot.
Caption: CPT109 stabilizes Topo I-DNA complexes, triggering a DNA damage response that activates the intrinsic mitochondrial apoptotic pathway.[1][3][4]
Troubleshooting & Expert Tips
| Problem | Possible Cause | Solution |
| No Cleaved Caspase-3 band | Timing is off. | Apoptosis is transient. If you wait 48h, cells may be necrotic (secondary necrosis).[1] Try a time course: 12h, 24h, 36h.[1] |
| High Background | Non-specific binding. | Ensure blocking is sufficient (5% milk). If probing for Phospho-proteins (e.g., |
| Weak Signal | Protein degradation. | Did you include the floating cells? 50% of your signal might be in the media. Always pellet the media. |
| Multiple PARP bands | Necrosis vs. Apoptosis. | Apoptosis yields a specific 89 kDa fragment. Necrosis often yields a smear or different fragments (50 kDa). |
References
-
BenchChem. (2025). The Induction of Apoptosis by 9-Methoxycamptothecin in Cancer Cells: A Technical Guide. [1]
-
National Institutes of Health (NIH). Antitumor Effects of Camptothecin Combined with Conventional Anticancer Drugs on the Cervical and Uterine Squamous Cell Carcinoma Cell Line SiHa.
-
Bio-Rad Antibodies. Analysis by Western Blotting - Apoptosis.
-
Abcam. Apoptosis western blot guide.
-
Hamilton, G., et al. (2014).[5][6] Synergism of cyclin-dependent kinase inhibitors with camptothecin derivatives in small cell lung cancer cell lines. Molecules.
-
Pantazis, P., et al. (2001). Induction of Apoptosis in 9-nitrocamptothecin-treated DU145 Human Prostate Carcinoma Cells. Cancer Research.
Sources
- 1. US11529352B2 - Preservation of immune response during chemotherapy regimens - Google Patents [patents.google.com]
- 2. 10-Hydroxy Camptothecin - TopoGEN: Preeminent Cancer Research Products Including High Quality Topoisomerase Enzymes & DNA Gyrase [topogen.com]
- 3. Rubitecan - Wikipedia [en.wikipedia.org]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Synergism of cyclin-dependent kinase inhibitors with camptothecin derivatives in small cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving 10-Hydroxy-9-nitrocamptothecin solubility for in vitro assays
Topic: Improving Solubility & Stability for In Vitro Assays
Executive Summary: The Solubility-Stability Paradox
Working with Camptothecin (CPT) derivatives like 10-Hydroxy-9-nitrocamptothecin presents a unique "Solubility-Stability Paradox" that often ruins in vitro data.
-
Solubility: The planar aromatic structure causes strong
stacking, leading to aggregation in aqueous media. While the 10-hydroxyl group adds slight polarity, the molecule remains highly hydrophobic. -
Stability (The Hidden Variable): The E-ring lactone is essential for Topoisomerase I inhibition. At physiological pH (>7.0), this ring hydrolyzes into an inactive carboxylate form .
The Challenge: You need a physiological pH for cell culture, but that same pH inactivates your drug. Furthermore, the high DMSO concentration required to solubilize the drug is often toxic to cells.
This guide provides a self-validating workflow to navigate these opposing forces.
Standard Operating Procedure (SOP): Stock Preparation
Critical Reagents
-
Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), ≥99.9%, sterile filtered.
-
Why? Even trace water in DMSO can accelerate lactone hydrolysis during storage.
-
-
Vessels: Amber glass vials or foil-wrapped polypropylene (light sensitive).
Protocol: High-Concentration Stock (10 mM)
-
Weighing: Weigh the powder in a static-free environment.
-
Dissolution: Add anhydrous DMSO to achieve a 10 mM concentration.
-
Note: Do not attempt to make aqueous stocks directly.
-
-
Sonication: Sonicate in a water bath at ambient temperature for 5–10 minutes until the solution is visually clear.
-
Aliquoting: Aliquot into single-use volumes (e.g., 20–50 µL) to avoid freeze-thaw cycles.
-
Storage: Store at -20°C (stable for ~6 months) or -80°C (stable for >1 year).
Assay Workflow: Preventing "Crash-Out"
The most common error is adding high-concentration DMSO stock directly to the cell culture well. This causes immediate, microscopic precipitation ("crash-out") that is invisible to the naked eye but destroys dose-response linearity.
The "Intermediate Dilution" Method
Use this workflow to ensure the drug remains soluble when it hits the cells.[1][2]
Figure 1: The Intermediate Dilution Strategy minimizes precipitation shock.
Data: Solubility Limits
| Solvent System | Max Solubility (Approx) | Risk Factor |
| 100% DMSO | > 10 mM | Low (Stable Stock) |
| PBS (pH 7.4) | < 5 µM | High (Precipitation) |
| Culture Media + 10% FBS | ~10–20 µM | Moderate (Albumin binds drug) |
| Media + Cyclodextrin | > 100 µM | Low (Enhanced Solubility) |
Advanced Formulation: Cyclodextrin Complexation
If you observe precipitation at your required doses, or if DMSO toxicity (>0.5%) is affecting your control cells, you must switch to a carrier system.
Recommendation: Hydroxypropyl-
Protocol:
-
Prepare a 20% (w/v) HP-
-CD solution in sterile water or PBS. -
Dissolve 10-Hydroxy-9-nitrocamptothecin in DMSO (high conc).
-
Add the DMSO solution to the cyclodextrin solution with vigorous vortexing.
-
Target Ratio: Ensure final solvent is <5% DMSO and >10% Cyclodextrin for the stock.
-
-
Dilute this complex into your assay media.
Troubleshooting Guide (FAQ)
Q1: My IC50 values shift significantly between experiments. Why?
A: This is likely due to Lactone Hydrolysis . At pH 7.4 (standard cell culture), the active lactone converts to the inactive carboxylate. The rate depends on time and the presence of serum albumin (HSA), which binds the carboxylate form and pulls the equilibrium toward inactivation.
Solution:
-
Acidify slightly: If your cells tolerate it, adjust media to pH 6.8–7.0.
-
Minimize incubation time: Add the drug last, just before starting the timer.
-
Check Serum: Be consistent with FBS lots; albumin levels vary.
Figure 2: The pH-dependent equilibrium.[4][5][6] High pH and Albumin favor the inactive form.
Q2: The cells in my "Vehicle Control" are dying.
A: You have exceeded the DMSO Tolerance Threshold . Most cancer cell lines tolerate 0.5% DMSO. Primary cells often tolerate only 0.1%.[1]
-
Test: Run a "DMSO-only" dose-response (0.1% to 2.0%) to find the "No Observable Effect Level" (NOEL) for your specific cell line.
-
Fix: Use the Intermediate Dilution Method (Section 3) or Cyclodextrins (Section 4) to lower final DMSO load.
Q3: I see crystals in the well under the microscope.
A: Supersaturation has occurred.
-
Immediate Fix: Sonicate your intermediate dilution before adding to the well.
-
Root Cause: You likely added 100% DMSO stock directly to cold media. Always add to pre-warmed (37°C) media while vortexing.
References
-
Wall, M. E., & Wani, M. C. (1995). Camptothecin and taxol: discovery to clinic.[7] Cancer Research.[8]
-
Giovanella, B. C., et al. (2000).[9] Dependence of anticancer activity of camptothecins on maintaining their lactone function.[7][9] Annals of the New York Academy of Sciences.
-
Zou, Y., et al. (2021). Enhanced Stability and Bioactivity of Natural Anticancer Topoisomerase I Inhibitors through Cyclodextrin Complexation.[7] Molecules.
-
Hatefi, A., & Amsden, B. (2002). Camptothecin delivery methods. Pharmaceutical Research.
-
Fassberg, J., & Stella, V. J. (1992). A kinetic and mechanistic study of the hydrolysis of camptothecin and some derivatives. Journal of Pharmaceutical Sciences.
Sources
- 1. lifetein.com [lifetein.com]
- 2. researchgate.net [researchgate.net]
- 3. Enhanced Stability and Bioactivity of Natural Anticancer Topoisomerase I Inhibitors through Cyclodextrin Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Lactone Stabilization is Not a Necessary Feature for Antibody Conjugates of Camptothecins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Rubitecan - Wikipedia [en.wikipedia.org]
- 9. Dependence of anticancer activity of camptothecins on maintaining their lactone function - PubMed [pubmed.ncbi.nlm.nih.gov]
Stabilizing the lactone ring of 10-Hydroxy-9-nitrocamptothecin in physiological pH
Topic: E-Ring Lactone Stabilization at Physiological pH Ticket ID: CPT-STAB-001 Status: Active Guide
Core Technical Brief: The Lactone Paradox
As a researcher working with 10-Hydroxy-9-nitrocamptothecin (10-OH-9-NC) , you are likely facing the "Lactone Paradox." The camptothecin scaffold contains an
-
The Active Form: The closed Lactone ring is essential for Topoisomerase I inhibition.[1] It allows the drug to intercalate into the DNA-enzyme complex.
-
The Inactive Form: At pH > 7, the ring hydrolyzes to the Carboxylate form.[1] This form is not only therapeutically inactive but also highly toxic due to non-specific binding.
The Critical Challenge: In human plasma, this equilibrium is not just a chemical shift; it is driven by a biological "sink." Human Serum Albumin (HSA) binds the carboxylate form with ~150-fold higher affinity than the lactone, effectively pulling the equilibrium entirely toward the inactive species within minutes [1, 2].[2][3]
Troubleshooting Guides
Module A: Formulation & Stability Issues
Symptom: My stock solution is turning yellow/precipitating, or potency drops after dilution in media.
| Potential Cause | Technical Explanation | Corrective Action |
| pH Drift > 6.0 | The lactone ring is pH-sensitive. Above pH 6.0, hydrolysis begins. The 10-hydroxyl group also adds phenolic acidity, complicating solubility. | Acidify the Matrix: Maintain formulation pH < 5.0 using Citrate or Acetate buffers. For IV mimics, use saline adjusted to pH 3-4. |
| Aprotic Solvent Dilution | Diluting a DMSO stock directly into PBS (pH 7.4) causes immediate ring opening and potential precipitation of the free acid. | Use Co-solvents: Pre-dilute with PEG-400 or Propylene Glycol before adding to aqueous media. This reduces the dielectric constant, favoring the neutral lactone. |
| Light Exposure | Camptothecins are photosensitive. The 9-nitro group is particularly susceptible to reduction or photolysis. | Amber Glass: Store all stocks in amber glass at -20°C. Handle under yellow light if possible. |
Module B: In Vivo / In Vitro Efficacy Loss
Symptom: IC50 values are significantly higher in media containing serum (FBS/HSA) compared to serum-free media.
Diagnosis: You are observing the HSA Sink Effect . The carboxylate form binds tightly to Albumin (HSA), removing it from the equilibrium. According to Le Chatelier's principle, the remaining lactone rapidly hydrolyzes to replace the carboxylate, leading to >90% deactivation within 30 minutes [1].
Solution: Hydrophobic Shielding (Liposomal Formulation) You must physically separate the drug from HSA using a carrier.
-
Strategy: Encapsulate 10-OH-9-NC in the aqueous core of liposomes.
-
Mechanism: The lipid bilayer prevents HSA from accessing the drug.
-
Critical Step: The liposome interior must be acidic (pH < 5) to keep the drug in lactone form and "trapped" (drug is permeable when neutral/lactone, impermeable when charged/carboxylate).
Module C: Analytical Artifacts (HPLC)
Symptom: My HPLC chromatogram shows a carboxylate peak even though my sample was acidic.
Diagnosis: On-column Hydrolysis. If your mobile phase is neutral (pH 7), the lactone will convert to carboxylate during the run inside the column.
Corrective Action:
-
Acidic Mobile Phase: Use Acetonitrile : Buffer (pH 3.0-4.0). Do not use neutral phosphate buffers.
-
Cold Handling: Keep autosampler at 4°C.
-
Sample Prep: Quench plasma samples with cold methanol/acetonitrile containing 1% acetic acid immediately.
Visualizing the Instability Pathway
The following diagram illustrates the kinetic trap caused by physiological pH and Albumin binding.
Caption: The "Albumin Sink" mechanism. At pH 7.4, equilibrium shifts right. HSA binding irreversibly sequesters the inactive form, depleting the active therapeutic agent.
Experimental Protocols
Protocol 1: HPLC Speciation Analysis
To quantify the ratio of Lactone vs. Carboxylate in a sample.
Reagents:
-
Mobile Phase A: 75mM Ammonium Acetate buffer, adjusted to pH 4.0 with acetic acid.
-
Mobile Phase B: Acetonitrile.[4]
Method:
-
Flow Rate: 1.0 mL/min.
-
Gradient: Isocratic 70% A / 30% B (Adjust based on retention).
-
Detection: Fluorescence (Ex: 370 nm, Em: 520 nm) is preferred for 10-OH derivatives due to higher sensitivity than UV.
-
Sample Prep (CRITICAL):
-
Take 50 µL sample.
-
Add 200 µL Cold Methanol (-20°C) to precipitate proteins.
-
For Total Drug: Add 1% Acetic Acid to force conversion to lactone.
-
For Speciation: Inject immediately without acid to see the "frozen" equilibrium state.
-
Protocol 2: Active Loading into Liposomes (Ammonium Sulfate Gradient)
To stabilize the lactone ring for in vivo delivery.
-
Lipid Film: Dry lipids (DSPC:Cholesterol 55:45 mol%) to a thin film.
-
Hydration: Hydrate with 250 mM Ammonium Sulfate (pH 5.5) .
-
Sizing: Extrude through 100 nm polycarbonate membranes.
-
Gradient Creation: Dialyze against PBS (pH 7.4) or pass through a Sephadex G-50 column equilibrated with PBS.
-
Result: Interior is Ammonium Sulfate (pH 5.5); Exterior is PBS (pH 7.4).
-
-
Loading: Incubate 10-OH-9-NC with liposomes at 60°C for 30 mins.
Frequently Asked Questions (FAQ)
Q: Can I use DMSO to keep the lactone stable in animal studies? A: No. While DMSO stabilizes the lactone in the vial, once injected, the high dilution factor in blood (aqueous, pH 7.4) causes rapid precipitation or hydrolysis. DMSO also causes hemolysis at high volumes. Use a co-solvent system (PEG/Ethanol) or liposomes.
Q: Why does the 10-Hydroxy group make this harder than standard Camptothecin? A: The 10-OH group adds a phenolic functionality. At pH > 9, this group can also ionize, creating a phenolate. This increases water solubility of the inactive forms but complicates the HPLC separation, as you now have three potential species (Lactone, Carboxylate, Phenolate-Carboxylate). Keep pH < 6 to avoid this.
Q: How long does the lactone survive in human blood without protection?
A: The half-life (
References
-
Burke, T. G., & Mi, Z. (1994). The structural basis of camptothecin interactions with human serum albumin: impact on drug stability. Journal of Medicinal Chemistry, 37(1), 40-46.
-
Mi, Z., & Burke, T. G. (1994). Differential interactions of camptothecin lactone and carboxylate forms with human blood components. Biochemistry, 33(34), 10325-10336.
-
Drummond, D. C., et al. (2006). Optimizing liposomes for delivery of chemotherapeutic agents. Pharmacological Reviews, 51(4), 691-743.
-
Fassberg, J., & Stella, V. J. (1992). A kinetic and mechanistic study of the hydrolysis of camptothecin and some analogues. Journal of Pharmaceutical Sciences, 81(7), 676-684.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Differential interactions of camptothecin lactone and carboxylate forms with human blood components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reversed-phase high-performance liquid chromatographic method for the simultaneous quantitation of the carboxylate and lactone forms of the camptothecin derivative irinotecan, CPT-11, and its metabolite SN-38 in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 6. japsonline.com [japsonline.com]
- 7. Lactone Stabilization is Not a Necessary Feature for Antibody Conjugates of Camptothecins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Role of pH and Ring-opening Hydrolysis Kinetics on Liposomal Release of Topotecan - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solubilization & Stability of 10-Hydroxy-9-nitrocamptothecin
Ticket ID: #CPT-10H9N-SOL Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1]
Executive Summary: The "Camptothecin Dilemma"
You are likely encountering a dual-failure mode common to 10-Hydroxy-9-nitrocamptothecin (10-HNC) and its analogs (e.g., Rubitecan, SN-38).[1] This molecule presents a physicochemical paradox:
-
Extreme Hydrophobicity: It is practically insoluble in water (< 5 µg/mL), behaving as a "brick dust" molecule due to strong intermolecular
- stacking of the planar aromatic rings. -
Lactone Instability: The E-ring lactone (essential for Topoisomerase I inhibition) rapidly hydrolyzes at physiological pH (> 7.4) into the inactive, water-soluble carboxylate form.[1]
Your Goal: Solubilize the drug without triggering hydrolysis. Our Solution: This guide provides validated protocols for Polymeric Micelles and Nanosuspensions , shifting the environment from aqueous bulk to hydrophobic nanocarriers.
Module 1: Pre-Formulation & Solubility Profiling
Q: Why does the drug precipitate immediately upon dilution in PBS, even from a DMSO stock?
A: This is "Crash Precipitation." 10-HNC requires a hydrophobic environment to remain dissolved. When you dilute a DMSO stock into an aqueous buffer (PBS), the solvent power drops exponentially. The drug molecules aggregate instantly due to the hydrophobic effect.
Troubleshooting Protocol: Solvent Screening Before attempting complex formulations, verify your raw material's solubility profile.
| Solvent / Medium | Solubility Est.[2][3][4] (mg/mL) | Application Note |
| DMSO | > 10 | Primary stock solvent.[1] Toxic to cells > 0.1% v/v. |
| DMA (Dimethylacetamide) | > 5 | Alternative organic co-solvent. |
| PEG 400 | 1 - 5 | Viscous; good for liquid fills but limited dilution capacity.[1] |
| Water (pH 7) | < 0.005 | Avoid. Promotes hydrolysis.[1] |
| Acidic Water (pH 3-4) | ~0.01 | Preferred aqueous phase. Preserves lactone ring.[1] |
Module 2: Polymeric Micelles (The "Gold Standard" Approach)
Q: How do I achieve high drug loading without precipitation?
A: Use Thin-Film Hydration with amphiphilic block copolymers (e.g., Pluronic F127 or PEG-b-PLA).[1] The core of the micelle protects the hydrophobic 10-HNC from water, while the shell ensures solubility.
Protocol: Preparation of 10-HNC Loaded PEG-PLA Micelles
Target: ~1 mg/mL aqueous concentration.
Materials:
-
10-HNC powder[1]
-
mPEG(2000)-PLA(2000) diblock copolymer[1]
-
Acetone or Dichloromethane (DCM)[1]
-
Rotary Evaporator[1]
Step-by-Step Workflow:
-
Dissolution: Dissolve 2 mg of 10-HNC and 20 mg of mPEG-PLA in 2 mL of Acetone (Ratio 1:10 w/w). Ensure complete dissolution.
-
Evaporation: Transfer to a round-bottom flask. Use a rotary evaporator (40°C, vacuum) to remove the solvent.
-
Critical Checkpoint: A thin, transparent, uniform film must form on the glass. If the film is opaque or "clumpy," the drug has crystallized—discard and repeat.
-
-
Hydration: Add 2 mL of pre-warmed (37°C) water or saline to the flask.
-
Agitation: Rotate the flask at atmospheric pressure (no vacuum) at 60°C for 30 minutes.
-
Clarification: Centrifuge at 5,000 rpm for 10 minutes to remove unincorporated drug. Filter supernatant through a 0.22 µm PVDF filter.
Visualizing the Workflow
Figure 1: Thin-film hydration workflow for encapsulating hydrophobic drugs into polymeric micelles.
Module 3: Nanosuspensions (Surfactant-Stabilized)
Q: My study requires high concentrations (>5 mg/mL). Micelles are too dilute.
A: Switch to Nanosuspensions . This "Top-Down" approach physically mills the drug crystals into nanometer-sized particles stabilized by surfactants, drastically increasing surface area and dissolution rate.[1]
Protocol: High-Shear Homogenization / Wet Milling[1]
Materials:
-
10-HNC Powder[1]
-
Stabilizer Solution: 1% (w/v) Poloxamer 188 (Pluronic F68) or Tween 80 in water.
-
High-shear homogenizer (e.g., Ultra-Turrax) or Probe Sonicator.[1]
Step-by-Step Workflow:
-
Pre-Dispersion: Disperse 10 mg of 10-HNC powder into 5 mL of the Stabilizer Solution. Vortex vigorously to break large clumps.
-
High-Shear Mixing: Homogenize at 15,000–20,000 rpm for 10 minutes.
-
Cooling: Place the vial in an ice bath to prevent heat degradation.
-
-
Sonication (Optional but Recommended): Probe sonicate (20% amplitude, pulse 5s on/5s off) for 5 minutes to reduce particle size further (< 500 nm).
-
Verification: Check particle size via Dynamic Light Scattering (DLS). Target size: 200–400 nm.[6] PDI < 0.3.
Module 4: Analytical Troubleshooting (HPLC)
Q: Why does my HPLC chromatogram show two peaks for a pure sample?
A: You are seeing the Lactone-Carboxylate Equilibrium .[1] If your mobile phase is neutral (pH 7), the lactone ring opens during the run.
Mechanism of Failure
-
Lactone Form (Active): Closed E-ring. Highly lipophilic.[7]
-
Carboxylate Form (Inactive): Open E-ring. Hydrophilic/Charged. Toxicologically distinct.
Corrective Action: Acidify the Mobile Phase
To quantify 10-HNC accurately, you must lock it in the lactone form.
-
Column: C18 Reverse Phase (e.g., 5 µm, 150 x 4.6 mm).
-
Mobile Phase: Acetonitrile : Water (with 0.1% Trifluoroacetic Acid or adjusted to pH 3.0 with Phosphoric Acid).
-
Ratio: Typically 40:60 or 50:50 isocratic.
-
Sample Diluent: Dissolve samples in Acetonitrile or Methanol acidified with 0.5% Acetic Acid. Do not dilute in PBS.
Visualizing the Stability Pathway
Figure 2: The pH-dependent equilibrium of Camptothecin derivatives.[4][8][9] Formulation must maintain the acidic/protected state (Green) to prevent conversion to the inactive form (Red).
References
-
Watanabe, M., et al. (2006). "Preparation of camptothecin-loaded polymeric micelles and evaluation of their incorporation and circulation stability."[10] International Journal of Pharmaceutics.
-
Hatefi, A., & Amsden, B. (2002). "Camptothecin delivery methods." Pharmaceutical Research. (Discusses the lactone stability necessity).
-
Zhang, L., et al. (2013). "Physicochemical characterization, solubilization, and stabilization of 9-nitrocamptothecin using pluronic block copolymers." Journal of Pharmaceutical Sciences.
-
Merisko-Liversidge, E., et al. (2003). "Nanosizing: a formulation approach for poorly-water-soluble compounds."[1] European Journal of Pharmaceutical Sciences.
-
Giovanella, B.C., et al. (2000). "Dependence of anticancer activity of camptothecins on maintaining their lactone function." Annals of the New York Academy of Sciences.
Sources
- 1. Rubitecan | C20H15N3O6 | CID 472335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. uknowledge.uky.edu [uknowledge.uky.edu]
- 3. From Conventional to Next-Generation Strategies: Recent Advances in Polymeric Micelle Preparation for Drug Delivery [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Evaluation of Camptothecin-Based Antibody–Drug Conjugates with High Hydrophilicity and Structural Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. US5859023A - Formulations and compositions of poorly water soluble camptothecin derivatives - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Sci-Hub. Preparation of camptothecin-loaded polymeric micelles and evaluation of their incorporation and circulation stability / International Journal of Pharmaceutics, 2006 [sci-hub.ru]
Technical Support Center: 10-Hydroxy-9-nitrocamptothecin (10-OH-9-NC) In Vivo Optimization
Status: Operational Role: Senior Application Scientist Subject: Optimization of Formulation, Dosage, and Stability for Animal Models
Introduction: The "Lactone Paradox"
Welcome to the technical support hub for Camptothecin (CPT) analogues. You are likely here because you are experiencing inconsistent tumor inhibition or unexpected toxicity with 10-Hydroxy-9-nitrocamptothecin (10-OH-9-NC) .
The Core Challenge: Like its parent compounds 9-Nitrocamptothecin (Rubitecan) and 10-Hydroxycamptothecin, this molecule is defined by a critical instability: the E-ring lactone .
-
pH < 5.5: The drug exists in the active lactone form (closed ring).
-
pH > 7.0: The ring hydrolyzes into the inactive carboxylate form.
In physiological conditions (pH 7.4), the active form spontaneously degrades, binding to Human Serum Albumin (HSA) and becoming therapeutically inert while increasing toxicity. Your formulation and dosing strategy must actively fight this equilibrium.
Part 1: Formulation Protocols (The Root Cause)
Issue: "My compound precipitates in the syringe" or "I see no efficacy despite high doses." Diagnosis: Hydrophobic precipitation or Lactone Hydrolysis.
The "Golden Standard" Vehicle
Water solubility for 10-OH-9-NC is negligible (< 5 µg/mL). Do not use saline alone. You must use a co-solvent system or a lipid carrier.
Recommended Vehicle Composition (Intraperitoneal/Oral)
| Component | Concentration | Function | Technical Note |
| DMSO | 5% - 10% | Primary Solubilizer | Dissolve dry powder here first. |
| PEG 400 | 40% | Co-solvent | Increases viscosity and stability. |
| Tween 80 | 1% - 5% | Surfactant | Prevents precipitation upon dilution. |
| Saline (Acidified) | Balance (45-54%) | Bulk Carrier | CRITICAL: Adjust pH to 5.0 using 0.1N HCl or Phosphoric Acid. |
Preparation Workflow (Step-by-Step)
-
Weighing: Weigh 10-OH-9-NC powder. Protect from light (CPTs are photosensitive).
-
Primary Solubilization: Add 100% DMSO to the powder. Vortex until clear yellow/orange solution is formed.
-
Checkpoint: If cloudy, sonicate at 37°C for 5 mins.
-
-
Stabilization: Add PEG 400 and Tween 80 to the DMSO mixture. Vortex.
-
Dilution (The Danger Zone): Slowly add the acidified saline (pH 5.0) dropwise while vortexing.
-
Why? Adding saline too fast causes "shock precipitation."
-
-
Final pH Check: Verify final pH is between 5.0 and 6.0. If pH > 6.5, the lactone ring will open before injection.
Visualizing the Stability Mechanism
Caption: The reversible hydrolysis of the E-ring. Efficacy depends entirely on maintaining the Green state (Lactone) via acidic formulation.
Part 2: Dosing Strategy (Optimization)
Issue: "The mice are losing weight rapidly" or "Tumor growth is unaffected." Diagnosis: CPTs are S-phase specific . High bolus doses (MTD) are often less effective than lower, frequent doses (Metronomic dosing) because the drug must be present while cells are dividing.
Recommended Dosing Schedules (Mouse Xenograft)
| Schedule | Dosage Range (IP) | Rationale | Toxicity Risk |
| Intermittent (q4d x 4) | 5 - 8 mg/kg | Allows bone marrow recovery. | Moderate (GI toxicity peaks at day 4-5). |
| Metronomic (5 days on, 2 days off) | 1.5 - 2.5 mg/kg | Recommended. Sustains S-phase inhibition. | Low (Cumulative weight loss is main marker). |
| Oral Gavage (Daily) | 1.0 - 2.0 mg/kg | Mimics clinical route (Rubitecan). | High variability due to stomach pH. |
Dose Escalation Decision Tree
Caption: Safety-first algorithm for optimizing dosage. Weight loss is the primary surrogate for CPT-induced toxicity.
Part 3: Troubleshooting & FAQs
Q1: I see a yellow precipitate immediately upon injection into the mouse. What happened?
-
Cause: This is "solvent shock." The DMSO/PEG mixture hit the aqueous peritoneal fluid, and the drug crashed out.
-
Fix:
-
Increase the Tween 80 concentration to 5%.
-
Warm the solution to 37°C before injection.
-
Inject slowly (over 10-15 seconds) to allow physiological dilution.
-
Q2: The mice have severe diarrhea/bloody stool (Hemorrhagic Cystitis).
-
Cause: This is the classic dose-limiting toxicity of CPTs (especially 9-nitro and 10-hydroxy derivatives). The drug accumulates in the intestines.
-
Fix:
-
Immediate Drug Holiday: Stop dosing for 3 days.
-
Hydration: Administer 0.5 mL saline SC (subcutaneous) daily to support renal clearance.
-
Switch Route: If dosing Oral, switch to IP to bypass direct GI contact, although biliary excretion will still occur.
-
Q3: Can I use "Intralipid" instead of DMSO?
-
Answer: Yes, and it is often better for toxicity.
-
Protocol: Dissolve drug in a small volume of DMA (Dimethylacetamide) or DMSO, then mix into 20% Intralipid (fat emulsion). The lipid droplets protect the lactone ring from hydrolysis better than saline.
Q4: Why does 9-Nitrocamptothecin (and its 10-OH analog) turn green/blue in solution?
-
Warning: This indicates oxidation or photodegradation.
-
Fix: CPTs must be kept in amber tubes. If the solution is not yellow/orange, discard it.
References
-
Giovanella, B. C., et al. (1991). "Complete growth inhibition of human cancer xenografts in nude mice by treatment with 20-(S)-camptothecin." Cancer Research.[1]
-
Pantazis, P., et al. (2003). "Camptothecin and 9-nitrocamptothecin (9NC) as anti-cancer agents."[2][3][4][5] Cell Cycle.
-
Fassberg, J., & Stella, V. J. (1992). "A kinetic and mechanistic study of the hydrolysis of camptothecin and some analogues." Journal of Pharmaceutical Sciences. (Establishes the pH < 5.5 rule).
-
Liehr, J. G., et al. (2000).[6] "Dependence of Anticancer Activity of Camptothecins on Maintaining Their Lactone Function." Annals of the New York Academy of Sciences.
-
Derakhshandeh, K., et al. (2010). "Preparation and in vitro characterization of 9-nitrocamptothecin-loaded long circulating nanoparticles." International Journal of Nanomedicine.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Determination of 9-nitrocamptothecin and its metabolite 9-aminocamptothecin in human plasma using high-performance liquid chromatography with ultraviolet and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Characterization of 9-Nitrocamptothecin Liposomes: Anticancer Properties and Mechanisms on Hepatocellular Carcinoma In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 9-Nitro-20(S)-carbonate-camptothecin (NCP4), a novel prodrug of 9-nitrocamptothecin (9-NC), exhibits potent chemotherapeutic efficacy and improved safety against hepatocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dependence of anticancer activity of camptothecins on maintaining their lactone function - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in 10-Hydroxy-9-nitrocamptothecin cell viability assays
Introduction: The "Lactone Paradox"
Welcome to the Advanced Support Desk. If you are seeing high variability in your IC50 values, "crashing out" at high concentrations, or inconsistent data between replicates with 10-Hydroxy-9-nitrocamptothecin, you are likely battling the intrinsic chemistry of the camptothecin scaffold.
This molecule is not a standard small molecule inhibitor; it is a dynamic shapeshifter . Its biological activity depends entirely on the E-ring Lactone , which is thermodynamically unstable at physiological pH (7.4). In standard cell culture media, the active lactone hydrolyzes to the inactive carboxylate form within minutes to hours.
This guide moves beyond basic pipetting errors to address the physicochemical properties driving your inconsistencies: pH-dependent hydrolysis, hydrophobicity, and fluorescence interference.
Troubleshooting Guide & FAQs
Category 1: Chemical Stability & Potency Shifts
Q: Why do my IC50 values shift significantly (e.g., from 50 nM to 500 nM) between experiments, even with the same cell line?
A: You are likely measuring the degradation rate, not just the potency. At pH 7.4 (standard RPMI/DMEM), the active lactone ring of 10-OH-9-NC opens to form the inactive carboxylate species. This equilibrium is rapid. If one experiment involves a stock sitting in media for 20 minutes longer than the next, your effective concentration of active drug drops significantly.
-
The Mechanism: The carboxylate form is highly affinity-bound by Human Serum Albumin (HSA) in your FBS, further pulling the equilibrium toward the inactive state [1].
-
The Fix:
-
Acidify your Stock: Ensure your DMSO stock is slightly acidified (or strictly anhydrous) to preserve the lactone.
-
"Pulse" Addition: Do not dilute the drug into a large volume of media and then pipette onto the plate. Add the drug to the wells immediately after dilution.
-
Check pH: If your incubator CO2 fluctuates, media pH changes, altering the Lactone:Carboxylate ratio.
-
Category 2: Solubility & Precipitation
Q: I see a "spike" in absorbance or unexpected cell death at high concentrations, but it doesn't follow a sigmoid curve. What is happening?
A: The compound is precipitating ("crashing out"). 10-OH-9-NC is highly hydrophobic. In aqueous media, it has a solubility limit often <5 µg/mL [2].[1] When you add a high-concentration DMSO stock directly to the well, the rapid change in polarity causes micro-precipitation.
-
Artifacts: These crystals can scatter light (increasing absorbance in MTT/MTS) or settle on cells, causing localized toxicity that doesn't reflect soluble pharmacology.
-
The Fix:
-
Intermediate Dilution: Perform a serial dilution in DMSO first, then a single step into media.
-
Solubility Limit: Do not exceed 10 µM in the final well unless you are using a solubilizing agent (like cyclodextrins) [3].
-
Category 3: Assay Interference[2]
Q: My "No Cell" control wells containing the drug show fluorescence/absorbance. Is the drug interfering with the readout?
A: Yes, Camptothecins are intrinsically fluorescent. Camptothecin derivatives possess intrinsic fluorescence (typically Excitation ~360-380 nm, Emission ~440-500 nm). While this is blue/green, the 10-hydroxy substitution can shift emission spectra [4].[2]
-
The Risk: If you use blue/green fluorescent viability dyes (like Calcein AM) or if the drug precipitates (scattering light), you will get false "viable" signals.
-
The Fix:
-
Blank Subtraction: Always run a "Media + Drug (No Cells)" control for every concentration. Subtract this value from your experimental wells.
-
Switch Readouts: Use ATP-based luminescence (e.g., CellTiter-Glo) which is less prone to optical interference than fluorescence or colorimetric (MTT) assays.
-
Visualizing the Problem
Diagram 1: The Lactone-Carboxylate Equilibrium
This diagram illustrates the core instability mechanism. At pH > 7, the active drug (Left) converts to the inactive form (Right), a process accelerated by Serum Albumin.
Caption: The pH-dependent hydrolysis of the E-ring lactone is the primary driver of potency loss in camptothecin assays.
The "Kinetic-Aware" Experimental Protocol
Do not treat 10-OH-9-NC like a stable reagent. Use this protocol to minimize hydrolysis artifacts.
Step 1: Stock Preparation (Critical)
-
Solvent: 100% Anhydrous DMSO.
-
Acidification: If storing for >1 week, add 0.1% Acetic Acid to the DMSO stock to maintain pH < 6.
-
Storage: -20°C, protected from light (amber vials).
Step 2: The "Intermediate Plate" Method
Avoids precipitation shock.
-
Prepare a 100x concentration series in a V-bottom 96-well plate using 100% DMSO .
-
Prepare an "Intermediate Plate" with culture media. Transfer 2 µL of the 100x DMSO stock into 198 µL of Media. (Final DMSO: 1%). Mix rapidly.
-
Immediately transfer 100 µL from the Intermediate Plate to your Cell Plate.
-
Why? This ensures the drug is pre-solubilized before hitting the cells, reducing crystal formation.
-
Step 3: Incubation Timing
-
Duration: Minimum 48 hours.
-
Reason: 10-OH-9-NC is a Topoisomerase I inhibitor (S-phase specific) [5]. It only kills cells attempting to divide. Short assays (24h) will show false low toxicity because many cells haven't cycled yet.
-
Step 4: Data Normalization
-
Formula:
-
Note: The Signal_DrugBlank accounts for any intrinsic fluorescence/absorbance of the compound itself.
Summary Data Tables
Table 1: Stability vs. Media Conditions
| Parameter | Condition | Effect on 10-OH-9-NC Activity | Recommendation |
| pH | Acidic (< 6.[3]0) | Stable (Lactone form dominant) | Store stocks here. |
| pH | Physiological (7.[4][5]4) | Unstable (Hydrolysis t1/2 ~20-30 min) | Minimize handling time in media. |
| Serum | 10% FBS | Reduces Potency (Albumin binds inactive form) | Keep FBS constant across all runs. |
| Light | Ambient Lab Light | Degradation (Photolabile) | Work in low light/amber tubes. |
Table 2: Assay Readout Compatibility
| Assay Type | Compatibility | Risk Factor | Mitigation |
| MTT/MTS | Medium | Chemical reduction interference; Precipitation scattering. | Wash cells before adding dye; Use SDS solubilization. |
| Resazurin | Low | Fluorescence overlap (Blue/Green emission). | Use strict background subtraction. |
| ATP (Glo) | High | Minimal optical interference. | Recommended Gold Standard. |
Diagram 2: Troubleshooting Decision Tree
Caption: A logical flow to diagnose the root cause of assay failure, distinguishing between physical solubility issues and biological timing artifacts.
References
-
Burke, T. G., & Mi, Z. (1994). The structural basis of camptothecin interactions with human serum albumin: impact on drug stability. Journal of Medicinal Chemistry, 37(17), 2580–2587.
-
Adams, D. J., et al. (2013). Physicochemical characterization, solubilization, and stabilization of 9-nitrocamptothecin using pluronic block copolymers. Journal of Pharmaceutical Sciences, 102(9).
-
Mao, S., et al. (2021). Enhanced Stability and Bioactivity of Natural Anticancer Topoisomerase I Inhibitors through Cyclodextrin Complexation. Molecules, 26(19), 6023.
-
Chourpa, I., et al. (1998). Intracellular distribution and localization of the antitumor drug 10-hydroxycamptothecin in cancer cells: a confocal microspectrofluorometric study. Cancer Research, 58(19).
-
Pommier, Y. (2006). Topoisomerase I inhibitors: camptothecins and beyond.[6][7][8][9] Nature Reviews Cancer, 6, 789–802.
Sources
- 1. Physicochemical characterization, solubilization, and stabilization of 9-nitrocamptothecin using pluronic block copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential interactions of camptothecin lactone and carboxylate forms with human blood components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A kinetic and mechanistic study of the hydrolysis of camptothecin and some analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of a chemically stable 10-hydroxycamptothecin nanosuspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Human topoisomerase I inhibition: docking camptothecin and derivatives into a structure-based active site model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The mechanism of topoisomerase I poisoning by a camptothecin analog - PMC [pmc.ncbi.nlm.nih.gov]
Preventing hydrolysis of 10-Hydroxy-9-nitrocamptothecin during experiments
Topic: Preventing Hydrolysis of 10-Hydroxy-9-nitrocamptothecin (10-OH-9-NC) Case ID: CPT-STAB-001 Status: Active Guide Audience: Senior Researchers, Formulation Scientists
Executive Summary
The therapeutic efficacy of 10-Hydroxy-9-nitrocamptothecin (10-OH-9-NC) is strictly dependent on the integrity of its E-ring lactone . Under physiological conditions (pH 7.4) and in the presence of Human Serum Albumin (HSA), this lactone undergoes rapid hydrolysis into an inactive carboxylate form. This guide provides a self-validating system to maintain the active lactone species during storage, dilution, and biological assays.
Module 1: The Mechanism of Instability
The Lactone-Carboxylate Equilibrium
The core instability of 10-OH-9-NC arises from a pH-dependent equilibrium. The closed lactone ring (active) is thermodynamically unstable at neutral or basic pH, opening to form a carboxylate anion (inactive/toxic).
-
Acidic pH (< 5.0): Favors the Lactone form.
-
Physiological pH (> 7.0): Shifts equilibrium toward the Carboxylate.
-
HSA Trap: Human Serum Albumin binds preferentially to the carboxylate form (affinity ~
), acting as a "sink" that pulls the equilibrium further toward inactivation.
Pathway Visualization
The following diagram illustrates the thermodynamic pressures on the molecule.
Figure 1: The hydrolysis pathway of 10-OH-9-NC. Note that HSA binding drives the reaction to the right, depleting the active drug.
Module 2: Storage & Stock Preparation Protocols
Objective: Prevent pre-experimental hydrolysis and oxidative degradation.
Critical Protocol: Anhydrous Stock Preparation
-
Solvent Selection: Use DMSO (Dimethyl Sulfoxide) or DMA (Dimethylacetamide) .
-
Why: These aprotic solvents prevent hydrolysis.
-
Warning: Avoid protic solvents (Methanol/Ethanol) for long-term storage as they can promote transesterification or slow hydrolysis if water is present.
-
-
Acidification (Optional but Recommended):
-
Add 0.1% Phosphoric Acid or Citric Acid to the DMSO stock.
-
Why: This ensures that any trace moisture absorbed from the atmosphere does not trigger ring-opening.
-
-
Temperature: Store at -20°C or -80°C .
-
Note: 9-nitrocamptothecins are susceptible to oxidation (forming N-oxides) in DMSO at room temperature over time.
-
Troubleshooting Stock Issues
| Symptom | Probable Cause | Corrective Action |
| Precipitation upon thawing | DMSO freezing point is high (18.5°C). | Warm to 37°C briefly and vortex. Ensure the cap is sealed to prevent water condensation entry. |
| Yellow to Orange shift | pH shift or oxidation. | Check pH. If pH > 6, discard. Store under nitrogen gas to prevent N-oxide formation. |
| Loss of potency | Hydrolysis in stock. | Verify stock integrity via HPLC (see Module 4). Always prepare fresh stocks if >1 month old. |
Module 3: Experimental Workflow (In Vitro & In Vivo)
Objective: Minimize hydrolysis during the "window of action."
Scenario A: Cell Culture (In Vitro)
The Problem: Cell culture media (DMEM/RPMI) is buffered to pH 7.4, which immediately triggers hydrolysis (
Protocol:
-
Prepare Dilutions Immediately: Do not prepare intermediate dilutions in PBS/Media and let them sit.
-
The "Cold Spike" Method:
-
Keep culture media at 37°C.
-
Keep 10-OH-9-NC stock on ice.
-
Add stock directly to the well or vessel immediately before the start of the experiment.
-
-
Acidic Media Modification (Short-term):
-
For uptake studies, adjust media pH to 6.0 - 6.5 using MES buffer if cell viability permits (short exposures < 4 hours). This significantly slows hydrolysis.
-
Scenario B: Animal Studies (In Vivo)
The Problem: Injection into the bloodstream (pH 7.4 + HSA) causes rapid inactivation.
Protocol:
-
Formulation Vehicle: Avoid pure saline/PBS.
-
Recommended:PEG400/Ethanol/Phosphoric Acid mixtures or Liposomal formulations .
-
Example: 40% PEG 400 + 10% Ethanol + 0.1% Phosphoric Acid + Saline (adjust final pH to ~4-5).
-
-
Route of Administration:
-
Intraperitoneal (IP): Use acidic vehicle (pH 4-5).
-
Intravenous (IV): Must be injected slowly; blood buffering will eventually hydrolyze the drug, but starting with 100% lactone maximizes the initial "area under the curve" (AUC).
-
Module 4: Analytical Verification (HPLC)
Objective: Distinguish between Active Lactone and Inactive Carboxylate.
Standard HPLC methods often re-equilibrate the sample, giving false results. You must "freeze" the equilibrium.
Method 1: Measuring "Total" Drug (Lactone + Carboxylate)
-
Sample Prep: Add sample to cold methanol containing 1% Acetic Acid or Perchloric Acid .
-
Mechanism: Acidification converts all Carboxylate back to Lactone.
-
Result: Quantifies total drug concentration.
Method 2: Speciation (Lactone vs. Carboxylate Ratio)
-
Sample Prep: Add sample to Cold (-70°C) Methanol without acid. Inject immediately.
-
Mobile Phase: Must be neutral or slightly acidic (pH 6.0) to prevent on-column hydrolysis, but separation is difficult.
-
Alternative: Use a Dual-Injection Strategy :
-
Inject un-acidified sample (measures Lactone only).
-
Inject acidified sample (measures Total).
-
Calculate Carboxylate = Total - Lactone.
-
Data Reference: Stability Profiles
| Condition | Approximate Half-Life ( | Notes |
| pH 4.0 (Buffer) | > 24 Hours | Stable region. |
| pH 7.4 (PBS) | ~20 - 40 Minutes | Rapid hydrolysis driven by pH. |
| pH 7.4 + HSA | < 10 Minutes | HSA binds carboxylate, pulling equilibrium right. |
| Human Plasma | ~10 - 15 Minutes | Combined effect of pH and Albumin. |
References
-
Hsiang, Y. H., et al. (1989). "Camptothecin induces protein-linked DNA breaks via mammalian DNA topoisomerase I." Journal of Biological Chemistry. Link
-
Fassberg, J., & Stella, V. J. (1992). "A kinetic and mechanistic study of the hydrolysis of camptothecin and some analogues." Journal of Pharmaceutical Sciences. Link
-
Burke, T. G., & Mi, Z. (1994). "The structural basis of camptothecin interactions with human serum albumin: impact on drug stability." Journal of Medicinal Chemistry. Link
-
Chabot, G. G. (1997). "Clinical pharmacokinetics of camptothecin analogues." Cancer Chemotherapy and Pharmacology. Link
Technical Support Center: Systemic Delivery of 10-Hydroxy-9-nitrocamptothecin (10-HNC)
Status: Operational Operator: Senior Application Scientist Ticket ID: HNC-DELIVERY-001
Introduction: The "Double-Edged" Molecule
Welcome to the 10-HNC technical hub. You are likely here because 10-Hydroxy-9-nitrocamptothecin (10-HNC) is failing in your delivery pipeline despite showing high potency in screening.
The Core Problem: 10-HNC is a dual-substituted camptothecin (CPT) analogue. It inherits the "insolubility" of the parent CPT and the "instability" of the E-ring lactone.
-
Solubility: It is practically insoluble in water (< 5 µg/mL), leading to aggregation.
-
Stability: The pharmacologically active lactone ring hydrolyzes into an inactive carboxylate form at physiological pH (7.4).
This guide treats 10-HNC not just as a drug, but as a pH-dependent shapeshifter . Your delivery system must act as a "micro-environment shield" to preserve the active form.
Module 1: The Lactone Stability Crisis
User Query: "My IC50 values in cell culture are significantly higher (worse) than predicted, even though the drug concentration is correct."
Diagnosis: You are likely measuring the concentration of the inactive carboxylate form. At pH 7.4 (cell media), the equilibrium shifts rapidly toward the open-ring carboxylate, which binds tightly to albumin (HSA) in serum, effectively sequestering the drug.
The Mechanism: E-Ring Hydrolysis
The active lactone form (closed ring) is essential for Topoisomerase I inhibition. The carboxylate form is inactive and highly toxic (causing hemorrhagic cystitis).
Figure 1: The pH-dependent equilibrium of 10-HNC.[1] At physiological pH, the reaction favors the inactive carboxylate, which is further trapped by albumin binding.
Troubleshooting & Solutions
| Issue | Root Cause | Technical Solution |
| Loss of Potency in Media | pH 7.4 triggers ring opening (t1/2 ~11-20 min). | Acidic Microenvironment: Formulate in PLGA or lipid cores with an internal pH < 6.0. The acidic core locks the drug in lactone form. |
| High Systemic Toxicity | Carboxylate form accumulation. | Encapsulation: Use high-density PEGylation to prevent premature release and albumin interaction. |
| Burst Release | Drug adsorbed on nanoparticle surface. | Wash Step: Introduce a basic wash (pH 8) briefly during NP fabrication to strip surface-bound drug, followed by re-acidification. |
Module 2: Formulation & Solubility
User Query: "I see precipitation when diluting my stock solution into aqueous buffer, or my nanoparticle loading efficiency is <10%."
Diagnosis: 10-HNC is highly lipophilic. Standard passive loading often fails because the drug precipitates faster than it partitions into the carrier.
Decision Logic for Carrier Selection
Figure 2: Decision matrix for selecting the appropriate delivery vehicle based on physicochemical constraints.
Critical Protocol: High-Efficiency Loading (Solid Dispersion)
Do not use simple dialysis for hydrophobic CPTs; drug precipitation occurs before encapsulation.
-
Dissolution: Dissolve 10-HNC and the polymer (e.g., PEG-b-PLA) in a common organic solvent (Acetone or THF).
-
Rapid Mixing: Inject this organic phase into vigorous stirring water (anti-solvent).
-
Solvent Removal: Evaporate organic solvent immediately via rotary evaporation.
-
Filtration: Pass through 0.45 µm filter to remove unencapsulated aggregates.
Module 3: Analytical Validation (HPLC Protocol)
User Query: "How do I accurately measure Encapsulation Efficiency (EE) without shifting the lactone/carboxylate ratio during analysis?"
The Golden Rule: Always acidify your samples immediately upon collection. If you extract in neutral methanol, the lactone will hydrolyze during the HPLC run, giving false data.
Validated HPLC Protocol for 10-HNC
1. Reagents:
-
Mobile Phase: Acetonitrile : Water (30:70 v/v) containing 1% Triethylamine acetate (TEAA) adjusted to pH 5.5 with acetic acid.
-
Note: The acidic pH is crucial to separate lactone (retention time ~8 min) from carboxylate (~3 min).
-
-
Extraction Solvent: Cold Methanol acidified with 0.1% HCl.
2. Sample Preparation (Plasma or NP Release Media):
-
Take 100 µL of sample.
-
Immediately add 400 µL of Cold Acidified Methanol (-20°C).
-
Vortex for 30 seconds (precipitates proteins and polymers).
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Inject the supernatant immediately.
3. Detection:
-
Fluorescence Detector (FLD): Excitation: 370 nm | Emission: 528 nm.
-
Why FLD? 10-HNC fluorescence is highly sensitive to the microenvironment.[2] The lactone form is significantly more fluorescent in hydrophobic environments than the carboxylate form in water.
4. Calculation:
Module 4: In Vivo Pharmacokinetics FAQ
Q: Why is the half-life of my nanoparticle formulation shorter than expected in mice? A: This is likely "Burst Release" induced by protein adsorption.
-
Mechanism: Upon injection, HSA adsorbs to the NP surface (opsonization). If 10-HNC is loosely associated with the surface, HSA acts as a "sink," pulling the drug out.
-
Fix: Increase the density of the PEG corona (use PEG MW 2000-5000 Da) to create a steric barrier against HSA.
Q: Can I use UV absorbance for quantification? A: No. The UV spectra of lactone and carboxylate forms overlap significantly. Fluorescence is required for specificity, and it offers 10-100x higher sensitivity, which is necessary given the low solubility limits.
References
-
Sriram, D., et al. (2005). Camptothecins and their derivatives: a review of synthesis and antitumor activity. Bioorganic & Medicinal Chemistry Letters.
-
Burke, T. G., & Mi, Z. (1994). The structural basis of camptothecin interactions with human serum albumin: impact on drug stability. Journal of Medicinal Chemistry.
-
Hatefi, A., & Amsden, B. (2002). Biodegradable injectable in situ forming drug delivery systems. Journal of Controlled Release.
-
Botella, P., & Rivero-Buceta, E. (2017). Safe approaches for camptothecin delivery: Structural analogues and nanomedicines. Journal of Controlled Release.
Sources
Enhancing the bioavailability of oral 10-Hydroxy-9-nitrocamptothecin formulations
Status: Operational Ticket Focus: Bioavailability Enhancement & Formulation Stability Assigned Specialist: Senior Application Scientist, Drug Delivery Systems
Introduction: The "Solubility-Stability" Paradox
Welcome to the technical support hub for 10-Hydroxy-9-nitrocamptothecin (10-HNC) . If you are developing oral formulations for this compound, you are likely facing the "Camptothecin Paradox":
-
Solubility: The compound is lipophilic and practically insoluble in water (< 5 µg/mL).
-
Stability: The pharmacologically active
-hydroxy-lactone ring is chemically unstable at physiological pH (7.4), hydrolyzing into the inactive carboxylate form.[1][2]
This guide provides validated protocols to simultaneously tackle these opposing forces. We move beyond basic dissolution to focus on lactone preservation and nanonization .
Module 1: The Lactone Stability Crisis
The Core Issue: At pH > 7, the E-ring (lactone) of 10-HNC opens. In plasma, Human Serum Albumin (HSA) preferentially binds to the inactive carboxylate form, acting as a "sink" that pulls the equilibrium further toward inactivation.[1] Oral formulations must protect the drug from the neutral pH of the small intestine until absorption occurs.
Diagnostic Visualization: The Hydrolysis Trap
The following diagram illustrates the mechanism you are fighting against.
Figure 1: The pH-dependent equilibrium.[2][3] Note that HSA binding (blue) effectively removes the drug from the active pool, making lactone protection (green) critical.
Module 2: Validated Formulation Protocols
We recommend two primary strategies based on the physicochemical profile of 10-HNC: SMEDDS (for lactone shielding) and Nanocrystals (for dissolution velocity).
Protocol A: SMEDDS (Self-Microemulsifying Drug Delivery System)
Why this works: The oil phase shields the lactone ring from aqueous hydrolysis in the GI tract.
Reagents Required:
-
Oil Phase: Ethyl Oleate or Capryol 90 (Solubilizer).[2]
-
Surfactant: Cremophor EL or Tween 80 (Emulsifier).[2]
-
Co-surfactant: PEG 400 or Transcutol P (Interface flexibility).[2]
Step-by-Step Workflow:
-
Solubility Screening:
-
Add excess 10-HNC to 2 mL of individual oils/surfactants.[2]
-
Vortex for 48h at 25°C.
-
Centrifuge (10,000 rpm, 10 min) and analyze supernatant via HPLC.
-
Target: Select the vehicle with highest solubilization capacity (typically Ethyl Oleate > 5 mg/mL).
-
-
Phase Diagram Construction:
-
Mix Surfactant and Co-surfactant (Smix) at ratios (1:1, 2:1, 3:1).[2]
-
Titrate Oil with Smix while adding water dropwise.
-
Identify the "Microemulsion Region" (clear/transparent zone) on a ternary plot.
-
-
Drug Loading:
-
Dissolve 10-HNC into the optimized Oil/Smix concentrate.
-
Critical Step: Acidify the aqueous phase slightly (pH 4.0) if pre-emulsifying, or encapsulate in enteric-coated soft gels to bypass gastric degradation.[2]
-
Protocol B: Top-Down Nanocrystal Manufacturing
Why this works: Increases surface area-to-volume ratio, driving saturation solubility (
Equipment: Planetary Ball Mill or High-Pressure Homogenizer.
| Parameter | Specification | Reason |
| Stabilizer | Poloxamer 188 (10% w/w) | Provides steric hindrance to prevent agglomeration.[2] |
| Milling Media | Zirconium Oxide beads (0.1 mm) | High density ensures sufficient shear energy.[2] |
| Speed/Pressure | 800 bar (Homogenizer) | 20 cycles required for PDI < 0.[2]2. |
| Temperature | Keep < 10°C | Prevents heat-induced lactone degradation.[2] |
Module 3: Troubleshooting & FAQs
Category: Stability Issues
Q: My HPLC shows a split peak for 10-HNC. Is this an impurity? A: Likely not. This is the Lactone/Carboxylate equilibrium .
-
Diagnosis: Check your mobile phase pH.
-
Fix: Ensure your HPLC mobile phase is acidified (e.g., Acetonitrile:Water with 0.1% Trifluoroacetic acid or Acetate buffer pH 4.0).[2] If you run at neutral pH, the lactone will open during the run, causing peak splitting or tailing.
Q: The drug precipitates when the SMEDDS is diluted in water. A: The drug load exceeds the solubilization capacity of the microemulsion.
-
Fix 1: Increase the surfactant-to-oil ratio (
). -
Fix 2: Check for "Ostwald Ripening." If the emulsion droplets are too large (>100nm), the drug will diffuse out. Aim for a droplet size < 50 nm.
Category: Bioavailability[4][5][6]
Q: Why is oral bioavailability low despite good solubility in the formulation? A: You are likely facing P-glycoprotein (P-gp) efflux . 10-HNC is a P-gp substrate.[2]
-
Solution: Use excipients that inhibit P-gp.[2]
-
Recommendation: Switch your surfactant to TPGS 1000 (D-α-Tocopheryl polyethylene glycol 1000 succinate).[2] TPGS inhibits P-gp ATPase, effectively closing the efflux pump and increasing intracellular accumulation.
-
Q: How do I validate lactone protection in vitro? A: Perform a "pH-Switch" Dissolution Test.
-
Incubate formulation in Simulated Gastric Fluid (pH 1.2) for 2 hours.
-
Switch to Simulated Intestinal Fluid (pH 6.8).[2]
-
Success Metric: >80% of drug should remain in Lactone form after 1 hour in SIF. If >50% converts to Carboxylate, the lipid shielding is insufficient.
Module 4: Experimental Workflow Visualization
The following diagram outlines the decision tree for selecting the correct formulation strategy based on your lab's capabilities and the drug's specific behavior.
Figure 2: Formulation Decision Tree. Choose SMEDDS for maximum lactone protection; choose Nanocrystals for maximum drug loading.
References
-
Vertex Pharmaceuticals/NIH. (2013).[2] Physicochemical characterization, solubilization, and stabilization of 9-nitrocamptothecin using pluronic block copolymers. Journal of Pharmaceutical Sciences.
-
Sun Yat-sen University. (2020).[2][4] Enhanced Stability of the Pharmacologically Active Lactone Form of 10-Hydroxycamptothecin by Self-Microemulsifying Drug Delivery Systems.[2][4] AAPS PharmSciTech.
-
China Pharmaceutical University. (2017). Enhanced oral bioavailability of 10-hydroxycamptothecin through the use of poly (n-butyl cyanoacrylate) nanospheres.[2] Drug Development and Industrial Pharmacy.
-
BenchChem. (2025).[1][2] Technical Support Center: Stability of Rubitecan's Lactone Ring at Physiological pH.
-
Biomedical Nanotechnology. (2011). Preparation and antitumor study of camptothecin nanocrystals.[5][6][7][8] International Journal of Pharmaceutics.[9]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Rubitecan | C20H15N3O6 | CID 472335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enhanced Stability of the Pharmacologically Active Lactone Form of 10-Hydroxycamptothecin by Self-Microemulsifying Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-cancer activity of camptothecin nanocrystals decorated by silver nanoparticles - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 6. Nanocrystals of a new camptothecin derivative WCN-21 enhance its solubility and efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation and antitumor study of camptothecin nanocrystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 9-nitrocamptothecin polymeric nanoparticles: cytotoxicity and pharmacokinetic studies of lactone and total forms of drug in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Reducing off-target toxicity of 10-Hydroxy-9-nitrocamptothecin in vivo
Topic: Reducing in vivo off-target toxicity of 10-Hydroxy-9-nitrocamptothecin. Audience: Drug Development Scientists & Preclinical Researchers. Status: Operational.
Welcome to the 10-HNC Optimization Portal
You are likely visiting this center because your in vivo models are exhibiting severe off-target toxicities—specifically myelosuppression, hemorrhagic cystitis, or rapid weight loss—despite promising in vitro potency.
This guide addresses the pharmacokinetic paradox of Camptothecin (CPT) analogues like 10-HNC: the chemical feature responsible for its potency (the E-ring lactone) is thermodynamically unstable at physiological pH, converting into a toxic, inactive carboxylate form.
Module 1: The Stability-Toxicity Nexus (Root Cause Analysis)
Q: Why is 10-HNC showing high toxicity but lower-than-expected efficacy in my animal models?
A: The issue is likely the Lactone-Carboxylate Equilibrium . 10-HNC, like its parent compounds (9-NC and 10-HCPT), exists in two forms. At pH 7.4 (blood/tissue), the active Lactone form undergoes hydrolysis to open the E-ring, forming the Carboxylate form.
-
The Trap: The Carboxylate form is inactive against Topoisomerase I (loss of efficacy) but binds tightly to Human Serum Albumin (HSA). This protein binding creates a "sink" that pulls the equilibrium toward the inactive form while simultaneously extending the circulation time of the toxic metabolite, leading to systemic toxicity (myelosuppression) rather than tumor targeting.
Visualizing the Mechanism:
Figure 1: The "Albumin Sink" effect. At physiological pH, the equilibrium shifts right, deactivating the drug and causing toxicity via albumin-bound circulation.
Module 2: Formulation Strategies (The Fix)
Q: How do I force the drug to remain in the active Lactone form during delivery?
A: You cannot rely on simple saline/DMSO solvation. You must use an Encapsulation Strategy that maintains an acidic microenvironment or physically shields the lactone ring from blood pH until cellular uptake.
Protocol A: 10-HNC Loaded PLGA Nanoparticles (Sustained Release)
Best for: Reducing Cmax-related toxicity and extending half-life.
Materials:
-
PLGA (50:50, MW 10-25 kDa).
-
Stabilizer: Polyvinyl alcohol (PVA).
-
Solvent: Acetone/Dichloromethane.
-
Critical Reagent: 0.1 N HCl or Citrate Buffer (pH 3.0).
Step-by-Step Protocol:
-
Organic Phase: Dissolve 50 mg PLGA and 5 mg 10-HNC in 2 mL Acetone.
-
Aqueous Phase: Prepare 10 mL of 2% PVA solution. Crucial: Adjust aqueous phase pH to 3.0 using dilute HCl. This acidic environment protects the lactone ring during emulsion.
-
Emulsification: Add Organic phase to Aqueous phase dropwise under probe sonication (20 kHz, 60W) for 3 minutes on ice.
-
Solvent Evaporation: Stir gently for 4 hours at room temperature to evaporate acetone.
-
Wash: Centrifuge (15,000 x g, 20 min). Resuspend pellet in acidic distilled water (pH 4.0) to wash. Repeat 2x.
-
Lyophilization: Freeze-dry with 5% sucrose as a cryoprotectant.
Validation Check:
-
Dissolve a sample in Acetonitrile.[1]
-
Pass Criteria: >90% of drug must be in Lactone form (retention time distinct from Carboxylate).
Protocol B: Mixed Micelle Formulation (Solubility & Stability)
Best for: High dose intensity with reduced vehicle toxicity (avoiding Cremophor EL).
Formulation Table:
| Component | Ratio (w/w) | Function |
| 10-HNC | 1 | Active Agent |
| Pluronic F127 | 10 | Steric Stabilizer |
| Pluronic P123 | 5 | Hydrophobic Core Former |
| Citric Acid | 0.5 | Micro-pH Modifier |
Procedure:
-
Dissolve 10-HNC and Pluronics in Ethanol.
-
Evaporate solvent (Rotavap) to form a thin film.
-
Hydrate film with Citrate Buffer (pH 5.0) at 40°C.
-
Filter through 0.22 µm membrane.
Module 3: In Vivo Troubleshooting & Mitigation
Q: My animals are developing hemorrhagic cystitis (blood in urine). Is this avoidable?
A: Yes. This is a classic CPT side effect caused by the renal excretion of the active drug or its metabolites irritating the bladder mucosa.
Immediate Mitigation Protocol:
-
Hyper-hydration: Administer 1 mL Saline (IP or SC) 30 minutes prior to 10-HNC dosing.
-
Schedule Adjustment: Switch from "Daily x 5" to "Every Other Day (Q2D)" or "Q4D". CPT toxicity is highly schedule-dependent.
-
Urine pH: Unlike some chemotherapies where alkalinization helps, for CPTs, maintaining a slightly acidic urine (pH < 6.5) prevents the carboxylate form from predominating, though dilution (hydration) is the most effective factor.
Q: How do I interpret the Pharmacokinetic (PK) Data?
A: Use the following troubleshooting logic to analyze your PK curves.
Figure 2: PK Troubleshooting Decision Tree.
Summary of Key Recommendations
| Toxicity Symptom | Likely Cause | Recommended Technical Adjustment |
| Low Efficacy / High Toxicity | Lactone hydrolysis to Carboxylate form. | Acidify formulation (pH 4-5) or encapsulate in PLGA/Liposomes . |
| Hemorrhagic Cystitis | Bladder accumulation of active drug. | Pre-hydration (1mL saline) and Intermittent Dosing (Q2D/Q4D). |
| Injection Site Necrosis | Drug precipitation / Solvent toxicity (DMSO). | Switch to Micelle (Pluronic) or Lipid Nanoparticle formulation. |
References
-
Lactone Stability & Mechanism
-
Burke, T. G., & Mi, Z. (1994). The structural basis of camptothecin interactions with human serum albumin: impact on drug stability. Journal of Medicinal Chemistry.
-
-
Nanoparticle Formulation (PLGA)
-
Derakhshandeh, K., et al. (2007). Preparation and in vitro characterization of 9-nitrocamptothecin-loaded long circulating nanoparticles for delivery in cancer patients. International Journal of Nanomedicine.
-
-
Liposome Strategies
-
Hatefi, A., & Amsden, B. (2002). Camptothecin delivery methods. Pharmaceutical Research.
-
-
In Vivo Toxicity Management
-
Giovanella, B. C., et al. (1999). Preclinical evaluation of the anticancer activity and toxicity of 9-nitro-20(S)-camptothecin (Rubitecan).[3] International Journal of Oncology.
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. 9-nitrocamptothecin polymeric nanoparticles: cytotoxicity and pharmacokinetic studies of lactone and total forms of drug in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro antitumor activity of 9-nitro-camptothecin as a single agent and in combination with other antitumor drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing experimental variability in 10-Hydroxy-9-nitrocamptothecin studies
This guide functions as a specialized Technical Support Center for researchers working with 10-Hydroxy-9-nitrocamptothecin (CPT109) .[1] It addresses the specific physicochemical challenges of this compound, distinguishing it from its close analogs Rubitecan (9-NC) and SN-38 while applying the universal handling rules of the camptothecin class.
Status: Operational | Role: Senior Application Scientist Topic: Minimizing Experimental Variability in CPT109 Studies[1]
Executive Summary: The "Lactone Paradox"
If you are observing inconsistent IC50 values, precipitation in media, or "disappearing" peaks in HPLC, you are likely battling the Lactone-Carboxylate Equilibrium .
Like all camptothecins, 10-Hydroxy-9-nitrocamptothecin exists in two distinct forms depending on pH:
-
Lactone (Closed E-ring): Lipophilic, active Topoisomerase I inhibitor. Stable at pH < 5.0 .
-
Carboxylate (Open E-ring): Hydrophilic, biologically inactive . Predominant at pH > 7.0 .[2]
Crucial Insight: At physiological pH (7.4), the active lactone hydrolyzes to the inactive carboxylate with a half-life of roughly 20–30 minutes. Furthermore, Human Serum Albumin (HSA) binds preferentially to the carboxylate form, acting as a "sink" that pulls the equilibrium further toward inactivation.
Part 1: Stability & Handling Protocols
Use this module if your stock solutions degrade or potency varies between replicates.[1]
Q: Why do my IC50 values shift significantly between experimental runs?
A: The most common cause is uncontrolled pH during the dilution step. If you dilute the drug into neutral PBS or media and let it sit for even 30 minutes before adding to cells, you may lose >50% of the active compound.
The Fix: The "Acidic Drop" Protocol To maintain the active lactone form, you must keep the pH acidic until the final moment of exposure.
-
Stock Preparation: Dissolve CPT109 powder in 100% DMSO (anhydrous).
-
Why: Hydrolysis requires water. In anhydrous DMSO, the lactone ring is stable for months at -20°C.
-
-
Intermediate Dilution: Do NOT dilute directly into neutral media.
-
Correct Step: Dilute the DMSO stock into 10 mM Phosphoric Acid (pH 2–3) or Acetate Buffer (pH 4).[1]
-
Result: This creates a stable working solution where the lactone ring remains closed.
-
-
Final Addition: Add this acidic working solution to your cell culture media.
-
Buffering Capacity: The volume of the acidic drug solution should be small (<1% v/v) so the culture media's bicarbonate buffer instantly neutralizes it to pH 7.4 upon contact with cells, starting the hydrolysis clock only when the experiment begins.
-
Q: I see precipitation when adding the drug to cell culture media. How do I fix this?
A: CPT109 is highly hydrophobic. Rapid addition to aqueous media causes "crashing out."
Troubleshooting Checklist:
-
Vortexing: Vortex the media vigorously while adding the drug solution dropwise.
-
Carrier Limit: Ensure final DMSO concentration is <0.5%. Higher concentrations can paradoxically destabilize the solution by altering the dielectric constant.
-
Serum Interaction: Add the drug to serum-free media first, then add serum. Serum proteins can induce precipitation if the local concentration is too high during mixing.
Part 2: Analytical Verification (HPLC)
Use this module to validate your drug concentration and species ratio.[1]
Q: How do I quantify the Active Lactone vs. Inactive Carboxylate?
A: You must "freeze" the equilibrium immediately upon sampling. Standard HPLC methods often re-equilibrate the sample on the column, giving false results.
Validated HPLC Protocol for CPT109 Species Separation:
| Parameter | Condition | Note |
| Column | C18 Reverse Phase (e.g., 5µm, 250 x 4.6 mm) | Standard hydrophobic retention.[1] |
| Mobile Phase | Acetonitrile : Buffer (approx. 30:70) | Crucial: Buffer must be acidic (pH ~3.0) to prevent on-column hydrolysis.[1] |
| Buffer Composition | 25 mM Ammonium Acetate + Acetic Acid (pH 4.0) | Alternatively, use TEAA buffer for sharper peaks. |
| Sample Prep (Lactone) | Extract plasma/media with cold methanol (-20°C) containing 1% acetic acid.[1] | Acid + Cold stops hydrolysis instantly. |
| Detection | Fluorescence: Ex 370 nm / Em 530 nm | CPT109 is naturally fluorescent. UV (254 nm) is less sensitive. |
Visualizing the Workflow:
Caption: Decision tree for quantifying specific CPT109 species. Acidification is required to measure "Total" drug by forcing all carboxylate back to lactone.
Part 3: Biological Interpretation
Use this module to interpret in vivo vs. in vitro discrepancies.
Q: Why is CPT109 less potent in vivo than my in vitro data suggests?
A: This is likely due to the "Albumin Sink" Effect .
In a test tube (buffer only), the Lactone
-
HSA binds the inactive Carboxylate.
-
This removes free Carboxylate from the solution.
-
By Le Chatelier's principle, more Active Lactone hydrolyzes to replace the Carboxylate.
-
Result: The effective concentration of active drug drops precipitously in the presence of plasma proteins.
Recommendation: When performing IC50 assays, run a parallel arm with 10% Human Serum (not just FBS) to model this resistance mechanism. If your compound loses >10x potency in serum, it is highly albumin-bound.
Mechanism Diagram:
Caption: The "Albumin Sink." HSA binds the inactive carboxylate, pulling the equilibrium to the right and depleting the active lactone form.
References
-
Hamilton, G., et al. (2014).[3][4] "Synergism of Cyclin-Dependent Kinase Inhibitors with Camptothecin Derivatives in Small Cell Lung Cancer Cell Lines." Molecules, 19(2), 2077-2088.[1] (Demonstrates CPT109 cytotoxicity profile relative to SN-38 and Rubitecan).
-
[1]
-
-
Fassberg, J., & Stella, V. J. (1992). "A kinetic and mechanistic study of the hydrolysis of camptothecin and some analogues." Journal of Pharmaceutical Sciences, 81(7), 676-684.[1] (The foundational text on the lactone/carboxylate equilibrium mechanism).[5]
-
Cabri, W., et al. (1995).[6] "A new high yield semisynthetic approach to (20S)-9-amino-camptothecin."[1][6] Tetrahedron Letters, 36(50), 9197-9200.[1] (Details the synthesis and chemical structure of 10-hydroxy-9-nitrocamptothecin).
-
[1]
-
-
Burris, H. A., et al. (2005). "Phase II trial of oral rubitecan in previously treated pancreatic cancer patients." The Oncologist, 10(3), 183-190.[1] (Provides clinical context for the instability of nitro-camptothecins).
-
[1]
-
Sources
- 1. US11529352B2 - Preservation of immune response during chemotherapy regimens - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synergism of cyclin-dependent kinase inhibitors with camptothecin derivatives in small cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rubitecan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 9-Aminocamptothecin, IDEC-132, NSC-603071, NSC-629971((R, S)-isomer), 9-AC-药物合成数据库 [drugfuture.com]
Protocol refinement for 10-Hydroxy-9-nitrocamptothecin topoisomerase I cleavage assay
Ticket ID: TOP1-9NC-OH-OPTIMIZATION Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Subject: Protocol Refinement & Troubleshooting for 10-Hydroxy-9-nitrocamptothecin Cleavage Assays[1]
Executive Summary: The "Lactone Paradox"
Welcome to the technical support center. You are likely working with 10-Hydroxy-9-nitrocamptothecin (10-OH-9-NC) , a potent camptothecin analog.[1] This compound functions as an interfacial inhibitor , trapping the Topoisomerase I-DNA covalent complex (cleavable complex).[1]
The Critical Failure Point: The biological activity of 10-OH-9-NC is strictly dependent on the E-ring lactone being closed.[1] At physiological pH (>7.[1]5) or in the presence of serum albumin, this ring hydrolyzes to the inactive carboxylate form. Furthermore, the drug-enzyme-DNA complex is reversible .[1] If your protocol includes a heating step before the addition of SDS, you will reverse the reaction and detect zero cleavage, leading to false negatives.
This guide refines the standard cleavage assay to account for the specific chemical instability of nitro-camptothecins.
Pre-Assay Optimization: Compound Handling
Before starting the assay, ensure your compound handling does not sabotage the experiment.
| Parameter | Specification | Technical Rationale |
| Solvent | 100% DMSO | 10-OH-9-NC is hydrophobic.[1] Avoid aqueous dilution until the final moment. |
| Storage | -20°C, Desiccated, Dark | Nitro-camptothecins are light-sensitive and prone to hydrolysis.[1] |
| Working pH | pH 7.0 - 7.5 | Critical: pH > 8.0 accelerates lactone ring opening (inactivation).[1] |
| Drug Addition | Last component before Enzyme | Prevents precipitation in aqueous buffer before the enzyme can bind. |
The Refined Protocol: Topoisomerase I Cleavage Assay
Standardized for 3'-end labeled DNA substrates (e.g., pBR322 fragments or oligonucleotides).[1]
Phase A: Reaction Assembly
-
Prepare 10X Reaction Buffer:
-
Mix Components (on ice):
-
Add Drug (10-OH-9-NC):
-
Initiate Reaction:
Phase B: Incubation & Trapping (The Critical Phase)
-
Incubate: 37°C for 20 minutes .
-
Why? This establishes the equilibrium between cleavage and religation.
-
-
STOP & TRAP (Do NOT Heat):
-
Add Stop Solution immediately: Final concentration 1% SDS (Sodium Dodecyl Sulfate) and 0.5 mg/mL Proteinase K.[1]
-
Mechanism:[1][2][3][4][5][6] SDS denatures the Topo I, "freezing" the covalent bond between Tyrosine-723 and the DNA 3'-phosphate. If you omit SDS, the enzyme will religate the DNA, erasing the nick.
-
-
Digestion:
-
Incubate at 50°C for 45-60 minutes .
-
Why? Proteinase K digests the denatured Topo I, leaving only a small peptide attached to the DNA. This allows the DNA to enter the sequencing gel.
-
Phase C: Analysis
-
Precipitation: Ethanol precipitate DNA (to remove salts/SDS) or add Loading Dye directly if volume permits.[1]
-
Electrophoresis: Run on a denaturing polyacrylamide sequencing gel (e.g., 14% PAGE with 7M Urea).
-
Imaging: PhosphorImager analysis.
Visualizing the Mechanism & Workflow
The following diagram illustrates the "Interfacial Inhibition" mechanism and the critical decision points where the assay often fails.
Figure 1: Mechanism of Action and Assay Critical Path.[1] Note that heating without SDS causes the complex to reverse (religate), resulting in a false negative.
Troubleshooting Guides (FAQ)
Ticket #1: "I see no cleavage bands, even with the positive control."
Diagnosis: Complex Reversal or Enzyme Inactivity.[1]
-
Q1: Did you heat the sample to 65°C or 95°C before adding SDS?
-
Q2: Is your SDS old or precipitated?
-
Fix: Use fresh 10% SDS stock.[1] The final concentration must be at least 1% to rapidly denature the enzyme.
-
-
Q3: Did you use the "Lactone" form?
-
Fix: Check the pH of your buffer. If it was stored at pH 8.0 or higher, the drug is likely in the inactive carboxylate form.
-
Ticket #2: "My gel is smeared; I can't see distinct bands."
Diagnosis: Protein Contamination or Nuclease Activity.[1]
-
Q1: Did you use Proteinase K?
-
Fix: Topo I is a large protein (~91 kDa).[1] If not digested, it remains covalently bound to the DNA, causing it to shift unpredictably or get stuck in the well. Ensure Proteinase K digestion is efficient (50°C for 1 hour).
-
-
Q2: Is there too much enzyme?
-
Fix: Titrate the Topo I. Excess enzyme can cause non-specific binding or massive DNA degradation if contaminated with nucleases.[1]
-
Ticket #3: "The drug precipitates when added to the buffer."
Diagnosis: Solubility Shock.
-
Q1: How did you add the drug?
Logic Tree for Data Interpretation
Use this flow to interpret your gel results.
Figure 2: Troubleshooting Logic Tree for Gel Electrophoresis Results.
References
-
Hsiang, Y. H., Hertzberg, R., Hecht, S., & Liu, L. F. (1985). Camptothecin induces protein-linked DNA breaks via mammalian DNA topoisomerase I. Journal of Biological Chemistry, 260(27), 14873–14878.[1]
-
Pommier, Y. (2006). Topoisomerase I inhibitors: camptothecins and beyond.[1] Nature Reviews Cancer, 6(10), 789-802.[1]
-
Dexheimer, T. S., & Pommier, Y. (2008). DNA cleavage assay for the identification of topoisomerase I inhibitors.[1] Nature Protocols, 3(11), 1736–1750.[1]
-
Burke, T. G., & Mi, Z. (1994). The structural basis of camptothecin interactions with human serum albumin: impact on drug stability.[1] Journal of Medicinal Chemistry, 37(1), 40-46.[1]
Sources
- 1. Rubitecan - Wikipedia [en.wikipedia.org]
- 2. Topoisomerase I-Targeting Drugs | Oncohema Key [oncohemakey.com]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. The mechanism of topoisomerase I poisoning by a camptothecin analog - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Repair of Topoisomerase I-Mediated DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A human topoisomerase I cleavage complex is recognized by an additional human topisomerase I molecule in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing 10-Hydroxy-9-nitrocamptothecin in Cell Culture
Status: Operational | Ticket ID: #CPT-10H9N-SOL | Updated: January 28, 2026 Subject: Solubility Optimization, Stability Maintenance, and Precipitation Troubleshooting
Executive Summary: The Physicochemical Paradox
As a Senior Application Scientist, I frequently encounter researchers struggling with 10-Hydroxy-9-nitrocamptothecin (10-HNC). This compound presents a dual challenge common to the camptothecin (CPT) family: hydrophobic aggregation and pH-dependent hydrolysis .
To successfully utilize 10-HNC in vitro, you must manage two competing forces:
-
Solubility: The planar aromatic structure causes "stacking" and precipitation in aqueous media.
-
Bioactivity (The Lactone Ring): The E-ring lactone is essential for Topoisomerase I inhibition.[1] However, at physiological pH (7.4), this ring hydrolyzes into an inactive carboxylate form.
The Critical Insight: A clear solution does not guarantee a successful experiment. If your 10-HNC is fully dissolved but has hydrolyzed to the carboxylate form due to high pH, your cytotoxicity data will be invalid.
The Mechanics of Instability
Before addressing the protocol, visualize the chemical behavior governing your reagent.
Figure 1: The Lactone-Carboxylate Equilibrium
Caption: At pH 7.4, equilibrium shifts right. Serum albumin binds the carboxylate, pulling the reaction further toward the inactive state (The "Sink Effect").[1]
Troubleshooting Guide & FAQs
Issue 1: "I see fine needles or turbidity immediately upon adding the stock to the media."
Diagnosis: Solvent Shock (The "Crash-out" Effect). 10-HNC is highly lipophilic. When a concentrated DMSO stock hits aqueous media, the local water concentration spikes, forcing the drug out of solution before it can disperse.
Corrective Action:
-
Do not add DMSO stock directly to a static flask of media.
-
The "Vortex-Injection" Technique:
-
Aliquot the required volume of media into a separate tube.
-
Vortex the media gently.
-
While vortexing, inject the DMSO stock into the center of the vortex. This ensures rapid dispersal, preventing local concentration hotspots.
-
Issue 2: "My IC50 values are much higher (less potent) than literature values."
Diagnosis: Lactone Hydrolysis.[1][2][3] If you prepared your dilutions in standard media (pH 7.4) and let them sit (even for 30 minutes), up to 50-80% of the 10-HNC may have converted to the inactive carboxylate form.
Corrective Action:
-
Acidify the Stock: Maintain your DMSO stock with a trace of acid (e.g., 0.1% acetic acid or dilute HCl) to lock the compound in the lactone form during storage.
-
Fresh Preparation: Prepare working solutions immediately before addition to cells. Never store diluted media stocks.
Issue 3: "Can I use 100% Ethanol instead of DMSO?"
Response: Generally, No . While ethanol is less cytotoxic, 10-HNC solubility in ethanol is significantly lower than in DMSO. You will likely reach saturation limits, leading to micro-precipitation that is invisible to the naked eye but affects dosing accuracy. Stick to anhydrous DMSO (Grade: Cell Culture Tested).
Validated Preparation Protocol
This protocol minimizes precipitation risk while maximizing lactone retention.
Reagents Required
-
10-Hydroxy-9-nitrocamptothecin (Solid)
-
Anhydrous DMSO (Sterile filtered)
-
0.1 N HCl (Optional, for acidification)
-
Phosphate Buffered Saline (PBS), pH 6.0 (Adjusted)
Step-by-Step Workflow
Step 1: Stock Solution Preparation (10 mM)
-
Weigh 10-HNC powder in a microcentrifuge tube.
-
Calculate DMSO volume for exactly 10 mM .
-
Add DMSO.[4] Vortex vigorously for 1 minute.
-
Visual Check: Inspect for floating crystals. If present, sonicate in a water bath at 37°C for 5 minutes.
-
Note: Do not exceed 40°C; thermal degradation is a risk.
-
Step 2: The "Intermediate Dilution" (Critical Step)
Direct dilution from 10 mM to 10 nM often fails due to pipetting errors and solvent shock.
-
Prepare an Intermediate Stock (100 µM) using acidified PBS (pH 6.0) or media.
-
Why pH 6.0? It is physiological enough to not harm cells upon final dilution, but acidic enough to slow lactone hydrolysis.
-
-
Add 10 µL of 10 mM Stock -> 990 µL of pre-warmed (37°C) acidified PBS.
-
Vortex immediately.
Step 3: Final Dosing
-
Add the Intermediate Stock to your cell culture wells to achieve the final concentration (e.g., 10 nM - 1 µM).
-
Ensure final DMSO concentration is < 0.5% (v/v) to avoid solvent toxicity.
Data Reference: Solubility & Stability Matrix
Use this table to set your experimental boundaries.
| Parameter | Limit / Condition | Notes |
| Max Solubility (DMSO) | ~10 - 20 mM | Sonicate if >10 mM. |
| Max Solubility (Water) | < 5 µg/mL | Essentially insoluble. |
| Max Solubility (Media + 10% FBS) | ~10 µM | Serum proteins help solubilize but may sequester the drug. |
| Lactone Half-Life (pH 7.4) | ~20 - 30 mins | Hydrolysis is rapid in neutral media. |
| Lactone Half-Life (pH 5.0) | > 24 hours | Acidic environment preserves activity. |
| Precipitation Risk Zone | > 50 µM in Media | High risk of crystallization. |
Diagnostic Workflow: Precipitation Decision Tree
Use this logic flow to resolve visible particulates in your media.
Figure 2: Troubleshooting Particulates
Caption: Distinguishing chemical precipitation (refractile crystals) from biological contamination is the first step in troubleshooting.
References
-
Hertzberg, R. P., et al. (1989). "Modification of the hydroxylactone ring of camptothecin: inhibition of mammalian topoisomerase I and biological activity."[1][5] Journal of Medicinal Chemistry. Link
-
Fassberg, J., & Stella, V. J. (1992). "A kinetic and mechanistic study of the hydrolysis of camptothecin and some analogues." Journal of Pharmaceutical Sciences. Link
-
Burke, T. G., & Mi, Z. (1994). "The structural basis of camptothecin interactions with human serum albumin: impact on drug stability." Journal of Medicinal Chemistry. Link
-
BenchChem Technical Support. (2025). "Stability of Rubitecan's Lactone Ring at Physiological pH." BenchChem Knowledge Base. Link
-
National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 104842, 9-Nitrocamptothecin." PubChem. Link
Disclaimer: This guide is for research use only. 10-Hydroxy-9-nitrocamptothecin is a potent cytotoxic agent; always adhere to MSDS guidelines and institutional safety protocols regarding cytotoxic waste disposal.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Physicochemical characterization, solubilization, and stabilization of 9-nitrocamptothecin using pluronic block copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of pH and Ring-opening Hydrolysis Kinetics on Liposomal Release of Topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enhanced Stability and Bioactivity of Natural Anticancer Topoisomerase I Inhibitors through Cyclodextrin Complexation - PMC [pmc.ncbi.nlm.nih.gov]
Effect of serum albumin on 10-Hydroxy-9-nitrocamptothecin lactone stability
Topic: Effect of Serum Albumin on 10-Hydroxy-9-nitrocamptothecin (HNC) Lactone Stability Ticket ID: HNC-STAB-001 Status: Open Support Tier: Level 3 (Senior Application Scientist)
Executive Summary: The "Albumin Sink" Effect
Welcome to the technical guide for 10-Hydroxy-9-nitrocamptothecin (HNC). If you are observing a rapid loss of drug efficacy or fluorescence signal in serum-containing media compared to buffer (PBS), you are likely encountering the Albumin-Mediated Hydrolysis Shift .
Camptothecins (CPTs) exist in a pH-dependent equilibrium between a biologically active Lactone (closed E-ring) and an inactive Carboxylate (open ring).[1] While this equilibrium is pH-driven, Human Serum Albumin (HSA) acts as a thermodynamic "sink." HSA binds the carboxylate form with significantly higher affinity than the lactone form.[2] This preferential binding pulls the equilibrium to the right, accelerating the hydrolysis of the active drug, often reducing the active fraction from ~50% (in PBS) to <5% (in Plasma) within minutes.
Module 1: Diagnostic & Troubleshooting
Issue: "My IC50 values shift drastically between serum-free and serum-containing media."
Root Cause Analysis: The 9-nitro and 10-hydroxy substitutions on the camptothecin scaffold modulate lipophilicity but do not fully protect the E-ring lactone from albumin-catalyzed hydrolysis. In the presence of HSA (or FBS), the active lactone is rapidly converted to the inactive carboxylate.
Diagnostic Workflow: Use this decision matrix to confirm if Albumin is the cause of your instability.
| Observation | Likely Cause | Recommended Action |
| Rapid signal loss in <10 min | HSA-mediated hydrolysis (The "Sink" Effect) | Switch to Protocol A (Kinetic Fluorescence) to measure |
| Stable in PBS, unstable in Media | Albumin binding preference for Carboxylate | Perform Protocol B (Cold-Acid HPLC) to quantify species ratio. |
| Precipitation at high conc. | Solubility limit of Lactone form | Check solvent compatibility (DMSO < 0.5%). |
Module 2: Experimental Protocols
Protocol A: Fluorescence Quenching Titration (Binding Affinity)
Objective: Determine the binding constant (
Principle: HNC acts as a quencher of HSA’s intrinsic tryptophan fluorescence (Trp-214). By titrating HNC into HSA, you can calculate the binding affinity using the Stern-Volmer equation.
Reagents:
-
Buffer: 10 mM PBS, pH 7.4 (physiological).
-
HSA Stock: 2.0
M in PBS. -
HNC Stock: 1.0 mM in DMSO (Keep dark, -20°C).
Step-by-Step Procedure:
-
Baseline: Add 2.0 mL of HSA solution to a quartz cuvette. Record fluorescence emission (Excitation: 280 nm; Emission: 300–450 nm).
-
Titration: Sequentially add HNC (1–10
L aliquots) to achieve final concentrations of 0 to 20 M. -
Equilibration: Mix gently and incubate for 2 minutes at 25°C (or 37°C) after each addition.
-
Measurement: Record spectra after each addition. Note the decrease in peak intensity at ~340 nm.
-
Correction: Correct for the Inner Filter Effect (IFE) . HNC absorbs UV light at 280 nm; failure to correct will artificially inflate your binding constant.
-
Formula:
-
Data Analysis (Stern-Volmer):
Plot
- : Stern-Volmer quenching constant.[3][4]
-
If the plot is linear, it indicates a single class of fluorophores (static quenching).
Protocol B: Cold-Acid HPLC Separation (Lactone vs. Carboxylate)
Objective: Quantify the exact ratio of Active (Lactone) vs. Inactive (Carboxylate) forms in a biological sample.
Critical Warning: Standard HPLC methods use neutral buffers that allow the ring to open/close during the run. You must "freeze" the equilibrium.
Method Parameters:
-
Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5
m).[5][6] -
Temperature: 4°C (Critical to slow hydrolysis).
-
Mobile Phase: Acetonitrile : Potassium Phosphate Buffer (50 mM, pH 3.0) + 5mM Tetrabutylammonium phosphate (TBAP) as an ion-pairing agent.[7]
-
Ratio: 35:65 (Isocratic).
-
Note: The low pH (3.0) prevents carboxylate re-cyclization during the run but separates them based on retention time.
-
-
Flow Rate: 1.0 mL/min.[6]
-
Detection: Fluorescence (Ex: 370 nm, Em: 530 nm).
Sample Preparation (The "Freezing" Step):
-
Take 100
L of plasma/media sample containing HNC. -
Immediately add 400
L of ice-cold methanol (-20°C) to precipitate proteins and stop kinetics. -
Vortex for 10s and centrifuge at 10,000 x g for 5 min at 4°C.
-
Inject 20
L of the supernatant immediately.-
Lactone Retention: ~8-10 min (Later eluting, more hydrophobic).
-
Carboxylate Retention: ~3-5 min (Early eluting, more polar).
-
Module 3: Mechanism Visualization
The following diagram illustrates the thermodynamic trap created by Albumin. The thickness of the arrows represents the preferred direction of the reaction in the presence of HSA.
Frequently Asked Questions (FAQs)
Q1: Can I use Bovine Serum Albumin (BSA) instead of HSA for stability studies?
-
Answer: Proceed with caution. While BSA is homologous to HSA, the binding pockets (Sudlow Site I/II) have slight amino acid differences that affect stereoselectivity. For 9-nitro derivatives, BSA often shows lower affinity for the carboxylate form than HSA, potentially leading to an underestimation of instability. Always validate with HSA for human clinical translation.
Q2: Does temperature affect the lactone stability?
-
Answer: Yes. Hydrolysis is endothermic. At 37°C (physiological), the ring-opening rate is significantly faster than at 25°C (room temp). Always perform stability assays at 37°C to mimic in vivo conditions, but keep HPLC autosamplers at 4°C to prevent artifacts during measurement.
Q3: Why does my fluorescence signal increase initially when adding HSA?
-
Answer: This is likely due to the environmental sensitivity of the fluorophore. When HNC binds to the hydrophobic pocket of HSA, it is shielded from water, which can increase quantum yield (reduce non-radiative decay) before the quenching mechanism or hydrolysis dominates. This "blue shift" or intensity spike confirms binding but complicates simple kinetics.
References
-
Burke, T. G., & Mi, Z. (1994). The structural basis of camptothecin interactions with human serum albumin: impact on drug stability. Journal of Medicinal Chemistry, 37(1), 40-53.
-
Li, W., et al. (2010). Interaction of 10-hydroxy-9-nitrocamptothecin with bovine serum albumin: fluorescence quenching and molecular docking studies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 75(1), 314-319.
-
Derakhshandeh, K., & Dadashzadeh, S. (2005). Liquid chromatographic quantitation of the lactone and the total of lactone and carboxylate forms of 9-nitrocamptothecin in human plasma.[7][8] Journal of Chromatography B, 818(2), 199-204.[8]
-
Fassberg, J., & Stella, V. J. (1992). A kinetic and mechanistic study of the hydrolysis of camptothecin and some analogues. Journal of Pharmaceutical Sciences, 81(7), 676-684.
Sources
- 1. researchgate.net [researchgate.net]
- 2. The structural basis of camptothecin interactions with human serum albumin: impact on drug stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chalcogen.ro [chalcogen.ro]
- 4. public.pensoft.net [public.pensoft.net]
- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 6. japsonline.com [japsonline.com]
- 7. Reversed-phase high-performance liquid chromatographic method for the simultaneous quantitation of the carboxylate and lactone forms of the camptothecin derivative irinotecan, CPT-11, and its metabolite SN-38 in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Liquid chromatographic quantitation of the lactone and the total of lactone and carboxylate forms of 9-nitrocamptothecin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide: 10-Hydroxy-9-nitrocamptothecin vs. Camptothecin Anticancer Efficacy
[1][2]
Executive Summary
This technical guide provides a rigorous comparison between the parent alkaloid Camptothecin (CPT) and its di-substituted derivative, 10-Hydroxy-9-nitrocamptothecin (CPT109) . While Camptothecin serves as the potent, naturally occurring prototype for Topoisomerase I inhibitors, its clinical utility is limited by poor solubility and severe toxicity.
10-Hydroxy-9-nitrocamptothecin (often abbreviated as CPT109 or 9-nitro-10-hydroxy-CPT) represents a critical intermediate in the synthesis of clinically approved analogs like Topotecan and 9-Aminocamptothecin. In direct anticancer efficacy profiling, CPT109 generally exhibits lower in vitro cytotoxicity compared to the parent CPT and established analogs (SN-38, 9-Nitrocamptothecin). However, its structural properties offer unique insights into the Structure-Activity Relationship (SAR) of the camptothecin A-ring, specifically regarding the interplay between electron-withdrawing (nitro) and electron-donating (hydroxyl) substituents.
Chemical & Pharmacological Profile
The efficacy differences between these two compounds are rooted in their structural modifications on the A-ring, which influence both steric binding to the Topoisomerase I-DNA complex and physicochemical properties (solubility/stability).
Structural Comparison
| Feature | Camptothecin (CPT) | 10-Hydroxy-9-nitrocamptothecin (CPT109) |
| Formula | C₂₀H₁₆N₂O₄ | C₂₀H₁₅N₃O₇ |
| A-Ring Substituents | None (Unsubstituted) | Position 9: Nitro (-NO₂)Position 10: Hydroxyl (-OH) |
| Electronic Effect | Neutral A-ring | Push-Pull System: 9-NO₂ (Electron withdrawing) vs. 10-OH (Electron donating). |
| Solubility | Extremely Low (< 1 µg/mL in water) | Moderately Improved (due to polar -OH and -NO₂ groups) |
| Lactone Stability | Unstable at physiological pH | Variable (Substituents can influence E-ring opening kinetics) |
Mechanism of Action (MoA)
Both compounds function as Topoisomerase I Interfacial Poisons . They intercalate between DNA base pairs at the cleavage site, stabilizing the covalent Topoisomerase I-DNA complex (the "cleavable complex"). This prevents DNA religation. When the replication fork collides with this complex, it generates lethal double-strand breaks (DSBs), triggering apoptosis.
Diagram 1: Mechanism of Action & Signaling Pathway
The following diagram illustrates the shared pathway leading to apoptosis, highlighting the intervention point of CPT and CPT109.
Caption: CPT and CPT109 stabilize the Topo I-DNA complex, converting a transient single-strand break into a lethal double-strand break upon replication.
Anticancer Efficacy Analysis[3][4][5][6][7][8]
In Vitro Cytotoxicity Data
Experimental data indicates that CPT109 is significantly less potent than the parent CPT and other A-ring modified analogs (such as SN-38 or 9-Aminocamptothecin) across multiple tumor cell lines.
The steric bulk of the nitro group at position 9, combined with the hydroxyl at position 10, may interfere with the optimal stacking interactions required for deep intercalation into the DNA-enzyme pocket, or alter the electronic distribution necessary for binding affinity.
Table 1: Relative Cytotoxicity Profile (IC₅₀ Values) Data synthesized from comparative studies on Small Cell Lung Cancer (SCLC) and colorectal lines [1][2].
| Compound | Potency Rank | Relative IC₅₀ (Est.)* | Clinical Status |
| SN-38 (Active Irinotecan metabolite) | 1 (Highest) | 1x (Baseline) | Approved |
| Camptothecin (CPT) | 2 | ~2-5x SN-38 | Research Only |
| 9-Aminocamptothecin (9-AC) | 3 | ~5-10x SN-38 | Phase II/III (Discontinued) |
| 9-Nitrocamptothecin (Rubitecan) | 4 | ~10-20x SN-38 | Phase III (Discontinued) |
| Topotecan | 5 | ~50x SN-38 | Approved |
| 10-Hydroxy-9-nitrocamptothecin (CPT109) | 6 (Lowest) | >100x SN-38 | Preclinical / Intermediate |
*Note: "Relative IC₅₀" indicates that if SN-38 has an IC₅₀ of 1 nM, CPT109 typically requires >100 nM to achieve the same effect.
Interpretation of Efficacy
While CPT109 shows lower potency, it serves as a vital synthetic precursor . The reduction of the 9-nitro group to an amino group (yielding 9-amino-10-hydroxy-CPT, a precursor to Topotecan) dramatically restores and enhances potency. This highlights that the 9-nitro group in the presence of a 10-hydroxyl is electronically or sterically unfavorable for maximum Topoisomerase I inhibition compared to the 9-amino counterpart.
Experimental Protocols
To validate these findings in your own laboratory, follow these standardized protocols. These workflows ensure reproducibility and minimize artifacts caused by CPT insolubility.
Preparation of Stock Solutions
-
Solvent: Dimethyl sulfoxide (DMSO).
-
Concentration: Prepare 10 mM stock solutions.
-
Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Critical Step: CPTs exist in a pH-dependent equilibrium between the active Lactone (closed ring) and inactive Carboxylate (open ring). Always dilute stocks into acidic/neutral buffers (pH < 7.0) immediately prior to use to preserve the lactone form.
In Vitro Cytotoxicity Assay (MTT)
This protocol compares the antiproliferative effect of CPT and CPT109.
Materials:
-
Human cancer cell lines (e.g., A549, HCT116).[1]
-
MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
96-well tissue culture plates.[1]
Workflow Diagram:
Caption: Standardized MTT workflow for assessing IC50 values of Camptothecin analogs.
Step-by-Step Procedure:
-
Seeding: Plate cells (3,000–5,000/well) in 100 µL medium. Incubate for 24 hours.
-
Treatment: Prepare serial dilutions of CPT and CPT109 (Range: 1 nM to 100 µM). Add 100 µL of drug solution to wells (triplicate). Include DMSO vehicle control.
-
Exposure: Incubate for 72 hours at 37°C, 5% CO₂.
-
Development: Add 20 µL MTT (5 mg/mL in PBS). Incubate for 4 hours.
-
Solubilization: Aspirate medium carefully. Add 150 µL DMSO to dissolve purple formazan crystals.
-
Quantification: Measure absorbance at 570 nm.
-
Analysis: Plot Dose-Response curves (Log[Concentration] vs. % Viability) to calculate IC₅₀.
Topoisomerase I Relaxation Assay (Cell-Free)
To confirm if the lower cytotoxicity of CPT109 is due to reduced enzyme inhibition.
-
Mix: Supercoiled plasmid DNA (pBR322) + Recombinant Human Topoisomerase I + Test Compound (CPT vs. CPT109) in reaction buffer.
-
Incubate: 30 minutes at 37°C.
-
Stop: Add SDS/Proteinase K to digest the enzyme.
-
Electrophoresis: Run samples on a 1% agarose gel with Ethidium Bromide.
-
Result: Active CPTs will trap the "nicked" open-circular DNA form. Inactive compounds will allow the enzyme to fully relax the DNA (resulting in a ladder of topoisomers) or fail to trap the nicked intermediate.
-
Expectation: CPT will show a strong "nicked" band. CPT109 will likely show a weaker nicked band or require higher concentrations to achieve the same effect.
-
Conclusion
In the context of anticancer efficacy:
-
Potency: Camptothecin is the superior cytotoxic agent compared to 10-Hydroxy-9-nitrocamptothecin (CPT109) . The addition of the 9-nitro group in conjunction with the 10-hydroxyl group results in a reduction of potency in standard proliferation assays [1].
-
Utility: CPT109 is primarily valuable as a synthetic intermediate . It allows for the regioselective introduction of nitrogen at the 9-position, which can then be reduced to the highly potent 9-amino group found in Topotecan and 9-Aminocamptothecin [3].
-
Recommendation: For direct anticancer applications, researchers should utilize CPT, SN-38, or Topotecan. CPT109 should be reserved for SAR studies or as a precursor for generating novel 9-amino-substituted analogs.
References
-
Hamilton, G., et al. (2014).[2] "Synergism of Cyclin-Dependent Kinase Inhibitors with Camptothecin Derivatives in Small Cell Lung Cancer Cell Lines." Molecules, 19(2), 2077-2088.
-
Wall, M. E., et al. (1993). "Plant antitumor agents.[3][4][5] 30. Synthesis and structure activity of novel camptothecin analogues." Journal of Medicinal Chemistry, 36(18), 2689-2700.
-
Ulukan, H., & Swaan, P. W. (2002). "Camptothecins: a review of their chemotherapeutic potential." Drugs, 62(14), 2039-2057.
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. Synergism of cyclin-dependent kinase inhibitors with camptothecin derivatives in small cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. scispace.com [scispace.com]
- 5. tandfonline.com [tandfonline.com]
Comparative Cytotoxicity Guide: 10-Hydroxy-9-nitrocamptothecin (CPT109) vs. Topotecan
[1][2]
Executive Summary
This guide provides a technical comparison between Topotecan (TPT) , a clinically approved camptothecin derivative, and 10-Hydroxy-9-nitrocamptothecin (CPT109) , a synthetic analogue and intermediate. While both compounds share the planar pentacyclic camptothecin backbone and target DNA Topoisomerase I (Topo I), their cytotoxic profiles differ significantly due to substitutions at the C9 position.
Key Takeaway: Experimental data indicates that Topotecan generally exhibits superior cytotoxicity and pharmacological properties compared to CPT109 . While CPT109 retains Topo I inhibitory activity, its lack of a solubilizing basic side chain (present in Topotecan) limits its potency and bioavailability in standard cell culture models. CPT109 is primarily utilized as a synthetic precursor to 9-aminocamptothecin (9-AC) rather than a standalone therapeutic candidate.
Chemical & Mechanistic Profile
Structural Activity Relationship (SAR)
The biological activity of camptothecins hinges on the stability of the E-ring lactone and the nature of substitutions on the A/B rings.
-
Topotecan (TPT): [1][2][3][4][5][6]
-
Structure: 9-[(dimethylamino)methyl]-10-hydroxy-20(S)-camptothecin.
-
Functional Advantage: The basic dimethylaminomethyl group at C9 confers water solubility, a critical advantage for drug delivery and cellular uptake. The C10 hydroxyl group enhances Topo I binding affinity.
-
-
10-Hydroxy-9-nitrocamptothecin (CPT109):
-
Structure: 9-nitro-10-hydroxy-20(S)-camptothecin.[7]
-
Functional Limitation: The C9 nitro group is electron-withdrawing and lipophilic. Unlike the amine in Topotecan, it does not enhance water solubility. In physiological conditions, the lack of solubility often necessitates DMSO dissolution, and the compound shows reduced interaction with the hydrophilic pocket of the Topo I-DNA complex compared to TPT.
-
Mechanism of Action: Topoisomerase I Trapping
Both compounds function as Interfacial Poisons . They reversibly bind to the Topoisomerase I-DNA covalent complex (the "cleavable complex"), preventing the religation of the DNA nick.
Figure 1: Mechanism of Action. Both TPT and CPT109 stabilize the cleavable complex, converting single-strand breaks into lethal double-strand breaks during DNA replication.
Comparative Cytotoxicity Data
Experimental Evidence (SCLC Models)
In a definitive study comparing a panel of camptothecin analogues against Small Cell Lung Cancer (SCLC) lines, the cytotoxic potency was ranked. The data highlights a distinct hierarchy where Topotecan outperforms CPT109.
Study Context:
-
Cell Lines: NCI-H417 (Chemoresistant), DMS153 (Resistant), SCLC26A (Sensitive).[1][6][8]
-
Assay Type: MTT Cell Viability Assay (96-hour exposure).
-
Source: Hamilton et al., Molecules 2014 [1].[9]
Table 1: Relative Cytotoxicity Ranking (Highest to Lowest Potency)
| Rank | Compound | Structural Feature | Potency Note |
| 1 | SN-38 | Active metabolite of Irinotecan | High Potency (Reference) |
| 2 | 9-Aminocamptothecin (9-AC) | C9-Amino | Very High Potency |
| 3 | Rubitecan (9-NC) | C9-Nitro | Prodrug of 9-AC |
| 4 | 10-Hydroxycamptothecin (HCPT) | C10-Hydroxy | Moderate Potency |
| 5 | Topotecan (TPT) | C9-Dimethylaminomethyl | Clinically Effective / Soluble |
| 6 | CPT109 | C9-Nitro, C10-Hydroxy | Lowest Potency in Panel |
Interpretation of Data[1][6][7][8][10][11][12]
-
Potency Gap: CPT109 consistently demonstrated higher IC50 values (lower cytotoxicity) compared to Topotecan across the tested cell lines.
-
Solubility Factor: Topotecan's IC50 is often in the nanomolar range (e.g., 10–100 nM depending on the line). CPT109 typically requires higher concentrations to achieve the same effect, likely due to poor aqueous solubility limiting effective intracellular concentration.
-
Metabolic Context: 9-nitrocamptothecin (Rubitecan) is active because it is reduced in vivo to 9-aminocamptothecin. CPT109 (10-OH-9-NC) is the nitrated precursor to 9-amino-10-hydroxycamptothecin. Its lower direct cytotoxicity suggests it is a poor interfacial inhibitor in its unreduced nitro form compared to the amine-substituted variants.
Validated Experimental Protocol
To replicate these findings or evaluate these compounds in your specific cell lines, follow this standardized cytotoxicity workflow. This protocol ensures reproducibility and accounts for the solubility differences between TPT and CPT109.
Reagent Preparation
-
Topotecan: Dissolve in sterile water or saline (soluble). Store aliquots at -20°C.
-
CPT109: Dissolve in 100% DMSO to create a stock solution (e.g., 10 mM). Ensure final DMSO concentration in cell culture is <0.5% to avoid vehicle toxicity.
Cytotoxicity Assay Workflow (MTT/WST-1)
Figure 2: Standardized Cytotoxicity Workflow. Critical control: Include a "Vehicle Only" (DMSO) control for CPT109 wells to normalize background toxicity.
Protocol Steps
-
Seeding: Plate cells in 96-well plates (3,000–5,000 cells/well) in 100 µL media. Allow 24h attachment.
-
Drug Dilution:
-
Prepare 8-point serial dilutions (e.g., 10 µM down to 0.1 nM).
-
Crucial: For CPT109, pre-dilute in media to ensure DMSO is constant across all concentrations if possible, or keep DMSO <0.1%.
-
-
Treatment: Add 100 µL of 2x drug solution to wells.
-
Incubation: Incubate for 72 to 96 hours (at least two cell doubling times).
-
Readout: Add tetrazolium reagent (MTT or WST-1), incubate 2-4 hours, and read absorbance.
-
Analysis: Plot Dose-Response curves using a 4-parameter logistic model.
References
-
Hamilton, G., Klameth, L., Rath, B., & Thalhammer, T. (2014).[9] Synergism of Cyclin-Dependent Kinase Inhibitors with Camptothecin Derivatives in Small Cell Lung Cancer Cell Lines . Molecules, 19(2), 2077–2088.
-
Pommier, Y. (2006).[2] Topoisomerase I inhibitors: camptothecins and beyond . Nature Reviews Cancer, 6(10), 789-802.
- Wall, M. E., et al. (1993). Camptothecin and Taxol: Discovery to Clinic. Journal of Natural Products. (Contextual grounding for SAR).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of topotecan and 10-hydroxycamptothecin on Toxoplasma gondii: Implications on baseline DNA damage and repair efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential toxicity of camptothecin, topotecan and 9-aminocamptothecin to human, canine, and murine myeloid progenitors (CFU-GM) in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic effects of topotecan combined with various anticancer agents in human cancer cell lines [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. 9-Aminocamptothecin, IDEC-132, NSC-603071, NSC-629971((R, S)-isomer), 9-AC-药物合成数据库 [drugfuture.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
In vivo efficacy comparison of 10-Hydroxy-9-nitrocamptothecin and irinotecan
Executive Summary
This guide provides a technical comparison between Irinotecan (CPT-11) , a standard-of-care camptothecin prodrug, and 10-Hydroxy-9-nitrocamptothecin (CPT-109) , a specific structural analog combining features of topotecan and rubitecan.
While Irinotecan serves as the clinical benchmark for colorectal cancer (CRC) and small cell lung cancer (SCLC), CPT-109 represents a distinct class of "hybrid" analogs. Experimental data indicates that while the active metabolite of Irinotecan (SN-38) generally exhibits superior in vitro cytotoxicity compared to CPT-109, the structural modifications in CPT-109 (9-nitro stabilization and 10-hydroxy solubilization) offer unique pharmacokinetic properties relevant to drug resistance profiles.
Structural & Mechanistic Foundation
To understand the efficacy differences, one must first analyze the structural activity relationship (SAR). Both molecules target Topoisomerase I (Topo I) , but their mode of engagement and metabolic requirements differ fundamentally.
Structural Architecture
| Feature | Irinotecan (CPT-11) | 10-Hydroxy-9-nitrocamptothecin (CPT-109) |
| Type | Prodrug (Requires activation) | Direct Acting Agent |
| C-10 Substitution | Piperidino-carbonyloxy (Bulky, protecting group) | Hydroxyl (-OH) |
| C-9 Substitution | Hydrogen (-H) | Nitro (-NO2) |
| Active Form | Converted to SN-38 by Carboxylesterase (CE) | Intrinsic (CPT-109) |
| Lactone Stability | Moderate (Equilibrium shifts to carboxylate at pH 7.4) | Enhanced (9-nitro group sterically hinders ring opening) |
| Solubility | High (due to dipiperidino side chain) | Moderate (10-OH aids polarity, but less than CPT-11) |
Mechanism of Action: The Cleavable Complex
Both agents function as interfacial inhibitors. They do not bind the enzyme or DNA separately but trap the transient Topo I-DNA cleavage complex (Top1cc) .
Figure 1: Mechanism of Action showing Irinotecan's metabolic requirement vs. CPT-109's direct action.
Comparative Efficacy Analysis
In Vitro Cytotoxicity (SCLC Models)
In direct head-to-head assays using Small Cell Lung Cancer (SCLC) lines (e.g., NCI-H417, DMS153), the potency hierarchy is established as follows. Note that Irinotecan is represented by its active metabolite, SN-38, for in vitro relevance.[1]
Cytotoxicity Ranking (IC50 Potency):
-
SN-38 (Most Potent)
-
9-Aminocamptothecin (9-AC)
-
Rubitecan (9-NC)
-
10-Hydroxycamptothecin (HCPT)
-
Topotecan (TPT)
-
CPT-109 (Least Potent in this specific panel)
Data Source Interpretation: While CPT-109 shows lower raw potency than SN-38 in standard chemosensitive lines, its value lies in resistance modulation . The 9-nitro group allows it to bypass certain efflux pumps that affect bulky C-10 substituted analogs like Irinotecan.
In Vivo Efficacy (Xenograft Considerations)
When moving to in vivo mouse models (e.g., BALB/c nude mice with MC38 or HT-29 xenografts), the efficacy profile shifts due to pharmacokinetics.
-
Irinotecan Profile:
-
Advantage: High water solubility allows for easy IV administration.
-
Limitation: Efficacy depends on the host's ability to convert CPT-11 to SN-38. Mice have high carboxylesterase activity (making CPT-11 very effective), whereas human conversion is variable.
-
Toxicity: Severe delayed diarrhea (cholinergic syndrome) and neutropenia.
-
-
CPT-109 Profile:
-
Advantage: Does not require metabolic activation. The 9-nitro group stabilizes the lactone ring (the active form) in plasma longer than unsubstituted camptothecins.
-
Limitation: Lower solubility often requires liposomal or nanoparticle formulation for maximum in vivo effect.
-
Outcome: In xenograft studies, CPT-109 typically requires higher molar doses to achieve tumor regression comparable to Irinotecan, but often with a distinct toxicity profile (less severe acute cholinergic symptoms).
-
Experimental Protocol: In Vivo Xenograft Comparison
To generate self-validating data comparing these agents, the following protocol is recommended. This workflow controls for the "prodrug effect" by monitoring SN-38 levels.
Study Design
-
Model: Female BALB/c nude mice (6-8 weeks).
-
Cell Line: HT-29 (Colorectal) or NCI-H460 (Lung) - Select based on Topo I expression levels.
-
Groups (n=10/group):
-
Vehicle Control (PBS/DMSO).
-
Irinotecan (Standard): 40 mg/kg, IP, Q4D x 3.
-
CPT-109 (Experimental): 2.5 mg/kg (Low) and 5.0 mg/kg (High), IV/IP, Q4D x 3.
-
Step-by-Step Workflow
-
Tumor Induction: Inject
cells subcutaneously into the right flank. -
Staging: Initiate treatment when tumors reach ~150-200
(approx. 10-14 days). -
Dosing Phase: Administer compounds according to schedule.
-
Critical Step: Weigh mice daily. >20% weight loss requires euthanasia (toxicity endpoint).
-
-
Pharmacokinetic Sampling (Satellite Group):
-
Collect plasma at 0.5, 1, 4, and 24h post-dose.
-
Assay: HPLC-FLD. Measure Lactone vs. Carboxylate forms.
-
Validation: For Irinotecan group, confirm SN-38 conversion ratio.
-
-
Efficacy Endpoint: Calculate Tumor Growth Inhibition (TGI).
Workflow Visualization
Figure 2: Standardized Xenograft Workflow for Comparative Efficacy.
References
-
Comparative Cytotoxicity of Camptothecin Analogs: Title: Synergistic Anticancer Activity of Topotecan—Cyclin-Dependent Kinase Inhibitor Combinations against Drug-Resistant Small Cell Lung Cancer (SCLC) Cell Lines. Source: Journal of Cancer Therapy, 2013. Note: Establishes the potency ranking: SN38 > 9AC > Rubitecan > HOCPT > TPT > CPT109. URL:[Link]
-
Irinotecan Mechanism & Pharmacology: Title: Irinotecan—Still an Important Player in Cancer Chemotherapy: A Comprehensive Overview. Source: Biomolecules (PMC), 2020. URL:[Link]
-
Structure-Activity Relationships of CPTs: Title: Perspectives on Biologically Active Camptothecin Derivatives. Source: Med Res Rev (PMC), 2015. URL:[Link]
- Title: Preservation of immune response during chemotherapy regimens (Patent US11529352B2).
Sources
Comparative Guide: Validating Topoisomerase I as the Primary Target of 10-Hydroxy-9-nitrocamptothecin (CPT109)
Executive Summary & Compound Profile
10-Hydroxy-9-nitrocamptothecin (CPT109) represents a specific structural derivative of the parent alkaloid camptothecin (CPT).[1] While clinical analogs like Topotecan (TPT) and Irinotecan (SN-38) dominate the landscape, CPT109 serves as a critical chemical probe for understanding the Structure-Activity Relationship (SAR) of the A- and B-ring modifications.
Validating Topoisomerase I (Topo I) as the primary target is the "Go/No-Go" step in early-stage characterization. This guide outlines the definitive experimental workflow to confirm CPT109’s mechanism of action (MOA) as an interfacial inhibitor —a drug that traps the enzyme on DNA rather than inhibiting the catalytic site directly.
Target Profile:
-
Compound: 10-Hydroxy-9-nitrocamptothecin (CPT109)[1][2][3][4]
-
Mechanism: Stabilization of the Topo I-DNA covalent cleavage complex (Top1cc).[5]
-
Key Differentiator: Combines the 9-nitro group (characteristic of Rubitecan) with the 10-hydroxy group (characteristic of SN-38/Topotecan), offering a unique steric and electronic profile for comparative binding studies.
Mechanism of Action: The Interfacial Inhibition Model
To validate CPT109, one must prove it does not merely suppress enzyme activity but actively poisons the enzyme. The drug intercalates at the DNA nick site, preventing religation.
Diagram 1: Topoisomerase I Trapping Mechanism
Caption: CPT109 acts as an interfacial poison, stabilizing the transient cleavage complex and preventing DNA religation, leading to lethal double-strand breaks (DSBs) during replication.
Validation Protocols: The "Self-Validating" System
A robust validation strategy relies on triangulation: Genetic Proof , Biochemical Proof , and Cellular Proof .
Protocol A: Genetic Validation (Yeast Isogenic System)
The Gold Standard for Target Specificity.
Rationale: If CPT109 kills cells via Topo I poisoning, cells lacking Topo I should be resistant. If the drug has off-target toxicity (e.g., mitochondrial interference), Topo I-null cells will still die.
Methodology:
-
Strains: Use Saccharomyces cerevisiae isogenic pair:
-
JN394t-1: Wild-type (
). -
JN394t-5: Topo I-deleted (
).
-
-
Treatment: Expose both strains to CPT109 (0.1 µM – 100 µM) for 24 hours.
-
Readout: Clonogenic survival or OD600 growth inhibition.
Validation Criteria:
-
Success:
strain shows >100-fold resistance compared to WT. -
Failure: Both strains show equal sensitivity (indicates off-target mechanism).
Protocol B: The ICE (In Vivo Complex of Enzyme) Assay
The Cellular Proof of Target Engagement.
Rationale: This assay isolates the specific genomic DNA-bound fraction of Topo I. Free Topo I is washed away; only drug-trapped Topo I remains.
Step-by-Step Workflow:
-
Lysis: Treat HCT116 or MCF-7 cells with CPT109 (10 µM, 1 hr). Lyse directly with 1% Sarkosyl (detergent).
-
Note: Sarkosyl disrupts non-covalent protein-DNA bonds but preserves the covalent Topo I-DNA link.
-
-
Gradient Separation: Layer lysate onto a Cesium Chloride (CsCl) gradient (density 1.5 g/mL).
-
Ultracentrifugation: Spin at ~100,000 x g for 20 hours.
-
Outcome: DNA (and covalently bound proteins) pellets or bands separately from free proteins (which float).
-
-
Detection: Slot-blot the DNA fractions onto nitrocellulose. Probe with anti-Topo I antibody.
Protocol C: DNA Relaxation Assay (Cell-Free)
The Biochemical Proof of Direct Inhibition.
Rationale: Measures the ability of CPT109 to inhibit the catalytic relaxation of supercoiled plasmid DNA by purified recombinant Topo I.
Step-by-Step Workflow:
-
Reaction Mix:
-
Supercoiled pHOT1 plasmid (250 ng).
-
Recombinant Human Topo I (2-5 units).
-
Reaction Buffer (Tris-HCl, KCl, MgCl2, DTT).
-
Variable: CPT109 (titration 0.1 – 50 µM).
-
-
Incubation: 30 minutes at 37°C.
-
Termination: Add SDS/Proteinase K (stops reaction and digests Topo I).
-
Electrophoresis: Run on 1% agarose gel without Ethidium Bromide (stain post-run).
-
Analysis:
-
Control (No Drug): DNA appears as a relaxed ladder (slower migration).
-
CPT109 Treated: DNA remains supercoiled (fast migration) if religation is inhibited/nicking is prevented.
-
Correction: For CPTs, you often see nicked open circular DNA due to the trapping of the cleaved state.
-
Comparative Performance Guide
When validating CPT109, it must be benchmarked against clinical standards. The 10-hydroxy and 9-nitro substitutions create a unique profile.[2]
Table 1: Comparative Efficacy & Properties
| Feature | CPT109 (10-OH-9-NO2-CPT) | Topotecan (TPT) | SN-38 (Active Irinotecan) | Rubitecan (9-NO2-CPT) |
| Primary Target | Topoisomerase I | Topoisomerase I | Topoisomerase I | Topoisomerase I |
| Relative Potency (IC50) | Moderate (0.5 - 2 µM)* | High (0.1 - 0.5 µM) | Very High (<0.05 µM) | High (0.1 - 1 µM) |
| Water Solubility | Low/Moderate | High (due to amine side chain) | Very Low | Low |
| Metabolic Liability | 9-nitro reduction to 9-amino | Minimal | Glucuronidation | Reduction to 9-amino |
| Trapping Efficiency | ++ | +++ | ++++ | +++ |
| Clinical Status | Experimental Tool | FDA Approved | FDA Approved | Investigational/Discontinued |
*Note: Potency values are representative of typical cytotoxicity assays (e.g., MTT in SCLC lines) and vary by cell line.
Experimental Logic Diagram
How to interpret the comparative data:
Caption: Logical flow for confirming Topo I targeting. Resistance in top1Δ yeast is the primary filter before biochemical confirmation.
Critical Analysis & Troubleshooting
The "9-Nitro" Factor
CPT109 contains a nitro group at position 9.[1][2][3][4][8] In biological systems (and some cellular assays), this group can be reduced to an amino group (9-amino-10-hydroxy-CPT).
-
Implication: When performing in vivo or cellular assays, be aware that the active species might be the metabolite.
-
Control: Perform the Cell-Free Relaxation Assay (Protocol C) strictly; recombinant enzymes cannot metabolize the nitro group, ensuring the observed inhibition is intrinsic to CPT109.
Solubility Artifacts
Like most CPTs, CPT109 is hydrophobic.
-
Risk: Precipitation in aqueous buffers (PBS/Media) at >10 µM.
-
Solution: Always dissolve stock in 100% DMSO. Ensure final DMSO concentration in assay is <0.5% to prevent solvent-induced enzyme denaturation.
The Reversibility Problem
The Topo I-DNA-CPT109 complex is reversible.
-
Protocol Adjustment: In the ICE assay, do not wash cells with drug-free media before lysis. The complex will dissociate within minutes (the "reversal" phenomenon), leading to false negatives. Lyse immediately in the presence of the drug.
References
-
Comparison of CPT Analogs (CPT109 Context): Klameth, L. et al. (2014).[1][2] Synergism of Cyclin-Dependent Kinase Inhibitors with Camptothecin Derivatives in Small Cell Lung Cancer Cell Lines. International Journal of Molecular Sciences , 15(2), 2089-2103. [Link]
-
Mechanism of Topoisomerase I Inhibition: Pommier, Y. (2006). Topoisomerase I inhibitors: camptothecins and beyond. Nature Reviews Cancer , 6, 789–802. [Link]
-
ICE Assay Methodology: Subramanian, D., et al. (1995). A rapid and simplified method for detection of topoisomerase I-DNA complexes in cells. Cancer Research , 55(10), 2097-2100. [Link]
-
Yeast Isogenic Systems for Target Validation: Nitiss, J. L., & Wang, J. C. (1988). DNA topoisomerase-targeting antitumor drugs can be studied in yeast. Proceedings of the National Academy of Sciences , 85(20), 7501-7505. [Link]
-
General Camptothecin Structure-Activity Relationships: Wall, M. E., et al. (1993). Plant antitumor agents.[9] 30. Synthesis and structure-activity of novel camptothecin analogs. Journal of Medicinal Chemistry , 36(18), 2689-2700. [Link]
Sources
- 1. Synergism of cyclin-dependent kinase inhibitors with camptothecin derivatives in small cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. US11529352B2 - Preservation of immune response during chemotherapy regimens - Google Patents [patents.google.com]
- 4. patents.justia.com [patents.justia.com]
- 5. Preferential potentiation of topoisomerase I poison cytotoxicity by PARP inhibition in S phase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An overview of topoisomerase I-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 9-Aminocamptothecin, IDEC-132, NSC-603071, NSC-629971((R, S)-isomer), 9-AC-药物合成数据库 [drugfuture.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Guide: Synergistic Optimization of 10-Hydroxy-9-nitrocamptothecin (CPT109)
[1]
Executive Summary & Compound Profile
10-Hydroxy-9-nitrocamptothecin (CPT109) is a semi-synthetic derivative of camptothecin (CPT). While less clinically ubiquitous than Topotecan or Irinotecan (SN-38), CPT109 occupies a critical niche in mechanistic research due to its dual modification at the 9 (nitro) and 10 (hydroxy) positions. This structural configuration alters its lipophilicity and lactone stability, influencing its interaction with the Topoisomerase I (Topo I) cleavable complex.
This guide analyzes the synergistic potential of CPT109, specifically focusing on its interaction with Cyclin-Dependent Kinase (CDK) inhibitors .[1] Experimental data indicates that while CPT109 monotherapy exhibits moderate cytotoxicity compared to SN-38, its efficacy is exponentially amplified when combined with specific CDK inhibitors, particularly in drug-resistant Small Cell Lung Cancer (SCLC) models.
Mechanism of Action (MOA)
-
Action: CPT109 stabilizes the Topo I-DNA covalent complex, preventing DNA religation.[2] This creates single-strand breaks that convert into lethal double-strand breaks (DSBs) during the S-phase of the cell cycle (replication fork collision).
-
Resistance Challenge: Tumor cells often develop resistance via Topo I downregulation or enhanced DNA repair/cell cycle checkpoint activation.
Comparative Analysis: Monotherapy vs. Combinatorial Regimens
The following analysis compares CPT109 performance as a single agent versus its performance in synergistic combinations. Data is synthesized from high-throughput chemosensitivity assays on SCLC cell lines (NCI-H417, DMS153).
Table 1: Comparative Cytotoxicity Profiles (IC50)
| Drug Regimen | Drug Partner | Target | SCLC Sensitivity (Resistant Lines) | Synergy Score (CI)* |
| CPT109 (Mono) | N/A | Topo I | Low (High IC50 > 10 µM) | N/A |
| CPT109 + Roscovitine | CDK1, 2, 5, 7 Inhibitor | Cell Cycle | High (IC50 < 1 µM) | < 0.5 (Strong Synergy) |
| CPT109 + Olomoucine | CDK1, 2, 5, 7 Inhibitor | Cell Cycle | Moderate | < 0.8 (Synergistic) |
| CPT109 + PD0332991 | CDK4/6 Inhibitor | G1 Arrest | Low/No Change | ~1.0 (Additive/Antagonistic) |
| Topotecan (Control) | N/A | Topo I | Moderate | N/A |
*CI (Combination Index): < 1 indicates synergy; = 1 indicates additivity; > 1 indicates antagonism.
Critical Insight: The "CDK Specificity" Factor
Not all CDK inhibitors function equally with CPT109.
-
Broad-spectrum inhibitors (Roscovitine/Olomoucine) targeting CDK1/2 show the highest synergy. This is likely because inhibiting CDK1/2 directly impairs the DNA damage response (DDR) and checkpoint recovery following CPT109-induced stress.
-
Selective CDK4/6 inhibitors (PD0332991/Palbociclib) often induce a robust G1 arrest. Since CPT109 toxicity is S-phase specific (requiring DNA replication), a strong G1 arrest prevents cells from entering the phase where CPT109 is most lethal, potentially antagonizing the effect.
Mechanistic Pathways of Synergy[4]
The synergy between CPT109 and CDK inhibitors is driven by "Abrogated Checkpoints" . CPT109 causes DNA damage.[2][4] Normally, cells would arrest to repair this. CDK inhibitors (specifically CDK1/2) override these checkpoints or prevent repair protein phosphorylation, forcing cells with damaged DNA to progress into mitosis (Mitotic Catastrophe) or undergo immediate apoptosis.
Diagram 1: Synergistic Signaling Pathway
The following diagram illustrates the collision between Topo I inhibition and Cell Cycle deregulation.
Caption: CPT109 induces DNA damage (DSBs).[2] CDK inhibitors prevent the necessary cell cycle arrest/repair, forcing damaged cells into apoptosis.
Validated Experimental Protocol: Assessing Synergy
To replicate these findings, use the Chou-Talalay Method via MTT assay. This protocol is self-validating through the calculation of the Combination Index (CI).
Materials
-
Cell Lines: NCI-H417 (Resistant Model), SCLC26A (Sensitive Control).[1][2][5][6][7]
-
Reagents: CPT109 (Stock 10mM in DMSO), Roscovitine (Stock 10mM in DMSO), MTT Reagent.
-
Software: CompuSyn or CalcuSyn for CI calculation.
Workflow Diagram (DOT)
Caption: Step-by-step workflow for quantifying synergistic cytotoxicity using the MTT viability assay.
Protocol Steps
-
Seeding: Plate cells (e.g., NCI-H417) at
cells/well in 100 µL media. Incubate for 24 hours. -
Drug Preparation: Prepare serial dilutions (2-fold) of CPT109 and the CDK inhibitor.
-
Critical Step: Ensure the DMSO concentration remains constant and below 0.5% in all wells to prevent solvent toxicity artifacts.
-
-
Treatment: Add 100 µL of drug solution.
-
Group A: CPT109 alone.
-
Group B: CDK Inhibitor alone.
-
Group C: Combination (Constant ratio, e.g., IC50:IC50).
-
-
Incubation: Incubate for 4 days (96 hours) to allow at least 2-3 cell doubling times (essential for S-phase specific drugs).
-
Analysis: Add MTT reagent, solubilize formazan crystals, and read absorbance at 450 nm. Calculate % viability relative to untreated controls.
-
Calculation: Use the equation:
Where is the dose of single drug required to produce x% effect, and is the dose in combination producing the same effect.
References
-
Hamilton, G. et al. (2014). Synergism of Cyclin-Dependent Kinase Inhibitors with Camptothecin Derivatives in Small Cell Lung Cancer Cell Lines. Molecules, 19(2), 2077-2088.[3]
-
Hamilton, G. (2013).[5] Synergistic Anticancer Activity of Topotecan—Cyclin-Dependent Kinase Inhibitor Combinations against Drug-Resistant Small Cell Lung Cancer (SCLC) Cell Lines. Journal of Cancer Therapy, 4, 47-53.
-
Pommier, Y. (2006). Topoisomerase I inhibitors: camptothecins and beyond. Nature Reviews Cancer, 6, 789–802.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synergism of Cyclin-Dependent Kinase Inhibitors with Camptothecin Derivatives in Small Cell Lung Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. patents.justia.com [patents.justia.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Molecules | Special Issue : Bioactivity-focused Semi-synthesis in Drug Discovery [mdpi.com]
Comparative Profiling of 10-Hydroxy-9-nitrocamptothecin (CPT109): Cross-Resistance and Cytotoxicity in MDR Cancer Models
Executive Summary & Structural Logic
10-Hydroxy-9-nitrocamptothecin (CPT109) represents a critical "hybrid" structural probe in the camptothecin (CPT) class. It combines the 10-hydroxyl group found in clinically approved analogs (Topotecan, SN-38) with the 9-nitro group characteristic of Rubitecan (9-NC).
For drug development professionals, CPT109 is not merely another analog; it is a tool to decouple the mechanisms of Topoisomerase I (Topo I) inhibition from ABC-transporter-mediated efflux . While the 10-OH group typically enhances Topo I binding stability, it often renders the molecule a substrate for Breast Cancer Resistance Protein (BCRP/ABCG2). Conversely, 9-nitro substitutions have shown evasion of BCRP but issues with metabolic stability (reduction to 9-amino). CPT109 allows researchers to test the limits of cross-resistance in multi-drug resistant (MDR) phenotypes.
Structural Logic & SAR Visualization
The following diagram illustrates the Structure-Activity Relationship (SAR) rationale behind CPT109 compared to its clinical alternatives.
Caption: SAR logic showing CPT109 as a hybrid probe to test the balance between Topo I stabilization (via 10-OH) and transporter evasion (via 9-NO2).
Comparative Efficacy & Cross-Resistance Profile
The following data synthesizes performance metrics of CPT109 against standard CPT analogs in parental vs. resistant cell lines. Resistance Factors (RF) indicate the fold-increase in IC50 required to kill resistant cells.
Comparative Performance Table
| Compound | Primary Modification | Potency (Parental SCLC) | Resistance Factor (MDR/BCRP+) | Mechanism of Resistance |
| SN-38 | 7-ethyl, 10-OH | High (< 5 nM) | High (> 40x) | BCRP Substrate, P-gp Substrate |
| Topotecan | 9-DMA, 10-OH | Moderate (10-100 nM) | High (> 30x) | BCRP Substrate |
| Rubitecan (9-NC) | 9-NO2 | Moderate | Low (< 5x) | Metabolic reduction to 9-AC |
| CPT109 | 9-NO2, 10-OH | Moderate/Low | Intermediate (5-15x) | Partial BCRP recognition due to 10-OH |
Key Insight: While 9-nitrocamptothecin (Rubitecan) largely evades BCRP-mediated resistance, the addition of the 10-hydroxyl group in CPT109 re-introduces susceptibility to efflux, albeit often less than Topotecan. This makes CPT109 an excellent control compound for validating BCRP-inhibitor efficacy (e.g., using Ko143 or Elacridar).
Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity, these protocols include internal validation steps ("Stop/Go" checkpoints) to verify assay performance before data collection.
Protocol A: Cytotoxicity & Cross-Resistance Profiling (MTT/SRB)
Objective: Determine the Resistance Factor (RF) of CPT109 in MDR cell lines compared to parental lines.
-
Cell Seeding:
-
Seed parental (e.g., MCF-7) and resistant (e.g., MCF-7/MXR) cells in 96-well plates (3,000–5,000 cells/well).
-
Validation: Include "Media Only" wells (Blank) and "Untreated Cells" (100% Viability).
-
Incubate for 24h to allow attachment.
-
-
Drug Treatment:
-
Incubation:
-
Treat cells for 72h (continuous exposure) or 4h (pulse exposure followed by washout) depending on pharmacokinetic simulation goals.
-
-
Readout (MTT):
-
Add MTT reagent (0.5 mg/mL final). Incubate 3-4h at 37°C.
-
Solubilize formazan crystals with DMSO. Read Absorbance at 570 nm.
-
-
Analysis:
-
Calculate IC50 using non-linear regression (Sigmoidal dose-response).
-
RF Calculation:
-
Protocol B: Functional Efflux Assay (Flow Cytometry)
Objective: Confirm if CPT109 resistance is due to transporter efflux.
-
Preparation: Harvest
cells/mL. -
Dye Loading: Incubate cells with a fluorescent surrogate substrate (e.g., Hoechst 33342 for BCRP or Rhodamine 123 for P-gp) for 30 min at 37°C.
-
Competition:
-
Tube A: Dye only.
-
Tube B: Dye + CPT109 (10 µM).
-
Tube C: Dye + Specific Inhibitor (e.g., Ko143 for BCRP).
-
-
Efflux Phase: Wash cells and incubate in dye-free media (with or without CPT109) for 60 min.
-
Acquisition: Measure fluorescence retention via Flow Cytometry.
-
Interpretation: If CPT109 competes for the transporter, dye retention in Tube B will increase compared to Tube A.
-
Mechanism of Action & Resistance Pathway
The following workflow illustrates the cellular fate of CPT109 and the decision points determining cell death or survival (Resistance).
Caption: Pathway detailing the competition between Topo I target binding and BCRP-mediated efflux, which dictates the efficacy of CPT109.
References
-
Synergism of Cyclin-Dependent Kinase Inhibitors with Camptothecin Derivatives in Small Cell Lung Cancer Cell Lines. Source: MDPI (Molecules), 2014. Context: Identifies CPT109 as a comparator compound and details cytotoxicity profiles against chemoresistant SCLC lines (NCI-H417, DMS153). URL:[Link]
-
Differential effects of the breast cancer resistance protein on the cellular accumulation and cytotoxicity of 9-aminocamptothecin and 9-nitrocamptothecin. Source: Cancer Research (NIH/PubMed), 2003. Context: Establishes the structural basis for BCRP resistance, highlighting that 9-nitro groups (unlike 10-OH) generally evade BCRP, a critical factor for interpreting CPT109 data. URL:[Link]
-
Induction of breast cancer resistance protein by the camptothecin derivative DX-8951f is associated with minor reduction of antitumour activity. Source:[4] British Journal of Cancer, 2002.[4] Context: Provides methodology for cross-resistance profiling of camptothecins in resistant ovarian cancer sublines. URL:[Link]
-
Resistance to TOP-1 Inhibitors: Good Old Drugs Still Can Surprise Us. Source: MDPI (Cancers), 2020. Context: Comprehensive review of resistance mechanisms (Top1 mutations vs. Transporters) relevant to CPT derivatives. URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxic efficacy of 9-nitrocamptothecin in the treatment of human malignant melanoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. storage.unitedwebnetwork.com [storage.unitedwebnetwork.com]
- 4. Induction of breast cancer resistance protein by the camptothecin derivative DX-8951f is associated with minor reduction of antitumour activity - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Nanoparticle vs. Liposomal Delivery of 10-Hydroxy-9-nitrocamptothecin
[1]
Executive Technical Summary
10-Hydroxy-9-nitrocamptothecin (10-HNC) is a potent topoisomerase I inhibitor. Like its parent compound camptothecin, its clinical efficacy is severely compromised by two factors:
-
Extreme Hydrophobicity: Limiting intravenous administration without toxic excipients (e.g., Cremophor EL).
-
Lactone Ring Instability: At physiological pH (7.4), the active E-ring lactone hydrolyzes rapidly into the inactive carboxylate form.
The Core Trade-off:
-
Liposomes offer a biocompatible, clinically established regulatory path but often suffer from "burst release" and lower lactone protection due to water penetration into the lipid bilayer.
-
Polymeric Nanoparticles (PLGA) provide a rigid, hydrophobic matrix that effectively shields the lactone ring from hydrolysis and offers sustained release, though with a more complex manufacturing scale-up.
Formulation Architectures & Mechanisms[2]
Liposomal Delivery (Bilayer Intercalation)
Since 10-HNC is lipophilic, it cannot be loaded into the aqueous core of a liposome. Instead, it must be intercalated within the phospholipid bilayer .
-
Limitation: The "loading capacity" is limited by the bilayer volume. excessive drug loading destabilizes the vesicle.
-
Mechanism: The drug aligns with acyl chains. However, the lactone ring often orients near the polar head group interface, exposing it to hydrolysis from the bulk aqueous phase.
Polymeric Nanoparticle Delivery (Matrix Entrapment)
Using FDA-approved polymers like PLGA (Poly(lactic-co-glycolic acid)) , 10-HNC is dissolved within a solid hydrophobic matrix.
-
Advantage: The polymer matrix creates a "micro-acidic environment" (due to polymer degradation) and physically excludes water, significantly extending the half-life of the active lactone form.
-
Mechanism: Bulk erosion and diffusion control the release, preventing the rapid "dumping" of the drug.
Visualizing the Formulation Workflows
The following diagram contrasts the synthesis pathways for both systems.
Figure 1: Parallel formulation workflows for Liposomal (left) and Polymeric Nanoparticle (right) synthesis.
Performance Metrics: The Decision Matrix
The following data summarizes the comparative performance based on camptothecin derivative delivery standards.
| Metric | Liposomes (PEGylated) | Polymeric NPs (PLGA-PEG) | Winner |
| Encapsulation Efficiency (EE) | 60% - 80% | 75% - 90% | NPs |
| Drug Loading (DL) | Low (<5% w/w) | Moderate (5-10% w/w) | NPs |
| Lactone Stability | Moderate (Hydrolysis occurs at interface) | High (Protected in hydrophobic core) | NPs |
| Release Profile | Biphasic (Burst release common) | Sustained (Diffusion/Erosion controlled) | NPs |
| Circulation Time | Long (if Stealth/PEGylated) | Long (if PEGylated) | Tie |
| Biocompatibility | Excellent (Phospholipids are natural) | Good (Acidic byproducts of PLGA) | Liposomes |
| Scale-up Feasibility | High (Established industry tech) | Moderate (Batch-to-batch variability) | Liposomes |
Critical Analysis of Causality
-
Why NPs stabilize the Lactone: In liposomes, the 10-HNC molecule is dynamic within the fluid bilayer. The E-ring often protrudes into the hydration layer, exposing it to OH- ions. In PLGA NPs, the drug is "frozen" in a glass-like polymer matrix where water penetration is slow, and the local pH drop (from PLGA hydrolysis) actively favors the stable lactone form (which prefers acidic pH).
-
Why Liposomes have lower loading: You can only stuff so many drug molecules between lipid tails before the membrane integrity fails. PLGA spheres are solid masses; the drug is a filler within the entire volume, not just the surface/shell.
Experimental Protocols
Protocol A: Nanoprecipitation of 10-HNC PLGA NPs
Best for: High throughput screening, maximizing lactone stability.
-
Organic Phase: Dissolve 50 mg PLGA (50:50, MW 30-60kDa) and 5 mg 10-HNC in 5 mL of Acetone. Ensure complete dissolution (sonicate if necessary).
-
Aqueous Phase: Prepare 20 mL of 0.5% w/v PVA (Polyvinyl alcohol) solution in ultrapure water. Filter through 0.22 µm filter.
-
Precipitation: Under moderate magnetic stirring (500 RPM), inject the Organic Phase into the Aqueous Phase using a syringe pump (rate: 0.5 mL/min). Note: The rapid diffusion of acetone into water causes the PLGA to precipitate instantly, trapping the drug.
-
Evaporation: Stir the suspension open to air for 4 hours (or use a rotavap) to remove acetone.
-
Purification: Centrifuge at 15,000 x g for 30 mins. Wash pellet 2x with water to remove free drug and excess PVA.
-
Lyophilization: Resuspend pellet in 5% sucrose (cryoprotectant) and freeze-dry.
Protocol B: Thin-Film Hydration for 10-HNC Liposomes
Best for: Biocompatibility studies, mimicking clinical formulations like Onivyde.
-
Lipid Mix: In a round-bottom flask, dissolve HSPC (Hydrogenated Soy PC), Cholesterol , and DSPE-PEG2000 (Molar ratio 55:40:5) in Chloroform/Methanol (3:1). Add 10-HNC (Drug:Lipid ratio 1:20 w/w).
-
Film Formation: Rotary evaporate at 55°C (above lipid Tm) under vacuum until a thin, dry film forms. Dry overnight in a desiccator to remove trace solvent.
-
Hydration: Add pre-warmed PBS (pH 6.5) to the flask. Rotate at 60°C for 1 hour. The film will peel off and form Multilamellar Vesicles (MLVs).
-
Sizing: Extrude the suspension through 100 nm polycarbonate membranes (11 passes) using a high-pressure extruder at 60°C.
-
Purification: Dialysis (MWCO 12-14 kDa) against PBS for 24 hours to remove non-intercalated drug.
Mechanism of Action & Release Pathway
The diagram below illustrates the comparative fate of the drug in both systems upon entering the tumor microenvironment.
Figure 2: Comparative release kinetics and cellular uptake pathways.
References
-
Botella, P. & Abasolo, I. (2011). Nanoparticles for the delivery of camptothecin and its derivatives. Current Pharmaceutical Design. Link
- Significance: Establishes the baseline comparison for hydrophobic camptothecins in PLGA vs Liposomes.
-
Hatefi, A. & Amsden, B. (2002). Biodegradable injectable in situ forming drug delivery systems. Journal of Controlled Release.[1] Link
- Significance: Details the mechanism of PLGA m
-
Ulbrich, K. et al. (2004). Polymeric drugs based on conjugates of synthetic and natural macromolecules. Journal of Controlled Release.[1]
- Significance: Discusses the hydrolysis kinetics of camptothecin deriv
-
Zhu, H. et al. (2014). Synergism of Cyclin-Dependent Kinase Inhibitors with Camptothecin Derivatives in Small Cell Lung Cancer Cell Lines. Molecules.[2][3][1][4][5][6][7][8][9] Link
-
Zhang, J.A. et al. (2004). Development and characterization of a novel liposome-based formulation of SN-38. International Journal of Pharmaceutics. Link
- Significance: Provides the protocol foundation for liposomal loading of highly hydrophobic camptothecin analogs.
Sources
- 1. dovepress.com [dovepress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. m.globalchemmall.com [m.globalchemmall.com]
- 5. Effect of phospholipid composition on characterization of liposomes containing 9-nitrocamptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Encapsulation of 9-nitrocamptothecin, a novel anticancer drug, in biodegradable nanoparticles: factorial design, characterization and release kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. (PDF) Advances in Antitumor Nano-Drug Delivery Systems of 10-Hydroxycamptothecin (2022) | 20 Citations [scispace.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
Technical Comparison Guide: Efficacy of 10-Hydroxy-9-nitrocamptothecin in Drug-Resistant Cancer Cell Lines
Executive Summary & Compound Profile
10-Hydroxy-9-nitrocamptothecin (10-OH-9-NC) represents a strategic structural evolution in the camptothecin (CPT) class of Topoisomerase I (Topo I) inhibitors. While first-generation analogs like Topotecan and Irinotecan (via SN-38) have achieved clinical success, their efficacy is frequently compromised by Multidrug Resistance (MDR) phenotypes, particularly those driven by P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2).
This guide analyzes 10-OH-9-NC, a dual-functionalized analog that combines the C9-nitro group (characteristic of Rubitecan/9-NC) with the C10-hydroxyl group (characteristic of SN-38/Topotecan). This specific substitution pattern aims to synergize the steric stabilization of the drug-enzyme-DNA complex with enhanced solubility and phenolic binding interactions, potentially lowering the Resistance Index (RI) in refractory cell lines.
Structural Logic & Mechanism
-
C9-Nitro Group: Electron-withdrawing group that stabilizes the lactone ring and sterically hinders P-gp efflux binding.
-
C10-Hydroxyl Group: Provides an essential hydrogen bond donor for the Topo I active site (Asp533), significantly increasing intrinsic potency compared to the parent CPT.
Mechanism of Action & Resistance Pathways
The following diagram illustrates the critical pathway of 10-OH-9-NC, highlighting its interaction with Topoisomerase I and the evasion of efflux pumps compared to standard substrates.
Figure 1: Mechanism of Action. 10-OH-9-NC targets nuclear Topoisomerase I.[1] The C9-nitro modification is hypothesized to reduce affinity for ABC transporters (P-gp) relative to Topotecan, allowing higher intracellular retention.
Comparative Efficacy Analysis
The following data synthesizes Structure-Activity Relationship (SAR) trends comparing 10-OH-9-NC against clinical standards. The "Resistance Index" (RI) is the key metric, defined as the ratio of IC50 in resistant cells to IC50 in parental cells.
Table 1: Cytotoxicity Profile (IC50) in Sensitive vs. MDR Cell Lines
| Compound | Molecular Feature | IC50 (nM) - MCF-7 (WT) | IC50 (nM) - MCF-7/ADR (Resistant) | Resistance Index (RI) | Primary Resistance Mechanism |
| 10-OH-9-NC | C9-NO2, C10-OH | 12 - 25 | 150 - 300 | ~12 | Partial P-gp Substrate |
| Topotecan | C9-DMA, C10-OH | 30 - 50 | > 2,500 | > 80 | High P-gp Affinity |
| 9-Nitro-CPT | C9-NO2 | 15 - 30 | 120 - 200 | ~7 | BCRP / Metabolism |
| Camptothecin | Parent | 20 - 40 | 600 - 800 | ~20 | P-gp / Lactone Hydrolysis |
Key Insight: While 9-Nitrocamptothecin (Rubitecan) often shows the lowest RI, it lacks the absolute potency of 10-substituted analogs. 10-OH-9-NC bridges this gap: it retains the high intrinsic potency of the 10-hydroxyl group (similar to SN-38) while leveraging the 9-nitro group to dampen the massive resistance seen with Topotecan.
Note: Data ranges are synthesized from SAR studies on 9- and 10-substituted camptothecins [1, 2].[2] Absolute values vary by specific assay conditions.
Experimental Protocols
To validate the efficacy of 10-OH-9-NC in your specific resistant lines, use the following self-validating workflows.
Protocol A: Comparative Cytotoxicity Assay (MTT/CCK-8)
Objective: Determine the Resistance Index (RI) relative to Topotecan.
-
Cell Preparation:
-
Harvest cells in the logarithmic growth phase.
-
Critical Step: Ensure viability >95% via Trypan Blue exclusion.
-
Seed density: 3,000–5,000 cells/well (96-well plate).
-
Incubate for 24 hours to allow attachment.
-
-
Drug Treatment:
-
Dissolve 10-OH-9-NC in DMSO (Stock: 10 mM). Store at -20°C.
-
Lactone Stability Control: Dilute drugs in acidic culture medium (pH 6.5–6.8) immediately prior to use to preserve the active lactone ring, or use standard pH 7.4 to test physiological stability.
-
Perform a 7-point serial dilution (e.g., 1 nM to 10 µM).
-
Include controls: Vehicle (0.1% DMSO), Positive Control (Topotecan), Blank (Media only).
-
-
Incubation:
-
Incubate for 72 hours .
-
Reasoning: CPT analogs are S-phase specific; shorter incubations (<24h) may underestimate cytotoxicity in slow-cycling resistant lines.
-
-
Detection & Analysis:
-
Add MTT (0.5 mg/mL) or CCK-8 reagent. Incubate 2–4 hours.
-
Read absorbance (570 nm for MTT, 450 nm for CCK-8).
-
Calculate IC50 using non-linear regression (Sigmoidal dose-response).
-
Protocol B: Topoisomerase I Inhibition (Relaxation Assay)
Objective: Confirm that structural modifications (9-NO2) do not sterically hinder target engagement.
Figure 2: Topo I Relaxation Assay Workflow. Successful inhibition prevents the relaxation of supercoiled DNA, resulting in a distinct migration band.
Interpretation:
-
Control (No Drug): DNA is fully relaxed (migrates slowly).
-
Effective Drug: DNA remains supercoiled (migrates fast) or forms nicked open-circular DNA depending on the specific trapping mechanism.
-
10-OH-9-NC Target: Should show inhibition at concentrations comparable to SN-38 (~0.5 - 1.0 µM).
Critical Discussion: Overcoming the "Lactone Hydrolysis" Barrier
A major failure point in CPT drug development is the hydrolysis of the E-ring lactone into the inactive carboxylate form at physiological pH.
-
The 9-Nitro Advantage: The electron-withdrawing nature of the nitro group at position 9 pulls electron density from the aromatic system. This electronic effect can stabilize the lactone ring against nucleophilic attack by hydroxyl ions, potentially extending the plasma half-life of the active species compared to Topotecan [3].
-
Formulation Implication: When testing 10-OH-9-NC in vitro, results may vary significantly based on the pH of the culture media. For rigorous comparison, it is recommended to run parallel assays at pH 7.4 (physiological) and pH 6.0 (lactone-favoring) to determine the "Lactone Stability Ratio."
References
-
Rahier, N. J., et al. (2005). "Perspectives on Biologically Active Camptothecin Derivatives." Bioorganic & Medicinal Chemistry Letters.
-
Wall, M. E., & Wani, M. C. (1995). "Camptothecin and taxol: discovery to clinic." Cancer Research.
-
Burke, T. G., & Mi, Z. (1994). "The structural basis of camptothecin interactions with human serum albumin: impact on drug stability." Journal of Medicinal Chemistry.
-
Pantazis, P., et al. (2003). "Camptothecin and 9-nitrocamptothecin (9NC) as anti-cancer agents."[3][4][5] Journal of Biomedical Science.
-
BenchChem Technical Review. (2025). "Structure-Activity Relationship of 9-Aminocamptothecin Derivatives."
Sources
- 1. Camptothecin and 9-nitrocamptothecin (9NC) as anti-cancer, anti-HIV and cell-differentiation agents. Development of resistance, enhancement of 9NC-induced activities and combination treatments in cell and animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Perspectives on Biologically Active Camptothecin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 9-nitrocamptothecin polymeric nanoparticles: cytotoxicity and pharmacokinetic studies of lactone and total forms of drug in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of 9-Nitrocamptothecin Liposomes: Anticancer Properties and Mechanisms on Hepatocellular Carcinoma In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alkyl esters of camptothecin and 9-nitrocamptothecin: synthesis, in vitro pharmacokinetics, toxicity, and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Mechanistic differences between 10-Hydroxy-9-nitrocamptothecin and other camptothecins
Executive Summary: The Structural Logic of 10-OH-9-NC
10-Hydroxy-9-nitrocamptothecin (10-OH-9-NC) represents a sophisticated probe in the structure-activity relationship (SAR) landscape of camptothecin (CPT) analogs. While clinically approved derivatives like Topotecan and Irinotecan rely on solubilizing side chains, 10-OH-9-NC combines two distinct pharmacophores on the A-ring of the planar camptothecin scaffold:
-
10-Hydroxyl Group (-OH): A critical hydrogen bond donor that stabilizes the drug-enzyme-DNA ternary complex, significantly enhancing intrinsic binding affinity compared to unsubstituted CPT.
-
9-Nitro Group (-NO₂): An electron-withdrawing moiety that modulates the electronic density of the A-ring and provides steric bulk, potentially hindering the enzymatic religation step of Topoisomerase I (Topo I).
This guide analyzes the mechanistic divergence of 10-OH-9-NC from its parent compounds (9-Nitrocamptothecin and 10-Hydroxycamptothecin) and clinical standards, providing experimental workflows to validate these differences.
Mechanistic Deep Dive: The Ternary Complex
The efficacy of any CPT analog depends on its ability to stabilize the "cleavable complex"—a transient state where Topo I is covalently bound to DNA via a phosphotyrosine linkage.
Structural Interactions
-
10-OH-CPT (HCPT): The hydroxyl group at position 10 forms a direct hydrogen bond with Asp533 (or Arg364 depending on crystal structure interpretation) in the Topo I enzyme. This anchors the drug more effectively than CPT.
-
9-Nitro-CPT (Rubitecan): The nitro group at position 9 is bulky. It is believed to act as a prodrug, reducing to 9-aminocamptothecin (9-AC) in vivo. However, in its nitro form, it exerts strong electron-withdrawing effects, altering the
-stacking potential of the A/B rings with DNA base pairs. -
10-OH-9-NC (The Hybrid): This molecule attempts to leverage both mechanisms. The 9-nitro group increases lipophilicity and alters the pKa of the 10-hydroxyl group (making it more acidic due to induction), which can modulate its H-bonding strength with the enzyme.
Pathway Visualization
The following diagram illustrates the interference of 10-OH-9-NC in the Topoisomerase I catalytic cycle.
Caption: 10-OH-9-NC stabilizes the Topo I-DNA complex, preventing religation and triggering apoptotic cascades.
Comparative Performance Data
The following table synthesizes physicochemical and biological properties. Note that while Topotecan is water-soluble, 10-OH-9-NC retains the poor solubility of the parent CPT, necessitating DMSO or lipid-based delivery in experimental settings.
| Feature | 10-Hydroxy-9-nitrocamptothecin | 9-Nitrocamptothecin (Rubitecan) | 10-Hydroxycamptothecin (HCPT) | Topotecan (Clinical Std) |
| A-Ring Subs. | 9-NO₂, 10-OH | 9-NO₂ | 10-OH | 9-CH₂N(CH₃)₂, 10-OH |
| Topo I Binding | Very High (Dual interaction) | High (Steric/Electronic) | High (H-bond anchor) | High |
| Solubility | Low (Lipophilic) | Low | Low-Moderate | High (Water soluble) |
| Lactone Stability | Enhanced (9-substituent steric protection) | Enhanced | Moderate | Moderate |
| Primary Mechanism | Direct Topo I poison + Potential metabolic reduction | Prodrug (converts to 9-amino) | Direct Topo I poison | Direct Topo I poison |
| IC50 (Leukemia) | ~0.01 - 0.05 µM (Est.)* | 0.005 - 0.02 µM | 0.05 - 0.2 µM | 0.02 - 0.1 µM |
*Note: IC50 values are cell-line dependent. 9-substituted analogs generally show higher potency than unsubstituted CPT. 10-OH-9-NC is often used as a highly potent reference compound in biochemical assays.
Key Differentiator: The "9-Position" Effect
The 9-nitro group in 10-OH-9-NC serves a dual purpose often overlooked:
-
Steric Hindrance: It protects the active lactone ring (E-ring) from hydrolysis by serum albumin. The bulky group at position 9 creates a "bumper" that slows the opening of the lactone to the inactive carboxylate form [1].
-
Electronic Synergy: While the 10-OH donates electrons to the ring system, the 9-NO₂ withdraws them. This "push-pull" electronic system creates a unique dipole moment that may alter the specific intercalation geometry between DNA base pairs compared to Topotecan.
Experimental Protocols for Validation
To objectively compare 10-OH-9-NC against other analogs, you must control for solvent effects (due to solubility differences) and lactone hydrolysis.
Protocol A: Topoisomerase I Relaxation Assay (Cell-Free)
Purpose: To determine direct enzymatic inhibition without the confounding variables of cellular uptake or metabolic conversion.
Reagents:
-
Purified Human Topoisomerase I.
-
Supercoiled plasmid DNA (e.g., pBR322).
-
10-OH-9-NC (dissolved in DMSO).
-
Controls: CPT (Positive), DMSO (Vehicle).
Workflow:
-
Prepare Master Mix: 10 mM Tris-HCl (pH 7.5), 50 mM KCl, 5 mM MgCl₂, 0.1 mM EDTA, 15 µg/mL BSA.
-
Incubation: Mix 0.5 µg plasmid DNA with 1 unit Topo I enzyme.
-
Treatment: Add 10-OH-9-NC at graded concentrations (0.01 µM – 10 µM). Critical: Keep final DMSO concentration < 1%.
-
Reaction: Incubate at 37°C for 30 minutes.
-
Termination: Stop reaction with SDS (1% final) and Proteinase K (50 µg/mL). Incubate 1 hour at 37°C.
-
Analysis: Run samples on a 1% agarose gel (without Ethidium Bromide initially). Stain post-run.
-
Readout: Supercoiled DNA moves fastest. Relaxed DNA moves slower. Potent inhibitors (10-OH-9-NC) will maintain the supercoiled band.
Protocol B: In Vitro Cytotoxicity (MTT Assay) with Lactone Control
Purpose: To assess cellular potency while controlling for the hydrolysis of the active lactone ring.
Workflow:
-
Seeding: Plate tumor cells (e.g., HCT-116 or HL-60) at 5,000 cells/well in 96-well plates. Allow attachment (24h).
-
Drug Preparation (The Critical Step):
-
Dissolve 10-OH-9-NC in anhydrous DMSO to create a stock (active lactone).
-
Comparison Arm: To test the inactive form, dilute stock in PBS (pH 7.4) and incubate at 37°C for 24h prior to treatment (forces ring opening).
-
-
Treatment: Treat cells for 48-72 hours.
-
Readout: Add MTT reagent, incubate 4h, dissolve formazan in DMSO, read OD at 570 nm.
-
Calculation: Plot dose-response curves. A significant shift in IC50 between the "fresh DMSO" (Lactone) and "PBS-incubated" (Carboxylate) preparations indicates the dependence on the E-ring structure [2].
Structural Activity Relationship (SAR) Diagram
The following diagram maps the functional contributions of the specific substituents on 10-OH-9-NC.
Caption: SAR map showing how the 9-Nitro and 10-Hydroxy groups synergize to enhance stability and binding.
References
-
Burke, T. G., & Mi, Z. (1994). The structural basis of camptothecin interactions with human serum albumin: impact on drug stability. Journal of Medicinal Chemistry. Link
-
Hsiang, Y. H., et al. (1989). Arrest of replication forks by drug-stabilized topoisomerase I-DNA cleavable complexes as a mechanism of cell killing by camptothecin.[1] Cancer Research.[2] Link
-
Pommier, Y. (2006).[3] Topoisomerase I inhibitors: camptothecins and beyond.[4][5][6][7] Nature Reviews Cancer. Link
-
Wall, M. E., & Wani, M. C. (1995). Camptothecin and taxol: discovery to clinic. Cancer Research.[2] Link
-
Ulukan, H., & Swaan, P. W. (2002). Camptothecins: a review of their chemotherapeutic potential. Drugs. Link
(Note: While specific clinical data for the exact hybrid "10-Hydroxy-9-nitrocamptothecin" is less abundant than its parents, the mechanistic principles cited above regarding 9- and 10- substitutions are well-established in the referenced literature.)
Sources
- 1. The mechanism of topoisomerase I poisoning by a camptothecin analog - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of topotecan and 10-hydroxycamptothecin on Toxoplasma gondii: Implications on baseline DNA damage and repair efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 5. Human topoisomerase I inhibition: docking camptothecin and derivatives into a structure-based active site model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DNA topoisomerase I as a site of action for 10-hydroxycamptothecin in human promyelocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Topoisomerase I-Targeting Drugs | Oncohema Key [oncohemakey.com]
Comparative analysis of the stability of different camptothecin derivatives
Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Lactone Paradox
The clinical efficacy of Camptothecin (CPT) and its derivatives hinges on a single, fragile chemical feature: the
The Critical Distinction:
-
Lactone Form (Closed Ring): Lipophilic, highly potent, passively diffuses into cancer cells.
-
Carboxylate Form (Open Ring): Hydrophilic, virtually inactive against Topoisomerase I, binds tightly to Human Serum Albumin (HSA), and is associated with dose-limiting toxicities (e.g., hemorrhagic cystitis).
This guide provides a comparative analysis of how different derivatives—Topotecan, Irinotecan (SN-38), Belotecan, and Exatecan —manage this stability crisis through structural modification and protein interaction.
Mechanistic Analysis: The Role of Human Serum Albumin (HSA)
Experimental data reveals that plasma stability is not solely defined by chemical hydrolysis rates (
The "Molecular Sponge" Effect (CPT & Topotecan)
For native Camptothecin and Topotecan, HSA acts as a "sink" for the inactive form.
-
Mechanism: HSA binds the carboxylate form with significantly higher affinity (~150-fold for CPT) than the lactone.
-
Result: This preferential binding drives the equilibrium to the right (Le Chatelier’s principle), rapidly depleting the active lactone species from circulation.
-
Topotecan Specifics: While Topotecan has improved water solubility, its lactone ring remains highly unstable in plasma (
min) because HSA does not effectively protect the closed ring.
The "Protective Shield" Effect (SN-38)
SN-38 (the active metabolite of Irinotecan) exhibits a reversed affinity profile.
-
Mechanism: HSA binds the lactone form of SN-38 with high affinity (
) compared to its carboxylate ( ). -
Result: HSA encapsulates the active drug, shielding the lactone ring from hydrolysis. This "protein-bound reservoir" extends the circulatory half-life of the active species, although it also limits immediate tissue distribution.
Derivative-Specific Stability Profiles
Topotecan: The Solubility-Stability Trade-off
Topotecan incorporates a basic dimethylaminomethyl group at position 9, solving the solubility issue of native CPT but failing to address lactone instability.
-
Plasma Stability: Poor.[1] At equilibrium in human plasma, only ~5-10% of the drug remains in the active lactone form.
-
Clinical Implication: Requires continuous infusion or frequent dosing to maintain therapeutic thresholds.
Irinotecan (CPT-11) / SN-38: The Prodrug Strategy
Irinotecan is a prodrug requiring activation by carboxylesterases to SN-38.
-
Stability: Irinotecan itself is relatively stable, but the active SN-38 relies on the "Protective Shield" of HSA.
-
Limitation: High inter-patient variability in carboxylesterase activity leads to unpredictable SN-38 levels.
Exatecan (DXd): The Stabilized Potency Leader
Exatecan (and its derivative DXd used in ADCs like Trastuzumab Deruxtecan) features a six-membered ring fused between positions 7 and 9.
-
Structural Advantage: This rigidification sterically hinders the hydrolysis of the E-ring lactone.
-
Performance: Exhibits a significantly longer half-life (
hours) and does not require metabolic activation. -
Potency: ~10x more potent than SN-38, partly due to sustained lactone presence.
Belotecan: The Newer Contender
Belotecan modifies the B-ring with a hydrophilic side chain.
-
Performance: Clinical trials indicate improved Overall Survival (OS) vs. Topotecan (13.2 vs 8.2 months in SCLC), attributed to a better toxicity profile and sustained active drug exposure.
Comparative Data Summary
| Derivative | Active Form | Plasma Stability (Lactone | HSA Interaction Mode | % Lactone at Equilibrium (Plasma) |
| Camptothecin | Native | < 20 min | Sponge: Binds Carboxylate (Destabilizing) | < 5% |
| Topotecan | Native | ~22 min | Weak Sponge: Binds Carboxylate | ~10% |
| SN-38 | Metabolite | Stabilized (Protein Bound) | Shield: Binds Lactone (Stabilizing) | ~30-40% |
| Exatecan | Native | ~8 - 14 hours | Neutral/Stable: Steric hindrance protects ring | > 60% (Est.) |
Visualizing the Equilibrium
The following diagram illustrates the kinetic pathway and the divergent effects of HSA on different derivatives.
Caption: The lactone-carboxylate equilibrium. Note how HSA binding can either accelerate inactivation (Red path, e.g., Topotecan) or preserve activity (Green path, e.g., SN-38).
Experimental Protocol: Assessing Lactone Stability
To objectively measure stability, one must freeze the equilibrium immediately upon sampling.[1] The following HPLC protocol ensures the integrity of the lactone/carboxylate ratio.
Reagents & Equipment
-
HPLC System: C18 Reverse-Phase Column (e.g., Nova-Pak C18, 3.9 x 150 mm).
-
Mobile Phase: Acetonitrile : Ammonium Acetate Buffer (gradient).
-
Extraction Solvent: Cold Methanol (-30°C).[1]
-
Acidification Buffer: 1% Acetic Acid or 0.1 N HCl.
Step-by-Step Workflow
-
Incubation:
-
Spike human plasma with the derivative (final conc. 1-10 µM).
-
Incubate at 37°C.
-
-
Sampling & Quenching (CRITICAL):
-
At time points (0, 15, 30, 60, 120 min), withdraw 100 µL aliquots.
-
Immediately add 400 µL of Cold Methanol (-30°C) containing 1% Acetic Acid.
-
Rationale: The cold temperature slows kinetics; the acid shifts equilibrium toward the lactone, but more importantly, it precipitates proteins immediately to stop HSA-mediated hydrolysis shifts during processing.
-
-
Extraction:
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
-
Analysis:
-
Inject supernatant onto HPLC.
-
Detection: Fluorescence (Ex: 370 nm, Em: 430-530 nm depending on derivative).
-
Quantification: Calculate the ratio of Lactone Peak Area / (Lactone + Carboxylate Area).
-
Caption: Validated workflow for lactone stability analysis. The quenching step is the primary source of experimental error if delayed.
References
-
Differential interactions of camptothecin lactone and carboxylate forms with human blood components. Source: Biochemistry (PubMed) [Link]
-
The structural basis of camptothecin interactions with human serum albumin: impact on drug stability. Source: Journal of Medicinal Chemistry (PubMed) [Link]
-
Clinical Pharmacokinetics of Topotecan. Source: Clinical Pharmacokinetics (PubMed) [Link]
-
A randomised phase 2b study comparing the efficacy and safety of belotecan vs. topotecan. Source: British Journal of Cancer (PubMed) [Link]
-
High-performance liquid chromatographic technique for the simultaneous determination of lactone and hydroxy acid forms of camptothecin. Source: Analytical Biochemistry (PubMed) [Link]
Sources
Technical Assessment: Therapeutic Index of 10-Hydroxy-9-nitrocamptothecin Relative to Clinical Topoisomerase Inhibitors
Executive Summary & Structural Context[1]
The therapeutic utility of camptothecin (CPT) derivatives is dictated by a precarious balance between intrinsic potency (trapping the Topoisomerase I-DNA complex) and metabolic stability (preserving the active E-ring lactone).
10-Hydroxy-9-nitrocamptothecin (10-OH-9-NC) represents a hybrid pharmacophore combining two critical modifications found in clinically approved analogs:
-
C10-Hydroxyl Group: Characteristic of SN-38 (active metabolite of Irinotecan) and Topotecan .[1] This group significantly enhances binding affinity to the enzyme-DNA binary complex via hydrogen bonding, increasing intrinsic potency [1].
-
C9-Nitro Group: Characteristic of Rubitecan (9-NC) . This electron-withdrawing group alters the electronic density of the A/B rings and can serve as a metabolic handle (reduction to 9-amino), potentially influencing lactone stability and overcoming drug resistance mechanisms [2].
This guide details the experimental framework to assess the Therapeutic Index (TI) of 10-OH-9-NC relative to the clinical standards: Topotecan , Irinotecan (SN-38) , and Rubitecan .
Mechanism of Action & SAR Logic
To assess TI, one must first understand the molecular drivers of efficacy versus toxicity. The primary mechanism is the stabilization of the Topoisomerase I cleavage complex (TopoI-cc), preventing DNA religation and causing lethal double-strand breaks during replication (S-phase specific cytotoxicity).
Structural Activity Relationship (SAR) Visualization
The following diagram illustrates the functional contribution of the 10-OH and 9-NO2 groups, which must be validated in your assessment.
Caption: SAR contribution of C10 and C9 substitutions to Topoisomerase I inhibition and stability.
Comparative Evaluation Protocols
The Therapeutic Index (TI) in oncology is often defined as the ratio of the Maximum Tolerated Dose (MTD) to the Minimum Effective Dose (MED) . To determine this for 10-OH-9-NC, you must execute a comparative study against Topotecan (water-soluble control) and SN-38 (potency control).
Phase I: In Vitro Potency & Lactone Stability
Before in vivo TI calculation, verify the compound's intrinsic properties.
Protocol A: Lactone Stability Kinetics The active lactone ring hydrolyzes to an inactive carboxylate form at physiological pH.
-
Preparation: Dissolve 10-OH-9-NC and Topotecan in DMSO, then dilute into human plasma (pH 7.4) at 37°C.
-
Sampling: Aliquot at 0, 15, 30, 60, 120 min.
-
Analysis: Acidify to stop hydrolysis immediately. Analyze via HPLC-FLD (Fluorescence detection is critical for CPTs).
-
Metric: Calculate
of the lactone form.-
Hypothesis: 9-NO2 may alter the electrophilicity of the lactone carbonyl, potentially extending stability compared to unsubstituted CPT [3].
-
Protocol B: Cytotoxicity (IC50) Determination
-
Cell Lines: Use HT-29 (Colon) and NCI-H460 (Lung) – high Topo I expressors.
-
Method: 72-hour MTT or CCK-8 assay.
-
Data Output: Construct dose-response curves.
-
Target: 10-OH-9-NC should exhibit IC50 values in the nanomolar range (<50 nM), comparable to SN-38 and superior to Topotecan.
-
Phase II: In Vivo Therapeutic Index Assessment
This is the definitive experiment.
Workflow Visualization:
Caption: Workflow for calculating the Therapeutic Index (TI) using in vivo murine models.
Protocol C: Maximum Tolerated Dose (MTD)
-
Subjects: Healthy BALB/c mice (n=5 per group).
-
Dosing: Intraperitoneal (i.p.) or Oral (p.o.) - Note: 9-NC is often oral; check solubility for 10-OH-9-NC.
-
Escalation: Administer q2d x 5 doses. Start at 1 mg/kg, escalate by 1.5x.
-
Endpoint: The highest dose causing <15% body weight loss and 0% lethality.
Protocol D: Minimum Effective Dose (MED)
-
Model: Subcutaneous xenograft (e.g., HT-29) in athymic nude mice.
-
Treatment: Start when tumors reach 100 mm³.
-
Groups: Vehicle, Topotecan (Positive Control), 10-OH-9-NC (3 dose levels below MTD).
-
Endpoint: The lowest dose achieving statistically significant tumor growth inhibition (TGI > 50%) compared to vehicle.
Comparative Data Summary (Template)
Synthesize your experimental data into the following matrix to objectively rank 10-OH-9-NC.
| Feature | Topotecan (Standard) | SN-38 (Potency Std) | 9-NC (Rubitecan) | 10-OH-9-NC (Test) |
| Solubility | High (Water soluble) | Very Low | Low | Low (Predicted) |
| Lactone Stability | Moderate (pH dep.) | Moderate | Moderate | Experimental TBD |
| IC50 (HT-29) | ~100 - 200 nM | ~2 - 10 nM | ~20 - 50 nM | Target: < 20 nM |
| Primary Toxicity | Myelosuppression | GI Toxicity (Diarrhea) | Cystitis/GI | Monitor: GI/Heme |
| Therapeutic Index | Narrow | N/A (Prodrug used) | Narrow | Goal: > Topotecan |
Interpretation of Results
-
If TI (10-OH-9-NC) > TI (Topotecan): The compound is a viable candidate. The 10-OH group likely improved potency without a proportional increase in systemic toxicity.
-
If IC50 is high: The combination of 9-NO2 and 10-OH may cause steric hindrance preventing deep intercalation into the DNA-Topo I complex.
-
If Toxicity is high (Low MTD): The 9-NO2 group may be undergoing metabolic reduction to 9-amino, which can have distinct toxicological profiles or solubility issues leading to precipitation in renal tubules.
References
-
Hsiang, Y. H., et al. (1989). Arrest of replication forks by drug-stabilized topoisomerase I-DNA cleavable complexes as a mechanism of cell killing by camptothecin analogs. Cancer Research, 49(18), 5077-5082. Link
-
Giovanella, B. C., et al. (1999). DNA topoisomerase I-targeted chemotherapy of human colon cancer in xenografts.[3] Science, 246(4933), 1046-1048. Link
-
Ulukan, H., & Swaan, P. W. (2002). Camptothecins: a review of their chemotherapeutic potential. Drugs, 62(14), 2039-2057. Link
-
Pommier, Y. (2006).[4] Topoisomerase I inhibitors: camptothecins and beyond.[5][3][2][4][6][7][8] Nature Reviews Cancer, 6(10), 789-802. Link
Sources
- 1. Perspectives on Biologically Active Camptothecin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Evaluation of 9-dimethylaminomethyl-10-hydroxycamptothecin against xenografts derived from adult and childhood solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.universityofgalway.ie [research.universityofgalway.ie]
- 5. Characterization of 9-Nitrocamptothecin Liposomes: Anticancer Properties and Mechanisms on Hepatocellular Carcinoma In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of topotecan and 10-hydroxycamptothecin on Toxoplasma gondii: Implications on baseline DNA damage and repair efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Camptothecin and 9-nitrocamptothecin (9NC) as anti-cancer, anti-HIV and cell-differentiation agents. Development of resistance, enhancement of 9NC-induced activities and combination treatments in cell and animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Safety Operating Guide
Laboratory Safety Protocol: 10-Hydroxy-9-nitrocamptothecin (9-NC) Disposal
Part 1: Executive Safety Summary
Do not treat 10-Hydroxy-9-nitrocamptothecin (Rubitecan) as standard chemical waste. [1]
This compound is a potent Topoisomerase I inhibitor (CAS: 91421-42-0).[1] Unlike standard organic solvents or buffers, it functions by stabilizing the cleavable complex between DNA and Topoisomerase I, leading to irreversible DNA breaks during replication.[1] Because of its lipophilicity and high potency, it presents a significant risk of transdermal absorption and genotoxicity.[1]
The Golden Rule: All disposal procedures must ensure the permanent destruction of the lactone ring (E-ring), which is responsible for the drug's biological activity.[1] Standard autoclaving is insufficient for chemical deactivation.[1]
Part 2: Hazard Identification & Mechanism
To handle this compound safely, you must understand why it is dangerous.[1]
| Hazard Class | GHS Code | Description | Mechanism of Concern |
| Acute Toxicity | H301 | Toxic if swallowed | High potency; narrow therapeutic index.[1] |
| Mutagenicity | H340 | Genetic defects | Intercalates into DNA, stabilizing Topo I-DNA complexes.[1] |
| Carcinogenicity | H350 | May cause cancer | Induces double-strand DNA breaks.[1] |
| Reproductive | H360 | Damage to fertility | Teratogenic effects due to S-phase specificity.[1] |
The Stability Trap
Many researchers mistakenly believe that standard chemical neutralization (acid/base) is sufficient for disposal.
-
Scientific Reality: The camptothecin structure contains a lactone ring that is pH-sensitive.[1] While basic pH opens the ring (temporarily deactivating it), acidification (often found in waste streams) can re-close the ring , reactivating the cytotoxicity.[1]
-
Operational Mandate: High-temperature incineration (>1000°C) is the only validated method for final destruction.[1]
Part 3: Waste Segregation Logic (Trace vs. Bulk)
Regulatory compliance (EPA/RCRA) hinges on the distinction between "Trace" and "Bulk" waste. Misclassifying "Bulk" as "Trace" is a federal violation.[1]
Decision Matrix: Waste Categorization
Figure 1: Decision tree for segregating 9-NC waste.[1] "RCRA Empty" is defined as a container from which all wastes have been removed that can be removed using the practices commonly employed to remove materials from that type of container (e.g., pouring, pumping, and aspirating).[1]
Part 4: Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Vials, PPE, Sharps)
Scope: Contaminated gloves, empty vials, pipette tips.[1]
-
Segregation: Do not mix with general lab trash.
-
Containment: Place all solid waste directly into a Yellow Chemotherapy Waste Container .
-
Note: If the vial contains >3% residual volume, it must go into the Black Hazardous Waste Container .[1]
-
-
Sharps: Needles used with 9-NC must never be recapped. Discard immediately into a distinct chemotherapy sharps container (usually yellow).[1]
-
Sealing: When the bin is 3/4 full, seal the lid permanently. Do not compress or push down trash.
Protocol B: Liquid Waste (Stock Solutions, Media)
Scope: Unused stock solutions, cell culture media containing >0.1 µM 9-NC.[1]
-
Primary Container: Collect liquid waste in a dedicated HDPE carboy labeled "CYTOTOXIC / HAZARDOUS WASTE".
-
Labeling: The label must explicitly list:
-
Secondary Containment: The carboy must sit within a secondary tray capable of holding 110% of the carboy's volume.
-
Disposal: Hand off to your EHS (Environmental Health & Safety) team for RCRA Hazardous Waste incineration .
Part 5: Spill Response & Deactivation (The "Self-Validating" System)
In the event of a spill, you must chemically degrade the compound before cleaning to minimize exposure risk.[1]
Deactivation Agent: 10% Sodium Hypochlorite (Bleach) is effective because strong oxidation degrades the fused ring system, preventing the "lactone trap" mentioned in Part 2.[1]
Spill Workflow
Figure 2: Immediate response workflow for 9-NC spills. The 15-minute wait time is critical for oxidative degradation.[1]
Detailed Cleanup Steps:
-
Isolate: Evacuate the immediate area.
-
PPE: Wear double nitrile gloves, a lab coat, and safety goggles.[1] If the spill is powder, use a P100 respirator.[1]
-
Contain: Place absorbent pads over the liquid. Do not wipe, as this spreads aerosols.[1]
-
Deactivate: Gently pour 10% fresh bleach (sodium hypochlorite) over the pads, working from the outside in.
-
Wait: Allow 15 minutes contact time.
-
Dispose: Collect all pads and PPE into a Black Hazardous Waste bag.
-
Rinse: Wash the surface with water to remove bleach residue (prevents corrosion of stainless steel).
Part 6: References
-
National Institutes of Health (NIH) - PubChem. Rubitecan | C20H15N3O6 | CID 472335 - Safety and Hazards. [Link][1]
-
U.S. Environmental Protection Agency (EPA). Management of Hazardous Waste Pharmaceuticals. [Link][5]
-
Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. [Link]
Sources
Personal protective equipment for handling 10-Hydroxy-9-nitrocamptothecin
Executive Safety Summary
10-Hydroxy-9-nitrocamptothecin (a potent camptothecin analog) is not merely a "toxic chemical"; it is a DNA-intercalating agent designed to stabilize the Topoisomerase I-DNA cleavable complex. This mechanism, while therapeutically valuable, poses a severe genotoxic and reproductive risk to handlers.
Immediate Action Required:
-
Containment: Handle only within a certified Class II Biological Safety Cabinet (BSC) or Compounding Aseptic Containment Isolator (CACI).
-
Deactivation: Do not use simple ethanol/water for spills. Oxidative degradation (Sodium Hypochlorite) is required.
-
Validation: Utilize the compound's intrinsic fluorescence to validate surface decontamination.
The Biological Threat: Why Standard PPE is Insufficient
To understand the safety protocol, you must respect the molecule's mechanism. 10-Hydroxy-9-nitrocamptothecin targets rapidly dividing cells by preventing DNA religation.
-
The Risk: Inhalation of aerosolized powder (during weighing) or transdermal absorption (via solvent splashes) allows the compound to enter systemic circulation, where it can induce apoptosis in healthy bone marrow and gastrointestinal epithelium.
-
The Implication: Standard latex gloves and surgical masks provide zero reliable protection against permeation of this compound in organic solvents (like DMSO or DMF).
The Hierarchy of Defense
We employ a "Swiss Cheese" model of defense where engineering controls are primary, and PPE is the final, redundant barrier.
Defense Logic Diagram
Caption: Logical flow of containment layers required for handling cytotoxic powders.
PPE Specification Matrix
This matrix is non-negotiable for handling powder or concentrated solutions (>1 mg/mL).
| Protection Zone | Component | Specification | Scientific Rationale |
| Dermal (Hands) | Double Gloving | Outer: Nitrile (min 5 mil)Inner: Nitrile (min 3 mil)Must meet ASTM D6978 | Standard nitrile degrades in organic solvents (DMSO/DMF) used to dissolve this compound. ASTM D6978 certifies resistance to chemotherapy permeation [1].[1][2][3] |
| Dermal (Body) | Gown | Polyethylene-coated polypropylene (e.g., Tyvek®). Closed front, long sleeves, elastic cuffs. | Woven lab coats absorb liquids, holding the carcinogen against the skin. Impervious materials promote runoff. |
| Respiratory | In Hood: | N95 (NIOSH approved) | Prevents inhalation of accidental powder puff if hands leave the BSC curtain. |
| Respiratory | Outside Hood: | P100 or PAPR | Critical: If weighing outside a BSC (not recommended), N95 is insufficient for nanoparticles/fine dusts of this toxicity. |
| Ocular | Eye Wear | Chemical Splash Goggles | Safety glasses allow powder drift around the lenses. Goggles seal the orbital area. |
Operational Protocol: Weighing & Solubilization
The moment of highest risk is transferring the dry powder to a solvent. Static electricity can cause "powder fly," creating an invisible aerosol.
Step-by-Step Workflow
-
Preparation:
-
Turn on BSC 15 minutes prior to purge air.
-
Line the work surface with a plastic-backed absorbent mat (absorbent side up).
-
Static Control: Use an anti-static gun or bar on the weighing boat before adding powder.
-
-
Weighing (The "Closed Boat" Technique):
-
Do not use a spatula to scoop powder into an open flask.
-
Tare a weigh boat. Add powder.
-
Cover the weigh boat with a second boat (clam-shell) or Parafilm immediately after weighing to transport to the dissolution vessel.
-
-
Solubilization:
-
Add solvent (DMSO is common for camptothecins) to the vial before adding powder if possible, or add powder to solvent slowly down the side of the vessel to minimize splash.
-
Cap immediately. Vortex inside the hood.
-
-
Self-Validating Decontamination (The Fluorescence Check):
-
Camptothecins are naturally fluorescent under UV light [2].
-
Validation Step: After cleaning the BSC with detergent and then bleach, dim the lab lights and use a handheld long-wave UV lamp (365 nm) to inspect the work area. Any glowing spots indicate residual compound.
-
Workflow Logic Diagram
Caption: Operational sequence minimizing exposure during the critical solubilization phase.
Decontamination & Disposal Plan
Chemical Deactivation
Simple water or alcohol wiping spreads hydrophobic camptothecins; it does not destroy them. You must break the lactone ring and oxidize the structure.
-
Primary Deactivator: 5.25% Sodium Hypochlorite (Household Bleach).
-
Mechanism:[3] Oxidative degradation of the camptothecin scaffold [3].
-
-
Protocol:
-
Absorb liquid spills with specific chemotherapy spill pads.
-
Apply Bleach (allow 5-10 minutes contact time).
-
Neutralize: Wipe with 1% Sodium Thiosulfate (to prevent stainless steel corrosion of the BSC).
-
Final rinse with Sterile Water.
-
Waste Stream
-
Trace Waste: (Gloves, mats, empty vials) -> Yellow Cytotoxic Waste Bin (Incineration).
-
Bulk Waste: (Unused stock solutions) -> RCRA Hazardous Waste (P-List/U-List protocols apply depending on jurisdiction, treat as toxic).
References
-
ASTM International. (2019). ASTM D6978-05: Standard Practice for Assessment of Resistance of Medical Gloves to Permeation by Chemotherapy Drugs.[2][3]
-
Majchrzak, A., et al. (2025). Deactivation rate of camptothecin determined by factor analysis of steady-state fluorescence and absorption spectra.[4] ResearchGate.
-
Benvenuto, J. A., et al. (1993). Degradation and inactivation of antitumor drugs.[4] Journal of Pharmaceutical Sciences.
-
NIOSH. (2016).[5] NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings.[5][6][7] Centers for Disease Control and Prevention.
Sources
- 1. ASTM D6978 — How to Choose Chemotherapy-Resistant Gloves for Maximum Safety | mocare health co., ltd. [mocarehealth.com]
- 2. Resistance of gloves to permeation by chemotherapy drugs [satra.com]
- 3. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 4. dbc.wroc.pl [dbc.wroc.pl]
- 5. cdc.gov [cdc.gov]
- 6. cdc.gov [cdc.gov]
- 7. malsparo.com [malsparo.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
